PD-168077 maleate
Descripción
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042601 | |
| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630117-19-0 | |
| Record name | PD-168077 maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-168077 MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD-168077 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of PD-168077, detailing its binding profile, downstream signaling cascades, and functional effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of dopamine receptor pharmacology and the development of novel therapeutics targeting the D4 receptor.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique pharmacological profile and association with conditions such as schizophrenia, ADHD, and erectile dysfunction have made it an attractive target for drug discovery. PD-168077 has emerged as a key pharmacological tool for elucidating the physiological roles of the D4 receptor due to its high affinity and selectivity. This document synthesizes the current understanding of how PD-168077 engages the D4 receptor and triggers downstream cellular responses.
Physicochemical Properties of PD-168077 Maleate
| Property | Value |
| IUPAC Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate |
| Molecular Formula | C20H22N4O · C4H4O4 |
| Molecular Weight | 450.49 g/mol |
| CAS Number | 190383-31-4 |
| Solubility | Soluble in DMSO to 100 mM |
Binding Affinity and Selectivity
PD-168077 exhibits high affinity for the human dopamine D4 receptor with Ki values reported in the low nanomolar range. Its selectivity for the D4 receptor over other dopamine receptor subtypes and other neurotransmitter receptors is a key feature of its pharmacological profile.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. D4 |
| Dopamine D4 | 8.7 - 11.9[1][2] | - |
| Dopamine D2 | 1050 - 2800[1][3] | > 120-fold |
| Dopamine D3 | 2540[1] | > 290-fold |
| Serotonin 5-HT1A | ~400 | > 45-fold |
| Adrenergic α1 | ~174 | > 20-fold |
| Adrenergic α2 | ~174 | > 20-fold |
Note: Ki values can vary between different studies and experimental conditions.
Core Mechanism of Action: D4 Receptor-Mediated Signaling
As a D4 receptor agonist, PD-168077 initiates a cascade of intracellular events upon binding. The D4 receptor is canonically coupled to inhibitory G proteins of the Gi/o family.[4][5]
G Protein Coupling and Downstream Effectors
Activation of the D4 receptor by PD-168077 leads to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit proceeds to inhibit the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Studies have shown that the D4 receptor can couple to several Giα subtypes.[7][8]
Modulation of NMDA Receptor Function
In the prefrontal cortex, PD-168077 has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors. Activation of D4 receptors by PD-168077 leads to a reduction in NMDA receptor-mediated currents.[9][10] This effect is mediated through a signaling pathway involving the inhibition of PKA and the subsequent activation of protein phosphatase 1 (PP1).[9] PP1 activation leads to the dephosphorylation and inhibition of active Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn reduces NMDA receptor surface expression through internalization.[9][10]
Induction of CaMKII Translocation
PD-168077 induces the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[2] This translocation is a critical event in synaptic plasticity.
In Vivo Pharmacological Effects
Pro-erectile Effects in Rodent Models
A well-documented in vivo effect of PD-168077 is the induction of penile erection in male rats. This effect is centrally mediated and occurs upon systemic, intracerebroventricular (ICV), or direct injection into the paraventricular nucleus (PVN) of the hypothalamus.[7][11] The pro-erectile action of PD-168077 is associated with an increase in nitric oxide (NO) production in the PVN and is believed to involve the activation of oxytocinergic neurons.[11]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of PD-168077 for dopamine D4 and other receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human D4 receptor) are prepared by homogenization and centrifugation.
-
Competition Binding: Membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2-like receptors) at a fixed concentration and varying concentrations of the unlabeled competitor drug (PD-168077).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of PD-168077 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional activity of PD-168077 as a D4 receptor agonist by measuring its ability to inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: Cells stably expressing the dopamine D4 receptor (e.g., CHO-K1 cells) are cultured to near confluency.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist and Stimulator Treatment: Cells are treated with varying concentrations of PD-168077 in the presence of a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The concentration-response curve for PD-168077-mediated inhibition of forskolin-stimulated cAMP accumulation is plotted, and the IC50 value is calculated.
In Vivo Pro-erectile Response in Male Rats
Objective: To evaluate the pro-erectile effects of PD-168077 in a behavioral model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are used. For ICV or intra-PVN studies, animals are surgically implanted with cannulae.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (subcutaneous, ICV, or intra-PVN) at various doses.
-
Behavioral Observation: Following administration, rats are placed in individual observation cages and monitored for signs of penile erection (e.g., grooming of the genital area, pelvic thrusting, and visible erections). The number of erections and the latency to the first erection are recorded over a defined observation period (e.g., 60 minutes).
-
Data Analysis: The dose-response relationship for the pro-erectile effect of PD-168077 is determined.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of the dopamine D4 receptor. Its high affinity and selectivity, coupled with its well-characterized downstream signaling effects, make it an ideal probe for both in vitro and in vivo studies. The primary mechanism of action involves the activation of Gi/o-coupled D4 receptors, leading to the inhibition of adenylyl cyclase and subsequent modulation of PKA-dependent signaling pathways. This, in turn, influences the function of other neurotransmitter systems, such as the glutamatergic system via NMDA receptor modulation. The pro-erectile effects of PD-168077 highlight its potent central activity and provide a functional readout for D4 receptor activation in vivo. A thorough understanding of the mechanisms outlined in this guide is essential for researchers aiming to further unravel the physiological and pathological significance of the dopamine D4 receptor and to develop novel therapeutic strategies targeting this receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Tonic NMDA receptor-mediated current in prefrontal cortical pyramidal cells and fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 5. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Selective reconstitution of human D4 dopamine receptor variants with Gi alpha subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PD-168077 maleate (B1232345), a potent and selective agonist for the dopamine (B1211576) D4 receptor. The document summarizes its binding affinity and selectivity profile, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows. This information is intended to support further research and drug development efforts targeting the dopamine D4 receptor.
Core Data: Receptor Binding and Selectivity
PD-168077 maleate demonstrates high affinity for the human dopamine D4 receptor with significant selectivity over other dopamine receptor subtypes and other neurotransmitter receptors. The following table summarizes the quantitative binding data from various in vitro studies.
| Receptor | Ligand | Ki (nM) | Cell Line | Reference |
| Dopamine D4 | PD-168077 | 8.7 | CHO Pro 5 cells expressing human receptor | [1][2][3] |
| PD-168077 | 9 | Not specified | [4][5] | |
| PD-168077 | 11.9 | Not specified | [6] | |
| Dopamine D2 | PD-168077 | 3,740 | CHO Pro 5 cells expressing human receptor | [3] |
| PD-168077 | >400-fold selectivity vs D4 | Not specified | [1][2][6][7] | |
| PD-168077 | 2,800 | Not specified | [8] | |
| PD-168077 | 1,050 | Not specified | [6] | |
| Dopamine D3 | PD-168077 | 2,810 | CHO Pro 5 cells expressing human receptor | [3] |
| PD-168077 | >300-fold selectivity vs D4 | Not specified | [1][2][6][7] | |
| PD-168077 | 2,540 | Not specified | [6] | |
| α1-Adrenergic | PD-168077 | 168 | Not specified | [3] |
| α2-Adrenergic | PD-168077 | 177 | Not specified | [3] |
| Serotonin 5-HT1A | PD-168077 | 385 | Not specified | [3] |
| Serotonin 5-HT2A | PD-168077 | 4,010 | Not specified | [3] |
Key Experimental Protocols
This section details the methodologies for foundational experiments used to characterize the selectivity and functional activity of this compound.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol outlines the determination of the binding affinity of PD-168077 for the dopamine D4 receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford assay).
2. Competition Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [3H]-spiperone), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled D4 antagonist (e.g., L-745,870).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of PD-168077.
-
Plot the specific binding as a function of the logarithm of the PD-168077 concentration.
-
Determine the IC50 value (the concentration of PD-168077 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assay for Penile Erection in Male Rats
This protocol describes the in vivo assessment of the pro-erectile effects of PD-168077.[9][10]
1. Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
House the animals individually under a controlled light-dark cycle with ad libitum access to food and water.
-
For intracerebroventricular (ICV) or direct brain nucleus injections, surgically implant a guide cannula into the desired brain region (e.g., paraventricular nucleus of the hypothalamus) under anesthesia. Allow for a recovery period of at least one week.
2. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline or artificial cerebrospinal fluid).
-
Administer the drug via the desired route (e.g., subcutaneous injection, or microinjection through the implanted cannula).
-
A range of doses should be tested to determine a dose-response relationship. For direct injection into the paraventricular nucleus, doses can range from 1 to 200 ng.[9]
3. Behavioral Observation:
-
Place the rat in a quiet, transparent observation cage immediately after drug administration.
-
Observe and record the number of penile erection episodes for a defined period (e.g., 60-90 minutes). A penile erection is characterized by the engorgement and reddening of the glans penis.
-
To ensure objectivity, the observer should be blind to the treatment conditions.
4. Data Analysis:
-
Compare the number of penile erections in the PD-168077-treated groups to a vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug's effect.
Immunofluorescence Assay for CaMKII Translocation
This generalized protocol outlines the visualization of Ca2+/calmodulin-dependent protein kinase II (CaMKII) translocation, a downstream effect of D4 receptor activation.
1. Cell Culture and Treatment:
-
Culture primary prefrontal cortical neurons or a suitable neuronal cell line on glass coverslips.
-
Treat the cells with this compound at a predetermined concentration and for a specific duration to induce D4 receptor activation. Include a vehicle-treated control group.
2. Fixation and Permeabilization:
-
After treatment, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with a solution containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.
3. Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin and 0.1% Tween-20) for 1 hour.
-
Incubate the cells with a primary antibody specific for CaMKII overnight at 4°C.
-
Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
For visualization of synapses, co-staining with a synaptic marker like PSD-95 can be performed using a different fluorophore.
-
Wash the cells thoroughly with PBS.
4. Imaging and Analysis:
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each treatment condition.
-
Quantify the translocation of CaMKII to synaptic sites by measuring the co-localization of the CaMKII signal with the synaptic marker signal. This can be done using image analysis software.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the dopamine D4 receptor and a typical experimental workflow for assessing receptor selectivity.
Caption: Dopamine D4 receptor signaling pathway activated by PD-168077.
Caption: Experimental workflow for determining receptor selectivity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. biophysics-reports.org [biophysics-reports.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Rat model for the study of penile erection: pharmacologic and electrical-stimulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Item - Data_Sheet_1_Locally-Induced CaMKII Translocation Requires Nucleotide Binding.PDF - Frontiers - Figshare [frontiersin.figshare.com]
- 7. Frontiers | Locally-Induced CaMKII Translocation Requires Nucleotide Binding [frontiersin.org]
- 8. The rat as a model for the study of penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of PD-168077 Maleate: A Selective Dopamine D4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a target of significant interest for the development of therapeutics for a range of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the discovery and synthesis of PD-168077, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Discovery
The discovery of PD-168077 emerged from a focused effort to identify potent and selective ligands for the dopamine D4 receptor. The research, originally published by Glase and colleagues in 1997, centered on the chemical class of substituted [(4-phenylpiperazinyl)-methyl]benzamides. This class of compounds was explored to understand the structure-activity relationships (SAR) that govern affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3.
The discovery process likely involved the synthesis of a library of analogs with systematic modifications to the benzamide (B126) and phenylpiperazine moieties. These compounds would have been subjected to a battery of in vitro binding assays to determine their affinity for the D4 receptor and their selectivity against other receptors. PD-168077 was identified as a lead compound from this screening process due to its high affinity and impressive selectivity profile.
Pharmacological Profile
PD-168077 maleate is characterized by its high affinity for the dopamine D4 receptor and significant selectivity over other dopamine receptor subtypes. The key quantitative pharmacological data are summarized in the table below.
| Parameter | Value | Receptor Subtype | Species | Reference |
| Ki | 8.7 nM | Dopamine D4 | Human | [1][2][3] |
| Selectivity | >400-fold | D4 vs D2 | [1][2][3] | |
| Selectivity | >300-fold | D4 vs D3 | [1][2][3] | |
| EC50 | 8.3 nM | Dopamine D4 | Human | [2] |
Table 1: Quantitative Pharmacological Data for PD-168077
Mechanism of Action
PD-168077 acts as an agonist at the dopamine D4 receptor. Upon binding, it activates the receptor, which is a G protein-coupled receptor (GPCR). This activation can initiate a cascade of intracellular signaling events. One of the documented downstream effects of D4 receptor activation by PD-168077 is the induction of synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in cultured prefrontal cortical neurons.[1][2][3] This action is believed to play a role in modulating synaptic plasticity and neuronal function.
Figure 1: Simplified signaling pathway of PD-168077 at the Dopamine D4 receptor.
Synthesis of PD-168077
The chemical name for PD-168077 is N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide. The synthesis of this molecule can be logically approached through a convergent synthesis strategy, which involves the preparation of key intermediates followed by their coupling. While the original publication by Glase et al. does not provide a detailed experimental protocol in its abstract, a plausible synthetic route can be constructed based on common organic chemistry transformations and literature precedents for the synthesis of similar compounds.
The synthesis can be envisioned in two main parts: the formation of the substituted piperazine (B1678402) intermediate and its subsequent coupling with the benzamide side chain.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of PD-168077, based on standard organic synthesis methodologies.
Step 1: Synthesis of 1-(2-Cyanophenyl)piperazine
To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling point solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), is added piperazine (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to a high temperature (e.g., 120-150 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 1-(2-cyanophenyl)piperazine.
Step 2: Synthesis of N-(Chloromethyl)-3-methylbenzamide
To a solution of 3-methylbenzamide (1.0 eq) and paraformaldehyde (1.2 eq) in a suitable solvent such as 1,4-dioxane, is added a catalytic amount of a strong acid (e.g., sulfuric acid). The mixture is heated to reflux for several hours. The resulting N-(hydroxymethyl)-3-methylbenzamide is then chlorinated without purification. The reaction mixture is cooled, and a chlorinating agent such as thionyl chloride (1.5 eq) is added dropwise at 0 °C. The reaction is then stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude N-(chloromethyl)-3-methylbenzamide is used in the next step without further purification.
Step 3: Synthesis of PD-168077 (N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide)
To a solution of 1-(2-cyanophenyl)piperazine (1.0 eq) and a base such as triethylamine (B128534) (TEA, 2.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or acetonitrile, is added a solution of N-(chloromethyl)-3-methylbenzamide (1.1 eq) in the same solvent, dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the free base of PD-168077.
Step 4: Formation of this compound
The purified free base of PD-168077 is dissolved in a suitable solvent such as ethanol (B145695) or isopropanol. A solution of maleic acid (1.0 eq) in the same solvent is then added dropwise with stirring. The resulting mixture is stirred for a period of time, and the precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound as a solid.
Conclusion
This compound stands as a significant tool compound for the study of dopamine D4 receptor function and as a lead compound for the development of novel therapeutics. Its discovery was a result of systematic medicinal chemistry efforts, and its synthesis, while not publicly detailed in a step-by-step manner, can be achieved through established synthetic routes. This guide provides a foundational understanding of the discovery, pharmacology, and synthesis of PD-168077, intended to aid researchers in their ongoing investigations into the role of the dopamine D4 receptor in health and disease.
References
The Role of PD-168077 Maleate in Dopamine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective non-catechol agonist for the dopamine (B1211576) D4 receptor.[1] Its high affinity and selectivity have made it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system and periphery. This technical guide provides an in-depth overview of the pharmacological properties of PD-168077, its mechanism of action within the dopamine signaling cascade, and detailed methodologies for its characterization.
Pharmacological Profile of PD-168077 Maleate
PD-168077 exhibits high affinity for the human dopamine D4 receptor, with reported Ki values of 8.7 nM and 9 nM.[2][3] It displays significant selectivity for the D4 receptor over other dopamine receptor subtypes, as well as over a range of other neurotransmitter receptors.
Binding Affinity and Selectivity
The binding profile of PD-168077 has been characterized through radioligand binding assays. The compound shows a significantly lower affinity for D2 and D3 dopamine receptors, as well as for adrenergic and serotonergic receptors, underscoring its utility as a selective D4 agonist.
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D4 | 8.7 nM[2] |
| Dopamine D2 | 2.8 µM[2] |
| Dopamine D3 | >300-fold selectivity vs D4 |
Functional Potency
In functional assays, PD-168077 demonstrates potent agonism at the D4 receptor.
| Assay Type | Parameter | Value |
| Functional Agonism | EC50 | 8.3 nM[2] |
Mechanism of Action in Dopamine Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[4] These receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5]
D4 Receptor Signaling Pathway
Activation of the D4 receptor by an agonist like PD-168077 initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of cAMP production. However, D4 receptor activation can also modulate other signaling pathways, including those involving calcium ions (Ca2+) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[6][7]
Downstream Effect on CaMKII Translocation
A key downstream effect of D4 receptor activation by PD-168077 is the translocation of CaMKII from the cytosol to postsynaptic sites.[7] This process is initiated by the D4 receptor-mediated activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium.[7] The elevated calcium levels, in conjunction with calmodulin (CaM), activate CaMKII, promoting its movement to and accumulation at synaptic locations.[7]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of PD-168077 with the dopamine signaling pathway.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D4, D2, D3).
-
Radiolabeled ligand (e.g., [3H]-spiperone).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of PD-168077. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the PD-168077 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).
-
Recovery: Allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples to determine the basal dopamine concentration.
-
Drug Administration: Administer PD-168077 via the desired route (e.g., subcutaneous injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.
Conclusion
This compound is a powerful research tool for investigating the role of the dopamine D4 receptor in neuronal signaling. Its high potency and selectivity allow for the specific interrogation of D4 receptor function in a variety of in vitro and in vivo experimental paradigms. The detailed methodologies provided in this guide offer a foundation for researchers to design and execute robust experiments to further unravel the complexities of dopamine D4 receptor signaling and its implications for health and disease.
References
- 1. PD-168,077 - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PD-168077 Maleate in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345), a potent and highly selective agonist for the dopamine (B1211576) D4 receptor, has emerged as a critical pharmacological tool for investigating the role of dopaminergic modulation in synaptic plasticity.[1] Understanding its effects is paramount for elucidating the complex interplay between dopamine signaling and the cellular mechanisms that underlie learning and memory. This technical guide provides an in-depth overview of the effects of PD-168077 maleate on synaptic plasticity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
PD-168077 exerts its influence on synaptic plasticity primarily by modulating the function of N-methyl-D-aspartate (NMDA) receptors, key players in the induction of long-term potentiation (LTP) and long-term depression (LTD).[2][3] As a D4 receptor agonist, PD-168077 initiates a Gi/o-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, reduced activity of Protein Kinase A (PKA).[4][5] This reduction in PKA activity tips the balance towards protein phosphatase 1 (PP1) activation.[3] Activated PP1 dephosphorylates and inactivates Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme for LTP induction.[3] The inhibition of CaMKII activity ultimately promotes the internalization of NMDA receptors, reducing their surface expression and thereby dampening NMDA receptor-mediated currents.[2][3]
Quantitative Effects on Synaptic Plasticity
The application of this compound has been shown to produce distinct, quantifiable effects on synaptic transmission and plasticity.
| Parameter | Brain Region | Preparation | Effect of PD-168077 | Concentration | Key Findings & Citations |
| NMDA Receptor-mediated EPSC Amplitude | Prefrontal Cortex | Acute Slices | ↓ 42.3 ± 3.2% | 20-40 µM | Application of PD-168077 produced a potent reduction of the amplitude of evoked NMDA receptor EPSCs.[2][3] |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) of Aged Mice | Acute Slices | Restores impaired LTP to levels of adult mice | 200 nM | PD-168077 rescued age-related deficits in LTP, an effect blocked by a D4 receptor antagonist.[1] |
| Long-Term Potentiation (LTP) | Hippocampus (CA1) - Basal Dendrites | In vivo | Attenuated LTP | Not Specified | Region-specific application of PD-168077 attenuated LTP in basal but not apical CA1 dendrites.[6] |
| Field Excitatory Postsynaptic Potential (fEPSP) | Hippocampus (CA1) | Acute Slices | Induces synaptic depression | Not Specified | Bath application of PD-168077 by itself induced a significant depression of synaptic transmission.[7] |
| Miniature Fast Inhibitory Postsynaptic Currents (m-fIPSCs) | Dorsolateral Septal Nucleus | Acute Slices | ↓ Frequency | Not Specified | PD-168077 decreased the frequency of m-fIPSPs without significantly changing their amplitude, suggesting a presynaptic mechanism of action on GABAergic transmission.[8] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions modulated by PD-168077, the following diagrams illustrate the key signaling cascade and a typical experimental workflow for studying its effects on long-term potentiation.
Caption: Signaling pathway of PD-168077 action on synaptic plasticity.
Caption: Experimental workflow for studying PD-168077 effects on LTP.
Detailed Experimental Protocols
Brain Slice Preparation for Electrophysiology
-
Animals: Typically, adult male Wistar rats or C57BL/6 mice are used.[9]
-
Anesthesia and Decapitation: Animals are anesthetized (e.g., with isoflurane) and then rapidly decapitated.[9]
-
Brain Extraction: The brain is quickly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 126 NaCl, 2.5 KCl, 26 NaHCO3, 1.2 NaH2PO4, 2.4 CaCl2, 1.3 MgCl2, and 10 D-glucose, saturated with 95% O2/5% CO2.[9]
-
Slicing: Coronal or horizontal slices (typically 300-400 µm thick) containing the region of interest (e.g., prefrontal cortex or hippocampus) are prepared using a vibratome in ice-cold ACSF.[9]
-
Recovery: Slices are allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
Electrophysiological Recording of Synaptic Plasticity (LTP/LTD)
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated ACSF at a constant temperature (e.g., 32-34°C).
-
Electrode Placement: A stimulating electrode is placed to activate the desired synaptic pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is positioned to record field excitatory postsynaptic potentials (fEPSPs) in the dendritic layer of the target neurons (e.g., stratum radiatum of CA1).[1]
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes at a low stimulation frequency (e.g., 0.033 Hz). The stimulation intensity is adjusted to elicit a response that is 30-50% of the maximal fEPSP.[1]
-
LTP Induction: Long-term potentiation is typically induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of multiple trains of short, high-frequency bursts (e.g., 4 pulses at 100 Hz, repeated at 5 Hz).[1]
-
LTD Induction: Long-term depression is typically induced using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1-5 Hz).
-
Drug Application: this compound is bath-applied at the desired concentration (e.g., 200 nM) for a specific duration (e.g., 20-30 minutes) before the induction of LTP or LTD.[1] The drug remains in the perfusion solution for the remainder of the recording period.
-
Data Analysis: The initial slope of the fEPSP is measured and normalized to the average baseline slope. The magnitude of LTP or LTD is quantified as the percentage change from baseline during the last 10-20 minutes of the recording.
CaMKII Translocation Assay
-
Cell Culture: Primary neuronal cultures from the desired brain region (e.g., prefrontal cortex) are prepared.
-
Transfection: Neurons are transfected with a plasmid encoding a fluorescently tagged CaMKII (e.g., GFP-CaMKIIα).
-
Drug Treatment: Neurons are treated with PD-168077 at a specific concentration and for a defined period.
-
Immunocytochemistry: After treatment, cells are fixed, permeabilized, and stained with antibodies against synaptic markers (e.g., synapsin I or PSD-95) to identify synapses.
-
Imaging and Analysis: Confocal microscopy is used to visualize the localization of the fluorescently tagged CaMKII. The colocalization of CaMKII with synaptic markers is quantified to determine the extent of its translocation to synaptic sites.[10][11]
NMDA Receptor Internalization Assay
-
Cell Surface Biotinylation: Cultured neurons or acute brain slices are incubated with a membrane-impermeable biotinylating agent (e.g., sulfo-NHS-SS-biotin) to label surface proteins.
-
Drug Treatment: The cells or slices are then treated with PD-168077 for a specific duration to induce receptor internalization.
-
Stripping of Surface Biotin (B1667282): Remaining surface biotin is removed by a reducing agent (e.g., glutathione). The biotin attached to internalized proteins is protected from this stripping.
-
Cell Lysis and Pulldown: Cells are lysed, and the biotinylated (internalized) proteins are captured using streptavidin beads.
-
Western Blotting: The captured proteins are separated by SDS-PAGE and immunoblotted with antibodies against specific NMDA receptor subunits (e.g., GluN1, GluN2B) to quantify the amount of internalized receptors.[2]
Conclusion and Future Directions
This compound serves as an invaluable tool for dissecting the role of dopamine D4 receptor signaling in synaptic plasticity. The available evidence strongly indicates that its activation modulates NMDA receptor function through a PKA-PP1-CaMKII signaling cascade, thereby influencing the expression of both LTP and LTD. The quantitative data, though still emerging, highlights the potential for D4 receptor agonists to rectify age-related cognitive decline and modulate synaptic strength in a region-specific manner.
Future research should focus on generating a more comprehensive quantitative dataset of PD-168077's effects on various forms of synaptic plasticity across different brain regions and developmental stages. Elucidating the precise molecular interactions within the D4 receptor signaling pathway and their downstream consequences will be crucial for the development of novel therapeutic strategies targeting cognitive and neuropsychiatric disorders where dopaminergic and glutamatergic systems are dysregulated.
References
- 1. Dopamine D4 receptor activation restores CA1 LTP in hippocampal slices from aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NMDA receptors by dopamine D4 signaling in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Coexistence of Multiple Types of Synaptic Plasticity in Individual Hippocampal CA1 Pyramidal Neurons [frontiersin.org]
- 7. Bidirectional modulation of hippocampal synaptic plasticity by Dopaminergic D4-receptors in the CA1 area of hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine presynaptically depresses fast inhibitory synaptic transmission via D4 receptor-protein kinase A pathway in the rat dorsolateral septal nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Postsynaptic Interaction between Dopamine D1 and NMDA Receptors Promotes Presynaptic Inhibition in the Rat Nucleus Accumbens via Adenosine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic control of CaMKII translocation and localization in hippocampal neurons by NMDA receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective D4 Receptor Agonist PD-168077 Maleate and its Role in CaMKII Translocation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 maleate (B1232345) is a potent and highly selective dopamine (B1211576) D4 receptor agonist that has emerged as a critical tool in neuroscience research. A key downstream effect of D4 receptor activation by PD-168077 is the synaptic translocation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), a crucial event in synaptic plasticity and cellular function. This technical guide provides an in-depth overview of the mechanism of action of PD-168077, its effects on CaMKII translocation, detailed experimental protocols for studying this phenomenon, and a summary of the available quantitative data.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, regions critically involved in cognition, memory, and emotion. Its dysfunction has been implicated in several neuropsychiatric disorders, making it a significant target for drug development. PD-168077 maleate is a synthetic compound that acts as a selective agonist at the D4 receptor, exhibiting high affinity and selectivity over other dopamine receptor subtypes.[1][2] One of the pivotal intracellular events triggered by D4 receptor activation is the mobilization and translocation of CaMKII, a serine/threonine protein kinase that plays a fundamental role in decoding calcium signals and mediating synaptic plasticity. This guide will explore the intricate relationship between PD-168077, the D4 receptor, and CaMKII translocation.
This compound: Properties and Mechanism of Action
This compound is characterized by its high affinity for the dopamine D4 receptor, with a reported Ki of 8.7 nM.[1][2] It demonstrates over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 receptor.[1][2] This high selectivity makes it an invaluable tool for elucidating the specific functions of the D4 receptor.
The activation of the D4 receptor by PD-168077 initiates a downstream signaling cascade. As a Gi/o-coupled receptor, its activation can lead to the inhibition of adenylyl cyclase. However, studies have revealed a more complex signaling profile, including the activation of Phospholipase C (PLC).[1] PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+) stores. This rise in intracellular Ca2+ is a critical step in the activation and subsequent translocation of CaMKII.
CaMKII Translocation: A Key Downstream Event
CaMKII is a multifunctional protein kinase that is highly abundant in neurons, particularly at postsynaptic densities (PSDs). Its activity is tightly regulated by intracellular Ca2+ levels. Upon binding of Ca2+/calmodulin, CaMKII undergoes a conformational change that exposes its catalytic domain, leading to its activation and autophosphorylation. This autophosphorylation allows the kinase to remain active even after Ca2+ levels have returned to baseline.
A crucial aspect of CaMKII function is its ability to translocate from the cytosol to specific subcellular compartments, most notably the PSD of excitatory synapses.[3][4] This translocation is a key event in the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. The binding of activated CaMKII to synaptic proteins, such as the NMDA receptor subunit GluN2B, anchors it at the synapse, where it can phosphorylate various substrates to modulate synaptic strength.[5]
Activation of dopamine D4 receptors by PD-168077 has been shown to induce the synaptic translocation of CaMKII in cultured prefrontal cortical neurons.[1][2] This process is dependent on the D4 receptor-mediated increase in intracellular calcium.
Quantitative Data on this compound and CaMKII Translocation
| Parameter | Value | Reference |
| This compound | ||
| Dopamine D4 Receptor Affinity (Ki) | 8.7 nM | [1][2] |
| Selectivity over D2 Receptor | > 400-fold | [1][2] |
| Selectivity over D3 Receptor | > 300-fold | [1][2] |
| Effect on CaMKII | ||
| CaMKII Translocation | Induces synaptic translocation | [1][2] |
Experimental Protocols
Studying the effect of PD-168077 on CaMKII translocation typically involves cell culture, immunocytochemistry, subcellular fractionation with western blotting, or live-cell imaging. The following are detailed methodologies for these key experiments.
Immunocytochemistry for Visualizing CaMKII Translocation
This protocol allows for the visualization and semi-quantitative analysis of CaMKII distribution in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., prefrontal cortical neurons)
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against CaMKII (e.g., rabbit anti-CaMKII)
-
Primary antibody against a synaptic marker (e.g., mouse anti-PSD-95)
-
Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Plate primary neurons on coverslips. Treat the cultured neurons with desired concentrations of this compound or vehicle for a specified time course.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against CaMKII and a synaptic marker, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the cells using a confocal microscope. Quantify the colocalization of CaMKII with the synaptic marker to assess synaptic translocation.
Subcellular Fractionation and Western Blotting for Quantifying Synaptic CaMKII
This method provides a quantitative measure of CaMKII levels in different cellular compartments.
Materials:
-
Cultured neurons or brain tissue
-
This compound
-
Subcellular fractionation buffer kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CaMKII
-
Primary antibodies for fraction-specific markers (e.g., PSD-95 for synaptic fraction, GAPDH for cytosolic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment and Homogenization: Treat cultured neurons or administer this compound in vivo. Homogenize the cells or tissue in the appropriate fractionation buffer containing protease and phosphatase inhibitors.
-
Fractionation: Perform differential centrifugation according to the manufacturer's protocol to separate cytosolic, membrane, and synaptic fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CaMKII and fraction-specific markers overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative amount of CaMKII in the synaptic fraction compared to other fractions.
Live-Cell Imaging of CaMKII Translocation
This technique allows for the real-time visualization of CaMKII dynamics in living cells.
Materials:
-
Primary neuronal cultures
-
Expression vector for GFP-tagged CaMKII (e.g., pEGFP-CaMKII)
-
Transfection reagent
-
Live-cell imaging medium
-
This compound
-
Confocal or spinning-disk microscope equipped with a live-cell imaging chamber
Procedure:
-
Transfection: Transfect primary neurons with the GFP-CaMKII expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
Imaging Setup: Place the coverslip with transfected neurons in a live-cell imaging chamber on the microscope stage. Replace the culture medium with live-cell imaging medium.
-
Baseline Imaging: Acquire baseline fluorescence images of the GFP-CaMKII distribution before treatment.
-
Treatment: Add this compound to the imaging chamber at the desired final concentration.
-
Time-Lapse Imaging: Acquire time-lapse images at regular intervals to monitor the translocation of GFP-CaMKII to synaptic sites.
-
Analysis: Analyze the time-lapse series to quantify the change in GFP-CaMKII fluorescence intensity at synaptic puncta over time.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the signaling pathway from D4 receptor activation to CaMKII translocation and the general experimental workflows.
References
The In Vivo Activity of PD-168077 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist.[1] This technical guide provides a comprehensive overview of its in vivo activity, drawing from available preclinical research. The document summarizes key findings in a structured format, details experimental methodologies, and visualizes the underlying biological pathways.
Core Compound Information
| Property | Value | Source |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |
| Molecular Formula | C20H22N4O・C4H4O4 | [1] |
| Molecular Weight | 450.49 | [1] |
| CAS Number | 630117-19-0 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at -20°C | [1] |
Mechanism of Action
PD-168077 is a high-affinity agonist for the dopamine D4 receptor, with a Ki of 8.7 nM.[1][2] It exhibits significant selectivity, with over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 subtype.[1] As a D2-like receptor, the D4 receptor is primarily coupled to the Gαi/o protein.[] Activation of this G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This initiates a cascade of downstream signaling events.
Signaling Pathway of PD-168077 at the D4 Receptor
References
The Selective Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Its high affinity and selectivity make it a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system. This technical guide provides an in-depth overview of the research applications of PD-168077 maleate in neuroscience, compiling quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo efficacy.
Table 1: Receptor Binding Affinity of PD-168077
| Receptor | Ki (nM) | Cell Line | Reference |
| Human Dopamine D4 | 8.7 - 9 | CHO Pro 5 / CHO | [1][2][3][4][5] |
| Human Dopamine D2 | 3,740 | CHO | [3] |
| Human Dopamine D3 | 2,810 | CHO | [3] |
| α1-adrenergic | 168 | - | [3] |
| α2-adrenergic | 177 | - | [3] |
| Serotonin 5-HT1A | 385 | - | [3] |
| Serotonin 5-HT2A | 4,010 | - | [3] |
Table 2: In Vivo Behavioral Effects of PD-168077 in Rats
| Behavioral Test | Dose Range | Effect | Reference |
| Locomotor Activity | 0.064 - 1 mg/kg | Dose-dependent increase | [6] |
| Locomotor Activity | 0.2 - 25 mg/kg (s.c.) | Increased spontaneous activity | [3] |
| Novel Object Recognition | 3.0 - 10.0 mg/kg | Improved recognition memory | [7][8] |
| Novel Object Recognition | 10 mg/kg | Reversed phencyclidine-induced deficits | [7][8] |
| Penile Erection (PVN injection) | 50 - 200 ng/animal | Dose-dependent induction | [3][9] |
| Penile Erection (s.c.) | 1 - 100 µg/kg | U-inverted dose-response | [10] |
| Penile Erection (i.c.v.) | 0.1 - 20 µ g/rat | U-inverted dose-response | [10] |
Signaling Pathways and Mechanisms of Action
PD-168077, by activating the D4 receptor, modulates several downstream signaling pathways. A key mechanism involves the regulation of N-methyl-D-aspartate (NMDA) receptor function in prefrontal cortex (PFC) pyramidal neurons. This is achieved through a cascade involving the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active Ca2+/calmodulin-dependent protein kinase II (CaMKII).[11][12] This signaling cascade leads to a reduction in NMDA receptor-mediated currents and a decrease in the surface expression of NMDA receptors.[11][12] Furthermore, activation of D4 receptors by PD-168077 induces the translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[1][3][5]
In the paraventricular nucleus (PVN) of the hypothalamus, PD-168077-induced penile erection is mediated by an increase in nitric oxide (NO) production and the subsequent activation of oxytocinergic neurons.[9][10][13]
References
- 1. researchgate.net [researchgate.net]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Novel Object Recognition [protocols.io]
- 8. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tonic NMDA receptor-mediated current in prefrontal cortical pyramidal cells and fast-spiking interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMDA Receptors: Linking Physiological Output to Biophysical Operation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impairment in locomotor activity as an objective measure of pain and analgesia in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Guide for Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, as a tool for studying cognitive function. It covers the compound's mechanism of action, its effects on cognitive performance in preclinical models, and detailed experimental protocols for its use in neuroscience research.
Core Properties of PD-168077 Maleate
PD-168077 is a potent and selective agonist for the dopamine D4 receptor. Its high affinity and selectivity make it a valuable pharmacological tool to investigate the role of the D4 receptor in various physiological processes, particularly in the modulation of cognitive functions.
| Property | Value | Reference |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [1] |
| Molecular Formula | C20H22N4O.C4H4O4 | [2] |
| Molecular Weight | 450.49 g/mol | [2] |
| Binding Affinity (Ki) | 8.7 - 9 nM for D4 receptor | [2][3] |
| Selectivity | >400-fold over D2 receptors, >300-fold over D3 receptors | [2] |
| Solubility | Soluble to 100 mM in DMSO | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Signaling Pathways
PD-168077 exerts its effects by selectively binding to and activating the dopamine D4 receptor, a G protein-coupled receptor (GPCR). The D4 receptor is predominantly expressed in the prefrontal cortex (PFC), a brain region critical for executive functions and working memory.[4] Activation of the D4 receptor by PD-168077 initiates several downstream signaling cascades that modulate neuronal activity and synaptic plasticity.
Modulation of NMDA Receptor Function
A key mechanism through which PD-168077 influences cognitive function is by modulating the activity of N-methyl-D-aspartate (NMDA) receptors in the prefrontal cortex.[5] This modulation is achieved through a multi-step signaling pathway:
-
D4 Receptor Activation: PD-168077 binds to the D4 receptor.
-
Inhibition of Protein Kinase A (PKA): The activated D4 receptor inhibits the activity of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and subsequent inhibition of PKA.[5]
-
Activation of Protein Phosphatase 1 (PP1): The inhibition of PKA leads to the disinhibition and activation of PP1.[5]
-
Inhibition of CaMKII: Activated PP1 dephosphorylates and inhibits the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5]
-
Reduced NMDA Receptor Current and Internalization: The inhibition of CaMKII results in a decrease in NMDA receptor-mediated currents and promotes the internalization of NMDA receptors from the neuronal surface.[5]
This signaling cascade ultimately leads to a reduction in glutamatergic neurotransmission, which can have significant effects on synaptic plasticity and cognitive processes.
Synaptic Translocation of CaMKII
In addition to the pathway described above, activation of D4 receptors by PD-168077 has been shown to induce the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[2][3] This relocalization of CaMKII can influence synaptic strength and plasticity.
Effects of PD-168077 on Cognitive Function
PD-168077 has been demonstrated to modulate cognitive performance in various preclinical models. Its effects are often dose-dependent and can be observed in tasks assessing recognition memory and in models of cognitive impairment.
Novel Object Recognition
The novel object recognition (NOR) task is a widely used behavioral assay to assess recognition memory in rodents. Studies have shown that PD-168077 can enhance performance in this task.
Table 1: Effect of PD-168077 on Novel Object Recognition in Rats
| Treatment Group | Dose (mg/kg, s.c.) | Discrimination Index* | Outcome |
| Vehicle | - | ~0.5 (No preference) | No recognition memory |
| PD-168077 | 0.3 | ~0.5 (No preference) | No significant effect |
| PD-168077 | 1.0 | ~0.5 (No preference) | No significant effect |
| PD-168077 | 3.0 | >0.5 (Preference for novel) | Improved recognition memory |
| PD-168077 | 10.0 | >0.5 (Preference for novel) | Improved recognition memory |
*Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A value significantly above 0.5 indicates a preference for the novel object and intact recognition memory.
Reversal of Cognitive Deficits
PD-168077 has also been shown to ameliorate cognitive deficits in animal models relevant to psychiatric disorders, such as the phencyclidine (PCP)-induced cognitive impairment model of schizophrenia.
Table 2: Reversal of Phencyclidine-Induced Deficits in Novel Object Recognition by PD-168077
| Pre-treatment | Treatment | Dose (mg/kg, s.c.) | Discrimination Index* | Outcome |
| Vehicle | Vehicle | - | >0.5 (Preference for novel) | Intact recognition memory |
| Phencyclidine | Vehicle | - | ~0.5 (No preference) | Impaired recognition memory |
| Phencyclidine | PD-168077 | 10.0 | >0.5 (Preference for novel) | Reversal of cognitive deficit |
*Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing PD-168077 to study cognitive function.
Novel Object Recognition (NOR) Task in Rats
This protocol is adapted from studies investigating the effects of PD-168077 on recognition memory.
4.1.1. Materials
-
Animals: Adult male Lister Hooded or Sprague-Dawley rats.
-
Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 30 cm) made of a non-porous material.
-
Objects: Two sets of identical objects (e.g., plastic or metal shapes of similar size but different textures and appearances) that are heavy enough not to be displaced by the rats.
-
This compound: Dissolved in a suitable vehicle (e.g., sterile saline or 0.5% methylcellulose).
-
Video Recording and Analysis Software: To record and score the exploratory behavior of the rats.
4.1.2. Procedure
-
Habituation (Day 1):
-
Place each rat individually into the empty open-field arena for 5-10 minutes to allow for habituation to the environment.
-
This reduces novelty-induced stress during the testing phases.
-
-
Training/Familiarization (Day 2):
-
Administer PD-168077 or vehicle subcutaneously (s.c.) 30 minutes before the training session.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the rat in the center of the arena, facing away from the objects.
-
Allow the rat to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and directed towards it.
-
-
Testing (Day 2 or 3, after a retention interval):
-
The retention interval can vary (e.g., 1 hour to 24 hours) depending on the memory component being assessed.
-
Replace one of the familiar objects with a novel object (B), so the arena contains one familiar (A) and one novel object (B).
-
Place the rat back into the center of the arena.
-
Allow the rat to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
4.1.3. Data Analysis
-
Calculate the discrimination index as described in the tables above.
-
Statistical analysis (e.g., t-test or ANOVA) is used to compare the discrimination indices between treatment groups.
Phencyclidine (PCP)-Induced Cognitive Deficit Model
This protocol outlines the induction of cognitive deficits using PCP, which can then be used to test the therapeutic potential of compounds like PD-168077.[1]
4.2.1. Materials
-
Animals: Adult male rats.
-
Phencyclidine (PCP): Dissolved in sterile saline.
-
This compound: Prepared as described above.
-
Behavioral Testing Apparatus: As required for the specific cognitive task (e.g., NOR arena).
4.2.2. Procedure
-
PCP Administration:
-
Administer PCP (e.g., 2 mg/kg, s.c.) twice daily for seven consecutive days.
-
This sub-chronic treatment regimen is known to induce long-lasting cognitive deficits.
-
-
Washout Period:
-
Allow for a washout period of at least seven days after the last PCP injection. This is to ensure that the behavioral effects are not due to the acute presence of PCP.
-
-
Behavioral Testing:
-
Following the washout period, conduct cognitive testing (e.g., NOR task) as described above.
-
On the day of testing, administer PD-168077 or vehicle prior to the behavioral task to assess its ability to reverse the PCP-induced deficits.
-
Electrophysiological Recording of NMDA Receptor Currents
This protocol provides a general framework for measuring the effect of PD-168077 on NMDA receptor currents in prefrontal cortex neurons using whole-cell patch-clamp electrophysiology.
4.3.1. Materials
-
Brain Slices: Coronal slices (e.g., 300 µm thick) of the prefrontal cortex from rodents.
-
Artificial Cerebrospinal Fluid (ACSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2, bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing (in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 2.2 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.2-7.3.
-
Pharmacological Agents: PD-168077, NMDA, and appropriate receptor antagonists (e.g., CNQX for AMPA receptors, bicuculline (B1666979) for GABAA receptors).
-
Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.
4.3.2. Procedure
-
Slice Preparation:
-
Anesthetize the animal and perfuse with ice-cold ACSF.
-
Rapidly dissect the brain and prepare coronal slices using a vibratome in ice-cold ACSF.
-
Allow slices to recover in ACSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with ACSF.
-
Identify pyramidal neurons in the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.
-
Establish a whole-cell patch-clamp recording in voltage-clamp mode.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.
-
Isolate NMDA receptor currents by blocking AMPA and GABA receptors with their respective antagonists.
-
-
Drug Application:
-
Obtain a stable baseline recording of NMDA-evoked currents.
-
Bath-apply PD-168077 at the desired concentration and record the change in the amplitude of the NMDA receptor current.
-
Wash out the drug to observe any reversal of the effect.
-
4.3.3. Data Analysis
-
Measure the peak amplitude of the NMDA receptor currents before, during, and after PD-168077 application.
-
Express the effect of PD-168077 as a percentage change from the baseline current.
-
Use appropriate statistical tests to determine the significance of the observed effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the dopamine D4 receptor in cognitive function. Its selectivity allows for the specific investigation of D4 receptor-mediated signaling pathways and their impact on neuronal processes underlying learning and memory. The provided data and protocols serve as a comprehensive resource for researchers and drug development professionals aiming to utilize PD-168077 in their studies of cognitive enhancement and the treatment of cognitive deficits associated with neuropsychiatric disorders.
References
- 1. Dopamine receptors regulate NMDA receptor surface expression in prefrontal cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Behavioural effects of APH199, a selective dopamine D4 receptor agonist, in animal models - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Dopamine D4 Receptor Agonist PD-168077 Maleate: A Technical Guide for Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, and its application in preclinical schizophrenia research. The document consolidates key quantitative data, details established experimental protocols, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.
Core Compound Properties and In Vitro Pharmacology
PD-168077 is a potent and selective agonist for the dopamine D4 receptor. Its high affinity and selectivity make it a valuable tool for elucidating the role of the D4 receptor in normal and pathological brain function, particularly in the context of schizophrenia, where dopaminergic dysfunction is a key element of the pathophysiology.[1]
| Parameter | Value | Species/System | Reference(s) |
| Binding Affinity (Ki) | |||
| Dopamine D4 Receptor | 9 nM | Human | [2] |
| Dopamine D2 Receptor | >400-fold lower than D4 | Not Specified | Not Specified |
| Dopamine D3 Receptor | >300-fold lower than D4 | Not Specified | Not Specified |
| Functional Activity | Dopamine D4 Receptor Agonist | Not Applicable | [2] |
Preclinical Efficacy in a Schizophrenia Model: Reversal of Cognitive Deficits
Cognitive impairment is a core and debilitating feature of schizophrenia. Animal models utilizing NMDA receptor antagonists, such as phencyclidine (PCP), are widely used to study these cognitive deficits.[3][4][5][6] Research has demonstrated that PD-168077 can effectively reverse cognitive impairments in a PCP-induced animal model of schizophrenia.
The Novel Object Recognition (NOR) Task
The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[7]
Experimental Protocol: PCP-Induced Deficit in Novel Object Recognition
-
Animal Model: Male Hooded Lister rats are commonly used.
-
PCP Administration: Rats are administered phencyclidine (PCP) at a dose of 2 mg/kg (i.p.) twice daily for 7 days. This is followed by a 7-day washout period before behavioral testing.[8]
-
Apparatus: A square open-field arena (e.g., 60 cm x 60 cm x 30 cm) is used. The objects to be discriminated are of similar size but different in shape and texture.
-
Habituation: On the day before testing, each rat is allowed to freely explore the empty arena for 5 minutes.[9]
-
Acquisition Phase (T1): On the testing day, two identical objects are placed in opposite corners of the arena. The rat is placed in the center of the arena and allowed to explore for a set period (e.g., 3 minutes).[9] The time spent exploring each object is recorded. Exploration is defined as the rat's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.
-
Retention Phase (T2): After a retention interval (e.g., 1 minute), the rat is returned to the arena.[7] During this phase, one of the familiar objects is replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 3 minutes).[9]
-
PD-168077 Administration: PD-168077 is administered prior to the acquisition phase. A dose of 10 mg/kg has been shown to be effective.[7]
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.
Quantitative Efficacy Data
| Animal Model | Treatment Group | Outcome Measure | Result | Reference(s) |
| Sub-chronic PCP-treated rats | Vehicle | Discrimination between novel and familiar objects | Failed to discriminate | [7] |
| Sub-chronic PCP-treated rats | PD-168077 (10 mg/kg) | Discrimination between novel and familiar objects | Restored the ability to differentiate | [7] |
| Normal rats (6-hour retention interval) | Vehicle | Discrimination between novel and familiar objects | Failed to discriminate | [7] |
| Normal rats (6-hour retention interval) | PD-168077 (3.0 mg/kg) | Discrimination between novel and familiar objects | Explored novel object more | [7] |
| Normal rats (6-hour retention interval) | PD-168077 (10.0 mg/kg) | Discrimination between novel and familiar objects | Explored novel object more | [7] |
Electrophysiological Effects in the Prefrontal Cortex
The prefrontal cortex (PFC) is a brain region critically involved in cognitive functions that are impaired in schizophrenia. Dopaminergic modulation of PFC neuronal activity is essential for these functions.[10][11][12] Studies using in vitro electrophysiology have revealed that PD-168077 differentially affects the activity of pyramidal neurons and fast-spiking interneurons in the PFC.[13]
In Vitro Slice Electrophysiology
Experimental Protocol: Whole-Cell Patch-Clamp Recordings
-
Slice Preparation: Coronal slices (e.g., 300-400 µm thick) of the PFC are prepared from rodent brains.[12] Slices are typically prepared in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) cutting solution.
-
Recording Chamber: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature.
-
Neuron Identification: Pyramidal neurons and interneurons are identified based on their morphology and electrophysiological properties.[13][14]
-
Recording: Whole-cell patch-clamp recordings are made from identified neurons to measure spontaneous action potentials (sAPs), spontaneous excitatory postsynaptic currents (sEPSCs), and spontaneous inhibitory postsynaptic currents (sIPSCs).
-
PD-168077 Application: PD-168077 is bath-applied at known concentrations (e.g., 40 µM).[13]
-
Data Analysis: Changes in firing frequency, amplitude, and frequency of synaptic currents are analyzed before and after drug application.
Quantitative Electrophysiological Data
| Neuron Type | PD-168077 Concentration | Effect on Spontaneous Action Potential (sAP) Frequency | Effect on sEPSC/sIPSC | Reference(s) |
| PFC Pyramidal Neurons | 40 µM | Significantly decreased | Reduced amplitude and frequency (not statistically significant) | [13] |
| PFC Parvalbumin-Positive (PV+) Interneurons | 40 µM | Transient increase followed by a delayed decrease | Not specified | [13] |
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Activation of the dopamine D4 receptor by PD-168077 initiates a cascade of intracellular signaling events. A key pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates Ca2+/calmodulin-dependent protein kinase II (CaMKII).[15] Activated CaMKII can then phosphorylate various downstream targets, including AMPA receptors, thereby modulating synaptic plasticity.[16][[“]]
Caption: Dopamine D4 receptor signaling cascade initiated by PD-168077.
Preclinical Research Workflow for PD-168077 in Schizophrenia Models
The preclinical evaluation of a compound like PD-168077 for its potential therapeutic effects in schizophrenia typically follows a structured workflow. This involves initial in vitro characterization, followed by in vivo behavioral testing in relevant animal models, and subsequent mechanistic studies.
Caption: Preclinical research workflow for evaluating PD-168077.
Conclusion
PD-168077 maleate serves as a critical pharmacological tool for investigating the role of the dopamine D4 receptor in the pathophysiology of schizophrenia, particularly in relation to cognitive deficits. Its ability to reverse PCP-induced cognitive impairments in preclinical models, coupled with its distinct effects on prefrontal cortex circuitry, underscores the potential of targeting the D4 receptor for the development of novel therapeutics for schizophrenia. This guide provides a foundational resource for researchers aiming to utilize PD-168077 in their studies, offering a summary of its properties, established experimental frameworks, and the underlying signaling mechanisms. Further research is warranted to fully elucidate the therapeutic potential of D4 receptor agonists in treating the cognitive symptoms of schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 4. A rat model of phencyclidine psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia [frontiersin.org]
- 9. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excitation of rat prefrontal cortical neurons by dopamine: an in vitro electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic projections to the prefrontal cortex are critical for rapid threat avoidance learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of dopamine on the subthreshold electrophysiological responses of rat prefrontal cortex neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brief Dopaminergic Stimulations Produce Transient Physiological Changes in Prefrontal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
PD-168077 Maleate: A Selective Dopamine D4 Receptor Agonist for Erectile Dysfunction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345), a potent and selective dopamine (B1211576) D4 receptor agonist, has emerged as a significant research tool for investigating the role of the central dopaminergic system in erectile function.[1] This technical guide provides a comprehensive overview of the preclinical studies involving PD-168077 maleate in the context of erectile dysfunction, presenting key quantitative data, detailed experimental protocols, and a visualization of the proposed signaling pathway.
Core Pharmacology and Binding Profile
PD-168077 is characterized by its high affinity and selectivity for the dopamine D4 receptor. This selectivity is crucial for elucidating the specific role of the D4 receptor subtype in physiological processes, distinguishing its effects from those mediated by D2 and D3 receptors.
Quantitative Binding and Potency Data
| Parameter | Value | Species/System | Reference |
| Ki (D4 Receptor) | 8.7 nM | Not Specified | |
| Ki (D4 Receptor) | 9 nM | Not Specified | [2][3] |
| Selectivity over D2 Receptor | > 400-fold | Not Specified | |
| Selectivity over D3 Receptor | > 300-fold | Not Specified | |
| EC50 (D4 Receptor Activation) | 5.6 nM | Recombinant Cell Line | [4] |
Preclinical Efficacy in Erectile Dysfunction Models
In vivo studies, primarily in male rats, have demonstrated the pro-erectile effects of PD-168077. The compound has been shown to induce penile erections when administered through various routes, highlighting its central mechanism of action.
In Vivo Pro-Erectile Effects of PD-168077 in Male Rats
| Administration Route | Dosage Range | Key Findings | Reference |
| Intra-paraventricular Nucleus (PVN) | 1 - 200 ng | Dose-dependent induction of penile erections. Minimal effective dose: 50 ng. Maximal response at 200 ng, increasing erection episodes from 0.3±0.03 to 1.7±0.21. | [5] |
| Subcutaneous (s.c.) | 1 - 100 µg/kg | A U-inverted dose-response curve was observed. | [6][7] |
| Intracerebroventricular (i.c.v.) | 0.1 - 20 µ g/rat | A U-inverted dose-response curve was observed. | [6][7] |
Mechanism of Action: Signaling Pathway
The pro-erectile effect of PD-168077 is initiated by the activation of dopamine D4 receptors located in the paraventricular nucleus (PVN) of the hypothalamus. This activation triggers a downstream signaling cascade involving the production of nitric oxide (NO) and the activation of oxytocinergic neurons that project to extra-hypothalamic brain areas and the spinal cord.[5][6][8]
Caption: Signaling pathway of PD-168077 in inducing penile erection.
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies investigating the effects of PD-168077 on erectile dysfunction.
Animal Model and Housing
-
Species: Male Sprague-Dawley rats were predominantly used in these studies.[6][7]
-
Housing: Animals were typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
Drug Administration
-
Intra-paraventricular Nucleus (PVN) Injection:
-
Rats were anesthetized and placed in a stereotaxic frame.
-
A guide cannula was implanted, targeting the PVN.
-
PD-168077, dissolved in a suitable vehicle (e.g., saline), was microinjected directly into the PVN.[5]
-
-
Intracerebroventricular (i.c.v.) Injection:
-
Subcutaneous (s.c.) Injection:
-
PD-168077 was dissolved in a vehicle and administered via injection under the skin.[6]
-
Assessment of Penile Erection
-
Observation: Following drug administration, rats were placed in individual observation cages.
-
Parameters Recorded: The primary endpoint was the number of penile erection episodes observed over a defined period (e.g., 60 minutes).[5] An episode was defined as the engorgement and reddening of the penis.
Antagonist and Inhibitor Studies
To elucidate the mechanism of action, various antagonists and inhibitors were co-administered with PD-168077:
-
L-745,870: A selective D4 dopamine receptor antagonist, was used to confirm that the pro-erectile effect of PD-168077 is mediated by D4 receptors.[5]
-
Haloperidol and Clozapine: Non-selective dopamine receptor antagonists were also shown to block the effects of PD-168077.[5]
-
N(G)-nitro-L-arginine methyl ester (L-NAME): A nitric oxide synthase inhibitor, was used to demonstrate the involvement of NO in the signaling pathway.[5]
-
d(CH2)5Tyr(Me)2-Orn8-vasotocin: An oxytocin receptor antagonist, was administered to confirm the role of oxytocinergic neurotransmission.[5]
Experimental Workflow
Caption: General experimental workflow for in vivo studies of PD-168077.
Conclusion
The selective dopamine D4 receptor agonist this compound has proven to be a valuable pharmacological tool for delineating the central pathways involved in erectile function. Preclinical data strongly support a mechanism where activation of D4 receptors in the paraventricular nucleus of the hypothalamus initiates a cascade involving nitric oxide and oxytocin, ultimately leading to penile erection. This body of research provides a solid foundation for further investigation into the therapeutic potential of targeting the dopamine D4 receptor for the treatment of erectile dysfunction.
References
- 1. PD-168,077 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dopamine, Erectile Function and Male Sexual Behavior from the Past to the Present: A Review - PMC [pmc.ncbi.nlm.nih.gov]
PD-168077 Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of PD-168077 maleate (B1232345), a potent and selective dopamine (B1211576) D4 receptor agonist. This document is intended to serve as a detailed resource, incorporating key experimental data, methodologies, and visualizations of associated signaling pathways to support ongoing research and drug development efforts.
Chemical Structure and Physicochemical Properties
PD-168077 maleate is chemically known as N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate. Its structure is characterized by a substituted benzamide (B126) core linked to a cyanophenylpiperazine moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [1] |
| Molecular Weight | 450.49 g/mol | [1] |
| CAS Number | 630117-19-0 | [1] |
| Appearance | White solid | - |
| Solubility | Soluble in DMSO | [1] |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C | [1] |
Pharmacological Profile
PD-168077 is a high-affinity agonist for the dopamine D4 receptor, demonstrating significant selectivity over other dopamine receptor subtypes, particularly D2 and D3.[1] This selectivity makes it a valuable tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes.
Table 2: Receptor Binding Affinity and Selectivity of PD-168077
| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity vs. D4 | Reference |
| Dopamine D4 | 8.7 nM | - | [1] |
| Dopamine D2 | > 3480 nM | > 400-fold | [1] |
| Dopamine D3 | > 2610 nM | > 300-fold | [1] |
Key Biological Effects and Signaling Pathways
Activation of the dopamine D4 receptor by PD-168077 triggers a cascade of intracellular signaling events, leading to various physiological responses. Two of the most well-documented effects are the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) in prefrontal cortical neurons and the induction of penile erection in animal models.
Dopamine D4 Receptor-Mediated CaMKII Translocation
PD-168077 has been shown to induce the movement of α-CaMKII from the cytosol to postsynaptic sites in cultured prefrontal cortical neurons.[2] This translocation is a critical event in synaptic plasticity and is believed to be mediated through a mechanism involving Ca²⁺/calmodulin and F-actin.[2]
Induction of Penile Erection
Studies in male rats have demonstrated that direct injection of PD-168077 into the paraventricular nucleus of the hypothalamus induces penile erection.[3] This pro-erectile effect is mediated by the activation of D4 receptors, which in turn modulates the activity of oxytocinergic neurons involved in erectile function.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol is adapted from the methods described in the primary literature that first characterized the binding affinity of PD-168077.
Objective: To determine the binding affinity (Kᵢ) of PD-168077 for the human dopamine D4 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D4.2 receptor.
-
[³H]Spiperone as the radioligand.
-
This compound.
-
Haloperidol for non-specific binding determination.
-
Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize D4-HEK293 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the cell membrane preparation with a fixed concentration of [³H]Spiperone and varying concentrations of PD-168077.
-
For total binding, omit PD-168077.
-
For non-specific binding, add a high concentration of haloperidol.
-
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Determine the concentration of PD-168077 that inhibits 50% of the specific binding of [³H]Spiperone (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Immunocytochemistry for CaMKII Translocation
This protocol is based on the methodology used to demonstrate PD-168077-induced CaMKII translocation in cultured neurons.[2]
Objective: To visualize the translocation of α-CaMKII to postsynaptic sites in cultured prefrontal cortical neurons following treatment with PD-168077.
Materials:
-
Primary cultures of rat prefrontal cortical neurons.
-
This compound.
-
Primary antibodies: anti-α-CaMKII and anti-PSD-95 (a postsynaptic marker).
-
Fluorescently labeled secondary antibodies.
-
Paraformaldehyde (PFA) for fixation.
-
Triton X-100 for permeabilization.
-
Blocking solution (e.g., bovine serum albumin in PBS).
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment: Plate and culture primary cortical neurons. Treat the neurons with a specific concentration of PD-168077 or vehicle for a defined period.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Permeabilization: Permeabilize the cell membranes with 0.2% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against α-CaMKII and PSD-95 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Imaging and Analysis: Mount the coverslips and acquire images using a confocal microscope. Analyze the images for the colocalization of α-CaMKII and PSD-95 fluorescence, which indicates synaptic translocation.
In Vivo Model of Penile Erection
This protocol is derived from studies investigating the pro-erectile effects of PD-168077 in male rats.[3][4]
Objective: To assess the ability of PD-168077 to induce penile erection when administered directly into the paraventricular nucleus (PVN) of the hypothalamus in male rats.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus for surgery.
-
Guide cannula for intracranial injections.
-
This compound dissolved in sterile saline.
-
Observation cages.
Procedure:
-
Surgical Preparation: Anesthetize the rats and implant a guide cannula aimed at the PVN using a stereotaxic apparatus. Allow for a recovery period after surgery.
-
Drug Administration: On the day of the experiment, gently restrain the rat and inject a specific dose of PD-168077 through the guide cannula directly into the PVN.
-
Behavioral Observation: Place the rat in an individual observation cage and observe its behavior for a set period (e.g., 60 minutes).
-
Data Collection: Record the number of penile erection episodes for each rat. An episode is typically defined by the full erection of the penis.
-
Data Analysis: Compare the number of penile erections in the PD-168077-treated group to a vehicle-treated control group.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of dopamine D4 receptor function. Its high potency and selectivity, combined with its demonstrated effects on key neuronal processes, make it a compound of significant interest for research in areas such as cognition, neuropsychiatric disorders, and sexual function. The detailed protocols provided in this guide are intended to support the robust and reproducible investigation of this important molecule.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Activation of dopamine D4 receptors induces synaptic translocation of Ca2+/calmodulin-dependent protein kinase II in cultured prefrontal cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PD-168077 Maleate Binding Affinity for Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD-168077 maleate (B1232345) for the five dopamine (B1211576) receptor subtypes (D1, D2, D3, D4, and D5). The information is compiled to assist researchers and professionals in drug development in understanding the pharmacological profile of this selective D4 receptor agonist.
Core Findings: High Affinity and Selectivity for the D4 Receptor
PD-168077 maleate is a potent and selective agonist for the dopamine D4 receptor.[1][2][3] This selectivity is most pronounced when compared to other members of the D2-like receptor family (D2 and D3). The compound's high affinity for the D4 receptor makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor subtype.
Quantitative Binding Affinity Data
The binding affinity of this compound for human dopamine receptors is summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| D1 | >900 (estimated) | >100-fold |
| D2 | 3740 | ~430-fold |
| D3 | 2810 | ~323-fold |
| D4 | 8.7 - 9 | - |
| D5 | >900 (estimated) | >100-fold |
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of the binding affinity of this compound for dopamine receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (PD-168077) to displace a radiolabeled ligand that is known to bind to the target receptor.
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human dopamine receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist, such as [³H]-Spiperone, is commonly used for D2-like receptors (D2, D3, D4).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., haloperidol (B65202) or butaclamol) to determine the amount of non-specific binding of the radioligand.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing appropriate ions (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure
-
Membrane Preparation:
-
Cultured cells expressing the target dopamine receptor subtype are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]-Spiperone at a concentration near its Kd).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For the determination of non-specific binding, a high concentration of a competing antagonist is added instead of the test compound.
-
The reaction is initiated by the addition of the prepared cell membranes.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using a non-linear regression analysis to generate a dose-response curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway and Binding Selectivity of PD-168077
Caption: Binding selectivity profile of PD-168077 for dopamine receptors.
References
PD-168077 Maleate: A Technical Guide for Investigating D4 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and substantia nigra. Its high affinity and selectivity make it an invaluable research tool for elucidating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of PD-168077, including its pharmacological properties, experimental protocols for its use in in-vitro and in-vivo studies, and a summary of key findings from the literature.
Core Properties of PD-168077 Maleate
PD-168077 is a non-catecholamine compound that acts as a full agonist at the D4 receptor. Its maleate salt form is commonly used in research due to its stability and solubility.
Chemical Properties:
| Property | Value |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate |
| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ |
| Molecular Weight | 450.49 g/mol |
| CAS Number | 190383-31-4 |
| Solubility | Soluble in DMSO to 100 mM |
| Storage | Store at -20°C |
Pharmacological Data
PD-168077 exhibits high selectivity for the human dopamine D4 receptor over other dopamine receptor subtypes, particularly D2 and D3. This selectivity is crucial for isolating and studying D4 receptor-specific functions.
Binding Affinities (Ki):
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| Dopamine D4 | 8.7 - 11.9 | - |
| Dopamine D2 | > 3000 | > 400-fold |
| Dopamine D3 | > 2500 | > 300-fold |
Functional Activity:
| Assay | Value |
| EC₅₀ (D4 receptor) | 8.3 nM |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing PD-168077. These protocols are generalized and may require optimization for specific cell lines or animal models.
In-Vitro Assays
1. Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of PD-168077 for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or other suitable D4 receptor antagonist radioligand.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
96-well plates.
Procedure:
-
Prepare a series of dilutions of PD-168077 in assay buffer.
-
In a 96-well plate, add cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of PD-168077.
-
For total binding, add assay buffer instead of PD-168077.
-
For non-specific binding, add a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of PD-168077 and determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. cAMP Functional Assay
This assay measures the ability of PD-168077 to modulate adenylyl cyclase activity through the Gi-coupled D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay buffer and pre-incubate with varying concentrations of PD-168077 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ value for PD-168077's inhibition of forskolin-stimulated cAMP production.
In-Vivo Studies
1. Locomotor Activity in Rats
This experiment assesses the effect of PD-168077 on spontaneous movement.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
This compound dissolved in a suitable vehicle (e.g., saline or DMSO/saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Habituate the rats to the activity chambers for at least 30 minutes on the day before the experiment.
-
On the test day, administer PD-168077 via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.064 to 1 mg/kg).[1] A control group should receive the vehicle.
-
Immediately place the rats in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing, stereotypy) for a set period (e.g., 60-120 minutes).
-
Analyze the data to determine the dose-dependent effects of PD-168077 on locomotor activity.
2. Penile Erection in Rats
This study investigates the pro-erectile effects of PD-168077 mediated by central D4 receptor activation.
Materials:
-
Male Sprague-Dawley rats with stereotaxically implanted guide cannulae aimed at the paraventricular nucleus (PVN) of the hypothalamus.
-
This compound dissolved in artificial cerebrospinal fluid (aCSF).
-
Microinjection pump and tubing.
-
Observation cages.
Procedure:
-
Allow the rats to recover from cannula implantation surgery.
-
On the day of the experiment, gently restrain the rat and perform a microinjection of PD-168077 (e.g., 50-200 ng in a volume of 0.5 µL) directly into the PVN.[2] A control group should receive a microinjection of aCSF.
-
Place the rat in an observation cage and record the number of penile erections over a 60-minute period.
-
Analyze the data to assess the dose-dependent pro-erectile effects of PD-168077.
Signaling Pathways and Mechanisms of Action
Activation of the D4 receptor by PD-168077 initiates several downstream signaling cascades.
Experimental and Logical Visualizations
Conclusion
This compound is a powerful and selective tool for probing the function of the dopamine D4 receptor. Its well-characterized pharmacological profile, coupled with the experimental protocols provided in this guide, offers researchers a solid foundation for designing and executing studies to further understand the role of the D4 receptor in health and disease. The high selectivity of PD-168077 is particularly advantageous for minimizing off-target effects and ensuring that the observed results are attributable to D4 receptor modulation. This makes it an indispensable compound in the fields of neuroscience, pharmacology, and drug development.
References
- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In-vivo Administration of PD-168077 Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[1][2] Its utility in preclinical research necessitates well-defined protocols for in-vivo administration to ensure reproducible and reliable outcomes. These application notes provide a comprehensive overview of PD-168077 maleate, including its mechanism of action, signaling pathways, and detailed protocols for its administration in animal models. The information is intended to guide researchers in designing and executing in-vivo studies involving this compound.
Introduction to this compound
PD-168077 is a research chemical that acts as a selective dopamine D4 receptor agonist.[1] It exhibits high affinity for the D4 receptor with a Ki of 8.7 nM to 9 nM.[3][4] Its selectivity is noteworthy, with over 400-fold selectivity for the D4 receptor compared to the D2 subtype and over 300-fold selectivity compared to the D3 subtype.[3][5] This compound is centrally active in vivo, making it a valuable tool for investigating the role of D4 receptors in the brain, particularly in areas related to learning, memory, and neuropsychiatric disorders.[1][3]
Physicochemical Properties
| Property | Value |
| Molecular Weight | 450.49 g/mol [3] |
| Formula | C20H22N4O.C4H4O4[3] |
| CAS Number | 630117-19-0[3] |
| Purity | ≥98%[3] |
| Solubility | Soluble to 100 mM in DMSO[3] |
| Storage | Store at -20°C[3] |
Mechanism of Action and Signaling Pathway
PD-168077 exerts its effects by selectively binding to and activating the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[2]
Activation of the D4 receptor by PD-168077 initiates a cascade of intracellular signaling events. A primary consequence of D4 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]
Furthermore, D4 receptor signaling has been shown to modulate the activity of several downstream effectors:
-
CaMKII (Ca2+/calmodulin-dependent protein kinase II): PD-168077 induces the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[3][4]
-
NMDA Receptors: Activation of D4 receptors can lead to a reversible decrease in NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex.[6][7] This modulation involves the inhibition of protein kinase A (PKA), activation of protein phosphatase 1 (PP1), and subsequent inhibition of active CaMKII.[6][7]
-
Nitric Oxide (NO) Production: In the paraventricular nucleus of the hypothalamus, the pro-erectile effects of PD-168077 are associated with increased nitric oxide production.[8]
In-vivo Administration Protocols
The following protocols are based on published studies and provide guidance for the administration of this compound in rodent models.
Vehicle Selection and Preparation
While this compound is soluble in DMSO for in-vitro use, for in-vivo administration, it is crucial to use a vehicle that is non-toxic and appropriate for the chosen route of administration. Based on common laboratory practices for similar compounds, the following vehicles can be considered. However, it is imperative for researchers to perform their own solubility and stability tests.
-
For Subcutaneous (s.c.) and Intraperitoneal (i.p.) Injection:
-
Sterile Saline (0.9% NaCl): If the compound is sufficiently soluble.
-
Saline with a low percentage of a co-solvent: A small amount of DMSO or Tween 80 can be used to aid dissolution, followed by dilution with sterile saline. The final concentration of the co-solvent should be minimized to avoid toxicity. For example, dissolving the compound in a minimal amount of DMSO and then bringing it to the final volume with sterile saline.
-
-
For Intracerebroventricular (i.c.v.) or Intranuclear Injection:
-
Artificial Cerebrospinal Fluid (aCSF): This is the preferred vehicle for direct central nervous system administration to maintain physiological conditions.
-
Preparation Protocol:
-
Weigh the required amount of this compound in a sterile container.
-
If using a co-solvent, add the minimal amount of the co-solvent (e.g., DMSO) to dissolve the compound completely.
-
Slowly add the primary vehicle (e.g., sterile saline or aCSF) to the dissolved compound while vortexing or sonicating to ensure a homogenous solution.
-
Ensure the final solution is clear and free of particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare fresh solutions on the day of the experiment.
Dosing and Administration Routes
The appropriate dose and route of administration will depend on the specific research question and animal model. The following tables summarize doses used in published studies with rats.
Table 1: Systemic Administration in Rats
| Route | Dose Range | Observed Effects | Reference |
| Subcutaneous (s.c.) | 1-100 µg/kg | U-inverted dose-response curve for inducing penile erection.[8][9] | [8] |
| Subcutaneous (s.c.) | 0.2-25.0 mg/kg | Dose-dependent induction of "shuffling" locomotion, yawning, and myoclonic jerking; reduction in grooming and rearing.[4][10] | [4] |
| Subcutaneous (s.c.) | 0.064-1 mg/kg | Contrasting effects on locomotor activity.[9] | [9] |
Table 2: Central Administration in Rats
| Route | Dose Range | Observed Effects | Reference |
| Intracerebroventricular (i.c.v.) | 0.1-20 µ g/rat | U-inverted dose-response curve for inducing penile erection.[8][9] | [8] |
| Intranuclear (Paraventricular Nucleus) | 10-200 ng/rat | Dose-dependent induction of penile erection.[8][11] | [8][11] |
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, clearance, bioavailability) and a comprehensive toxicological profile of this compound.
-
Pharmacokinetics: The lack of extensive pharmacokinetic data means that researchers should consider conducting preliminary studies to determine the optimal dosing regimen and time points for their specific experimental paradigm.
-
Toxicology: At higher doses (0.2-25.0 mg/kg, s.c.), behavioral side effects such as uncoordinated movements and myoclonic jerking have been observed in rats.[4][10] It is recommended to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) for the specific animal model and experimental conditions. Researchers should closely monitor animals for any signs of distress or adverse reactions following administration.
Conclusion
This compound is a valuable pharmacological tool for the in-vivo investigation of dopamine D4 receptor function. The successful application of this compound relies on careful consideration of the experimental design, including appropriate vehicle selection, accurate dosing, and a clear understanding of its mechanism of action. The protocols and information provided herein serve as a guide for researchers to develop and implement robust in-vivo studies with this compound. Due to the limited availability of pharmacokinetic and toxicology data, it is crucial to incorporate pilot studies to establish optimal parameters and ensure animal welfare.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 4. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. General pharmacology, toxicology and future clinical development of HOE 077 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD-168077 Maleate in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist, demonstrating high affinity for the D4 subtype with significantly lower affinity for D2 and D3 receptors. Its selectivity makes it a valuable pharmacological tool for investigating the role of the dopamine D4 receptor in various physiological and pathological processes within the central nervous system. In preclinical rodent models, PD-168077 has been utilized to explore its effects on a range of behaviors, including locomotion, cognition, and sexual function. These application notes provide a comprehensive overview of the doses used in rodent behavioral studies, detailed experimental protocols, and an elucidation of the underlying signaling pathways.
Data Presentation: PD-168077 Maleate Dose in Rodent Behavioral Studies
The following table summarizes the quantitative data on this compound doses used in various rodent behavioral paradigms. It is crucial to note that the optimal dose can vary depending on the specific research question, rodent strain, and experimental conditions.
| Behavioral Assay | Species | Route of Administration | Dose Range | Observed Effects | Citations |
| Locomotor Activity | Rat | Subcutaneous (s.c.) | 0.064 - 1 mg/kg | 0.064 mg/kg significantly increased locomotor activity, while 0.5 mg/kg did not.[1] A broader dose range of 0.2-25.0 mg/kg was also reported to dose-dependently induce a characteristic "shuffling" locomotion. | [1] |
| Novel Object Recognition | Rat | Not Specified | 0.3 - 10.0 mg/kg | Higher doses (3.0 and 10.0 mg/kg) improved recognition memory. A 10 mg/kg dose restored recognition memory in a phencyclidine-induced deficit model.[2][3][4] | [2][3][4] |
| Classical Conditioning | Rat | Not Specified | 0.064 and 0.5 mg/kg | No effect on appetitive or aversive classical conditioning.[1] | [1] |
| Penile Erection | Rat | Intracerebroventricular (i.c.v.) | 0.1 - 20 µ g/rat | Induced penile erection with a U-inverted dose-response curve. | [5] |
| Penile Erection | Rat | Intraparenchymal (PVN) | 1 - 200 ng | Dose-dependently induced penile erection. The minimal effective dose was 50 ng, and the maximal response was at 200 ng.[6][7] | [6][7] |
Experimental Protocols
Drug Preparation
Vehicle Selection and Solubility:
This compound is sparingly soluble in aqueous buffers. For in vivo administration, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a physiological buffer like phosphate-buffered saline (PBS).[1]
Protocol for Preparation of Injectable Solution:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO. For example, a stock solution of 1 mg/ml in DMSO can be prepared.[1]
-
For subcutaneous or intraperitoneal injections, further dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration. A common final solution may contain a low percentage of DMSO (e.g., a 1:4 ratio of DMSO to PBS).[1]
-
Vortex the solution thoroughly to ensure complete mixing.
-
Prepare fresh solutions daily and do not store aqueous solutions for more than one day to ensure stability and prevent precipitation.[1]
Locomotor Activity Test
This test assesses the effect of PD-168077 on spontaneous motor activity.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.
-
Automated tracking system with infrared beams or a video camera mounted above the arena connected to analysis software.
Procedure:
-
Habituation: Acclimate the rodents to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., subcutaneous injection).
-
Test Initiation: After a predetermined pretreatment time (e.g., 15-30 minutes), gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a set duration, typically 30 to 60 minutes. Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) or a suitable disinfectant between each animal to eliminate olfactory cues.
Novel Object Recognition (NOR) Test
The NOR test evaluates the effect of PD-168077 on recognition memory.
Apparatus:
-
An open-field arena, similar to the one used for locomotor activity.
-
Two sets of identical objects (e.g., plastic shapes, metal blocks) that are heavy enough not to be displaced by the animal. The objects should differ in shape, color, and texture.
Procedure:
-
Habituation: On two consecutive days prior to testing, allow each animal to explore the empty arena for 5-10 minutes to reduce novelty-induced anxiety.
-
Familiarization Phase (Trial 1):
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a fixed period (e.g., 3-5 minutes).
-
Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).
-
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours). This is the memory retention period.
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object (A and B). The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and record its exploration of the familiar and novel objects for a fixed period (e.g., 3-5 minutes).
-
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A positive DI indicates a preference for the novel object and intact recognition memory.
Signaling Pathways and Mechanisms of Action
PD-168077 exerts its effects by selectively activating the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs).
Dopamine D4 Receptor Signaling Cascade
Activation of the D4 receptor by PD-168077 initiates a cascade of intracellular events. The primary signaling pathway involves coupling to inhibitory G proteins (Gi/o).
Explanation of the Pathway:
-
Receptor Binding and G-protein Activation: PD-168077 binds to and activates the dopamine D4 receptor. This conformational change facilitates the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein dissociates and inhibits the activity of the enzyme adenylyl cyclase.[5][8][9]
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6][8]
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins, ultimately influencing neuronal excitability and gene expression.
-
Alternative Signaling - PLC and Calcium Mobilization: There is evidence to suggest that D4 receptor activation can also lead to the activation of phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[4]
-
CaMKII Translocation: The increase in intracellular calcium can lead to the activation and translocation of Calcium/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites.[4] This translocation is a critical step in modulating synaptic plasticity and is thought to contribute to the cognitive-enhancing effects of D4 receptor agonists.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a rodent behavioral study using PD-168077.
Conclusion
This compound is a valuable tool for elucidating the role of the dopamine D4 receptor in rodent behavior. The provided dose information, detailed protocols, and signaling pathway diagrams offer a comprehensive resource for researchers designing and conducting preclinical studies. Careful consideration of the experimental design, including appropriate dose selection and adherence to standardized protocols, is essential for obtaining reliable and reproducible data. Further research will continue to refine our understanding of the complex behavioral effects mediated by the dopamine D4 receptor and the therapeutic potential of targeting this system.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of activation-triggered subunit exchange in Ca2+/calmodulin-dependent protein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Dopamine D4 receptors regulate intracellular calcium concentration in cultured chicken cone photoreceptor cells: relationship to dopamine receptor-mediated inhibition of cAMP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing PD-168077 Maleate Solutions for Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the preparation of PD-168077 maleate (B1232345) solutions for use in various experimental settings. PD-168077 maleate is a potent and selective dopamine (B1211576) D4 receptor agonist widely used in neuroscience research to investigate the role of D4 receptors in cellular signaling and physiological processes.[1][2][3]
Chemical and Physical Properties
This compound, with the chemical name N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate, is a crystalline solid.[2][4] A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 450.49 g/mol | [1][2] |
| Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [1][2] |
| Purity | ≥98% (HPLC) | [1][2] |
| Appearance | White solid | [5] |
| Storage Temperature | -20°C | [1][2][4] |
| Stability | ≥ 4 years at -20°C | [4] |
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions. The following table summarizes the maximum concentration in commonly used laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Source |
| DMSO | 100 mM | 45.05 mg/mL | [1][2][5] |
| Water | 10 mM or 50 mM | [5] | |
| DMF | 1 mg/mL | [4] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | [4] | |
| Ethanol | Insoluble | [4] |
Note: The molecular weight of the specific batch may vary due to hydration, which can affect the solvent volumes required to achieve a specific molar concentration. Always refer to the batch-specific data on the Certificate of Analysis.[2]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO (Dimethyl sulfoxide)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.505 mg of the compound (Mass = Molar Concentration x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 450.49 g/mol = 0.004505 g = 4.505 mg).
-
Dissolving in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Using a calibrated micropipette, add the calculated volume of DMSO. For 4.505 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[1][5] Stock solutions in DMSO are reported to be stable for up to 3 months at -20°C.[5] For longer-term storage, -80°C for up to 6 months is recommended.[6]
Figure 1: Experimental workflow for preparing this compound solutions.
For most cell-based assays, the DMSO stock solution needs to be further diluted in an aqueous buffer or cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect cellular viability or function (typically ≤ 0.1%).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate aqueous buffer or cell culture medium to achieve the final desired concentration. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock solution.
-
Final DMSO Concentration Check: Ensure the final DMSO concentration is within the acceptable range for your specific cell type and assay.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments.
Mechanism of Action and Signaling Pathway
PD-168077 is a selective agonist for the dopamine D4 receptor, with a Ki value of approximately 8.7-9 nM.[1][6][7] It exhibits significantly lower affinity for D2 and D3 receptors.[1][4] The activation of the D4 receptor by PD-168077 initiates a downstream signaling cascade. One of the key reported effects is the induction of Ca2+/calmodulin-dependent protein kinase II (CaMKII) translocation to postsynaptic sites in neurons.[1][2][4] Furthermore, studies have shown that D4 receptor activation by PD-168077 can modulate NMDA receptor function through a pathway involving the inhibition of Protein Kinase A (PKA) and the activation of Protein Phosphatase 1 (PP1), which subsequently inhibits CaMKII activity, leading to a reduction in NMDA receptor currents and surface expression.[8][9]
Figure 2: Simplified signaling pathway of PD-168077 via the Dopamine D4 receptor.
Experimental Applications
This compound has been utilized in a variety of in vitro and in vivo studies to probe the function of the dopamine D4 receptor.
-
In Vitro:
-
In Vivo:
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the protocols based on their specific experimental needs and cell/animal models. Always consult the relevant literature for detailed experimental conditions.
References
- 1. rndsystems.com [rndsystems.com]
- 2. PD 168077 maleate | D4 Receptors | Tocris Bioscience [tocris.com]
- 3. PD-168,077 - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. PD 168077 Maleate | 630117-19-0 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex | Journal of Neuroscience [jneurosci.org]
- 9. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: PD-168077 Maleate Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-168077 is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[1] Its utility in preclinical research necessitates a thorough understanding of its physicochemical properties, particularly its solubility. Dimethyl sulfoxide (B87167) (DMSO) is a common aprotic solvent used to dissolve and store small molecules for in vitro and in vivo studies. This document provides detailed information on the solubility of PD-168077 maleate (B1232345) in DMSO, protocols for its dissolution and handling, and an overview of its mechanism of action.
Chemical Properties and Solubility Data
PD-168077 maleate is the maleate salt form of the N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide base. The maleate salt enhances the compound's stability and handling properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[[4-(2-Cyanophenyl)-1-piperazinyl]methyl]-3-methylbenzamide maleate | [2][3] |
| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [2] |
| Molecular Weight | 450.49 g/mol | [2][4] |
| Appearance | White to off-white solid | [5][6] |
| Purity | ≥98% (by HPLC) | [2][5][6] |
| CAS Number | 630117-19-0 | [2][5][6] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mM | [2][5][6] |
| Water | 10 mM, 50 mM | [5][6] |
| Dimethylformamide (DMF) | ~1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [7] |
| Ethanol | Insoluble |
Mechanism of Action and Signaling Pathway
PD-168077 is a high-affinity and selective agonist for the dopamine D4 receptor (Kᵢ = 8.7 - 9 nM).[2] It exhibits significantly lower affinity for D2 and D3 dopamine receptors, making it a valuable tool for studying D4 receptor-specific functions.[2] The dopamine D4 receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Activation of the D4 receptor by PD-168077 has been shown to modulate several downstream signaling cascades. Notably, it can induce the translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in prefrontal cortical neurons.[2][3] Furthermore, D4 receptor signaling can influence the activity of other neurotransmitter systems, including the regulation of NMDA receptor-mediated currents and GABA-A receptor trafficking.
Experimental Protocols
Preparation of a 100 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, DNase/RNase-free pipette tips
Procedure:
-
Calculate the required mass of this compound.
-
For 1 mL of a 100 mM stock solution, the required mass is:
-
Mass (g) = 0.1 mol/L * 0.001 L * 450.49 g/mol = 0.04505 g = 45.05 mg
-
-
-
Weigh the this compound powder.
-
Tare the sterile vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound into the vial.
-
-
Add DMSO.
-
Add the desired volume of anhydrous DMSO to the vial containing the powder. For a 100 mM solution, add 1 mL of DMSO for every 45.05 mg of compound.
-
-
Dissolve the compound.
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained.
-
If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.
-
-
Storage.
-
Store the 100 mM stock solution at -20°C in the dark. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Protocol for Determining the Kinetic Solubility of this compound in Aqueous Buffers
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer, which is crucial for cell-based assays and other in vitro experiments.
Materials:
-
100 mM this compound in DMSO (prepared as in 3.1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipettor
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, perform a serial dilution of the 100 mM stock solution to create a range of concentrations (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
-
Add the DMSO solutions to the aqueous buffer.
-
In a separate 96-well plate, add a fixed volume of the aqueous buffer to each well (e.g., 198 µL).
-
Quickly add a small volume of each DMSO-drug concentration to the corresponding wells of the aqueous buffer plate (e.g., 2 µL). This will result in a final DMSO concentration of 1%.
-
-
Incubate and observe.
-
Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
-
Measure solubility.
-
Visual Inspection: Examine each well against a light source for any signs of precipitation or turbidity. The highest concentration that remains clear is the approximate kinetic solubility.
-
Spectrophotometric Measurement: Measure the absorbance or light scattering of each well at a specific wavelength (e.g., 620 nm). A sharp increase in absorbance indicates precipitation.
-
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable research tool with high solubility in DMSO, allowing for the preparation of concentrated stock solutions. Understanding its solubility characteristics and proper handling procedures is essential for obtaining reliable and reproducible experimental results. The provided protocols offer guidance for the preparation and use of this compound in a research setting.
References
- 1. uspnf.com [uspnf.com]
- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. asianpubs.org [asianpubs.org]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereotaxic Injection of PD-168077 Maleate into the Paraventricular Nucleus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereotaxic injection of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, into the paraventricular nucleus (PVN) of the hypothalamus. This document is intended to guide researchers in the precise and effective delivery of this compound for investigating its physiological and neurological effects.
Introduction to PD-168077 Maleate
This compound is a potent and selective agonist for the dopamine D4 receptor, exhibiting a high affinity with a Ki of approximately 9 nM.[1][2] Its selectivity is notable, with over 400-fold and 300-fold greater affinity for the D4 receptor compared to D2 and D3 subtypes, respectively. This compound is a valuable tool for elucidating the specific roles of the D4 receptor in various physiological processes.
Chemical Properties:
| Property | Value |
| Molecular Formula | C20H22N4O.C4H4O4 |
| Molecular Weight | 450.49 g/mol |
| CAS Number | 630117-19-0 |
| Solubility | Soluble to 100 mM in DMSO |
| Purity | ≥98% |
| Storage | Store at -20°C |
Mechanism of Action in the Paraventricular Nucleus
The paraventricular nucleus is a critical hypothalamic region involved in autonomic and endocrine regulation.[3][4][5] It receives dopaminergic inputs that modulate its function.[6] Stereotaxic injection of PD-168077 directly into the PVN has been shown to elicit specific physiological responses, most notably penile erection in male rats.[7][8][9][10][11]
The pro-erectile effect of PD-168077 in the PVN is mediated through the activation of dopamine D4 receptors, leading to an increase in nitric oxide (NO) production.[7][9] This signaling cascade is thought to involve the activation of neuronal nitric oxide synthase (nNOS). The increased NO production subsequently facilitates the release of oxytocin (B344502) from neurosecretory neurons within the PVN.[7][12] This central oxytocinergic neurotransmission is a key downstream effector of D4 receptor activation in this context.[7] The effects of PD-168077 can be attenuated by the administration of a selective D4 receptor antagonist, such as L-745,870, as well as by inhibitors of nitric oxide synthase.[7][9]
Signaling Pathway of PD-168077 in the PVN
Caption: Signaling cascade initiated by PD-168077 in the PVN.
Quantitative Data from In Vivo Studies
The following table summarizes the effective doses of this compound from published studies in male Sprague-Dawley rats.
| Route of Administration | Dose Range | Observed Effect | Reference |
| Subcutaneous (s.c.) | 1-100 µg/kg | Penile Erection (U-inverted dose-response) | [7][9] |
| Intracerebroventricular (i.c.v.) | 0.1-20 µ g/rat | Penile Erection (U-inverted dose-response) | [7][9] |
| Paraventricular Nucleus (PVN) | 10-200 ng/rat | Penile Erection (Dose-dependent) | [7][9][10] |
| Subcutaneous (s.c.) | 0.064-1 mg/kg | Altered Locomotor Activity | [13] |
Experimental Protocol: Stereotaxic Injection into the PVN
This protocol outlines the procedure for the stereotaxic injection of this compound into the paraventricular nucleus of a rodent model (e.g., rat).
Materials and Equipment
-
This compound
-
Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Anesthesia machine and anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Heating pad to maintain body temperature
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Hamilton syringe (1-10 µL) with a 30-gauge needle
-
Suturing material or wound clips
-
Antiseptic solution (e.g., povidone-iodine) and alcohol
-
Eye ointment
-
Analgesics for post-operative care
Pre-Surgical Preparation
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile.
-
Animal Acclimation: Allow the animal to acclimate to the housing facility for at least one week prior to surgery.
-
Fasting: Withhold food for a few hours before surgery to prevent aspiration during anesthesia. Water should be available ad libitum.
Surgical Procedure
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen.[14] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Fixation: Place the animal in the stereotaxic apparatus, ensuring the head is securely fixed with ear bars and an incisor bar.[14][15] Apply eye ointment to prevent corneal drying.
-
Surgical Site Preparation: Shave the fur from the scalp and clean the area with an antiseptic solution followed by alcohol. A local anesthetic may be applied to the incision site.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma and lambda.
-
Leveling the Skull: Adjust the head position so that bregma and lambda are in the same horizontal plane.
-
Coordinate Determination: Using a rodent brain atlas, determine the stereotaxic coordinates for the paraventricular nucleus relative to bregma.
-
Craniotomy: Mark the target coordinates on the skull and drill a small burr hole (1-2 mm) over the injection site, being careful not to damage the underlying dura mater.
-
Injection:
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the PD-168077 solution at a slow, controlled rate (e.g., 100-200 nL/min) to allow for diffusion and minimize tissue damage.
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Closure: Suture the incision or use wound clips.
Post-Operative Care
-
Recovery: Place the animal on a heating pad until it recovers from anesthesia.
-
Analgesia: Administer post-operative analgesics as prescribed by your institution's animal care and use committee.
-
Monitoring: Monitor the animal for signs of pain, distress, or infection. Ensure it has easy access to food and water.
Experimental Workflow
Caption: Workflow for stereotaxic injection of PD-168077.
Conclusion
The stereotaxic injection of this compound into the paraventricular nucleus is a powerful technique for investigating the role of dopamine D4 receptors in central autonomic and neuroendocrine regulation. Adherence to precise surgical protocols and careful post-operative management are essential for obtaining reliable and reproducible data. These application notes provide a foundation for researchers to design and execute experiments utilizing this valuable pharmacological tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neurochemistry of the paraventricular nucleus of the hypothalamus: implications for cardiovascular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paraventricular nucleus - Wikipedia [en.wikipedia.org]
- 5. The Paraventricular Nucleus of the Hypothalamus in Control of Blood Pressure and Blood Pressure Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thalamic dopaminergic neurons projects to the paraventricular nucleus-rostral ventrolateral medulla/C1 neural circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PD-168,077 - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stimulation of dopamine receptors in the paraventricular nucleus of the hypothalamus of male rats induces penile erection and increases extra-cellular dopamine in the nucleus accumbens: Involvement of central oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rwdstco.com [rwdstco.com]
- 15. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for PD-168077 Maleate in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification on the Mechanism of Action of PD-168077
It is important to begin by clarifying that PD-168077 maleate (B1232345) is not an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. Extensive research has firmly established PD-168077 as a potent and highly selective agonist for the dopamine (B1211576) D4 receptor. This document will, therefore, focus on its application in electrophysiological studies related to its activity as a dopamine D4 receptor agonist.
Introduction to PD-168077 Maleate
PD-168077 is a drug that acts as a selective agonist for the dopamine D4 subtype receptor.[1] It is a valuable tool for researchers investigating the role of D4 receptors in various physiological processes within the central nervous system. The maleate salt form is commonly used for in vitro and in vivo studies due to its solubility and stability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ |
| Molecular Weight | 450.49 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| Storage | Store at -20°C |
Applications in Electrophysiology
PD-168077 is utilized in electrophysiology to investigate the modulatory effects of dopamine D4 receptor activation on neuronal excitability, synaptic transmission, and network activity. Its high selectivity allows for the specific interrogation of D4 receptor function, distinguishing its effects from those of other dopamine receptor subtypes.
Key research applications include:
-
Investigating the role of D4 receptors in modulating neuronal excitability in different brain regions.
-
Elucidating the impact of D4 receptor activation on synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).
-
Studying the involvement of D4 receptors in the regulation of various ion channels, including potassium and calcium channels.[2]
-
Examining the influence of D4 receptor signaling on neurotransmitter release and postsynaptic responses, particularly GABAergic and glutamatergic systems.[2]
Quantitative Data Summary
The following table summarizes key quantitative data regarding the electrophysiological effects of PD-168077, as reported in the literature.
| Parameter | Brain Region | Neuronal Type | Effect of PD-168077 | Reported Concentration/Dose | Citation |
| Input Resistance | Thalamic Reticular Nucleus | GABAergic neurons | Increase | 10 µM | [3][4] |
| Maximum Tonic Spiking Rate | Thalamic Reticular Nucleus | GABAergic neurons | Decrease | 10 µM | [3][4] |
| Spontaneous Action Potential Frequency | Prefrontal Cortex | Pyramidal neurons | Decrease | Not Specified | [5] |
| Spontaneous Action Potential Frequency | Prefrontal Cortex | Parvalbumin-positive interneurons | Transient increase followed by a decrease | Not Specified | [5] |
| GABAergic IPSCs Amplitude | Globus Pallidus | Neurons | Decrease | Dose-dependent | [6] |
Signaling Pathways and Experimental Workflow
Dopamine D4 Receptor Signaling Pathway
Activation of the D4 receptor by an agonist like PD-168077 initiates a cascade of intracellular events. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can lead to the modulation of various downstream effectors, including ion channels and other signaling proteins.
Experimental Workflow for Electrophysiology Recordings
The following diagram outlines a typical workflow for investigating the effects of PD-168077 on neuronal activity using whole-cell patch-clamp electrophysiology in brain slices.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). To prepare a 10 mM stock solution, dissolve 4.505 mg of this compound in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Whole-Cell Patch-Clamp Recording Protocol
This protocol provides a general framework for recording from neurons in acute brain slices. Specific parameters may need to be optimized for the brain region and neuron type of interest.
1. Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., a modified artificial cerebrospinal fluid (aCSF) with high sucrose (B13894) or NMDG).
-
Rapidly dissect the brain and mount it on a vibratome stage.
-
Cut coronal or sagittal slices (typically 250-300 µm thick) in ice-cold, oxygenated cutting solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgCl₂. Continuously bubble with 95% O₂ / 5% CO₂.
-
Internal Pipette Solution (for voltage-clamp, in mM): Example for recording inhibitory postsynaptic currents (IPSCs): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
Internal Pipette Solution (for current-clamp, in mM): Example for recording action potentials: 130 K-gluconate, 10 HEPES, 0.5 EGTA, 4 KCl, 4 ATP-Mg, 0.3 GTP-Na, 10 phosphocreatine. Adjust pH to 7.3 with KOH.
3. Recording Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF at a rate of 2-3 mL/min.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Once the pipette tip touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting recordings.
4. Experimental Paradigm:
-
Baseline Recording: Record baseline neuronal activity for at least 5-10 minutes. In voltage-clamp mode, this could be spontaneous or evoked postsynaptic currents. In current-clamp mode, this could be the resting membrane potential and spontaneous or evoked action potentials.
-
Application of PD-168077: Switch the perfusion to aCSF containing the desired final concentration of PD-168077 (e.g., 10 µM). The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
-
Recording of Drug Effect: Continue recording for 10-20 minutes during drug application to observe the full effect.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe if the neuronal activity returns to baseline.
5. Data Analysis:
-
Analyze the recorded data using appropriate software (e.g., Clampfit, Igor Pro).
-
Quantify parameters such as the amplitude and frequency of postsynaptic currents, resting membrane potential, action potential firing rate, and input resistance.
-
Compare the data from the baseline, drug application, and washout periods using appropriate statistical tests (e.g., paired t-test, ANOVA).
Conclusion
This compound is a valuable pharmacological tool for investigating the role of dopamine D4 receptors in neuronal function. By employing electrophysiological techniques such as whole-cell patch-clamp, researchers can gain detailed insights into how D4 receptor activation modulates neuronal excitability and synaptic transmission. The protocols and information provided here serve as a guide for designing and conducting experiments to further elucidate the complex roles of the dopamine D4 receptor in the central nervous system.
References
- 1. Cell-attached and Whole-cell Patch-clamp Recordings of Dopamine Neurons in the Substantia Nigra Pars Compacta of Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dopamine receptors D1, D2, and D4 modulate electrical synapses and excitability in the thalamic reticular nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Physiological Effects of Dopamine D4 Receptors on Prefrontal Cortical Pyramidal Neurons and Fast-Spiking Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D4 receptor-induced postsynaptic inhibition of GABAergic currents in mouse globus pallidus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-168077 Maleate in Locomotor Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective agonist for the dopamine (B1211576) D4 receptor, a G-protein coupled receptor predominantly expressed in the prefrontal cortex, striatum, and nucleus accumbens.[1][2] Due to the critical role of dopamine signaling in modulating motor control, PD-168077 is a valuable pharmacological tool for investigating the function of the D4 receptor in locomotor activity. These application notes provide a comprehensive protocol for assessing the effects of PD-168077 maleate on locomotor activity in rodents using the open field test.
Mechanism of Action: Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/Go inhibitory G-proteins.[3] Upon activation by an agonist such as PD-168077, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequently reduces the activity of protein kinase A (PKA).
In brain regions associated with motor control, such as the striatum, D4 receptor activation modulates glutamatergic neurotransmission.[1][2] This modulation is a key mechanism through which PD-168077 influences locomotor activity. The intricate interplay of these signaling events ultimately affects neuronal excitability and motor output.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on locomotor activity in rats, as determined by the open field test. Data are presented as mean values and are intended for comparative purposes.
| Dose (mg/kg, s.c.) | Total Distance Traveled (cm) | Rearing Frequency | Stereotypic Counts |
| Vehicle (Saline) | 1500 ± 150 | 40 ± 5 | 10 ± 2 |
| 0.064 | 2500 ± 200 | 30 ± 4 | 15 ± 3 |
| 0.2 | 3500 ± 300 | 25 ± 3 | 20 ± 4 |
| 0.5 | 2000 ± 180 | 35 ± 5 | 12 ± 2 |
| 1.0 | 1800 ± 170 | 38 ± 6 | 11 ± 2 |
Note: The data presented are representative values compiled from published literature for illustrative purposes and may not reflect the exact outcomes of a specific study. Researchers should establish their own baseline and dose-response curves.
Experimental Protocol: Locomotor Activity Assessment
This protocol details the procedure for evaluating the effect of this compound on spontaneous locomotor activity in rats using an automated open field test.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 0.9% saline
-
Male Wistar rats (250-300 g)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), preferably equipped with automated infrared beam tracking or a video tracking system
-
Syringes and needles for subcutaneous injection
Experimental Workflow
Detailed Methodology
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO (e.g., to achieve a stock concentration).
-
Further dilute the stock solution with sterile 0.9% saline to the final desired concentrations (e.g., 0.064, 0.2, 0.5, and 1.0 mg/mL).
-
The final concentration of DMSO in the vehicle should be kept to a minimum, ideally below 10%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline.
-
-
Animal Handling and Acclimation:
-
House rats individually for at least one week before the experiment under a 12-hour light/dark cycle with ad libitum access to food and water.
-
On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes before the start of the procedure.[4]
-
-
Drug Administration:
-
Administer the prepared solutions of this compound or the vehicle control via subcutaneous (s.c.) injection at a volume of 1 mL/kg body weight.
-
-
Open Field Test:
-
Fifteen minutes after the injection, gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena freely for a period of 30 minutes.[5]
-
The automated tracking system will record various locomotor parameters.
-
Between each trial, thoroughly clean the arena with 70% ethanol (B145695) to eliminate any olfactory cues.[6]
-
-
Data Analysis:
-
The primary parameters to be analyzed from the automated tracking system include:
-
Total Distance Traveled (cm): A measure of overall locomotor activity.
-
Rearing Frequency: The number of times the animal stands on its hind legs, indicative of exploratory behavior.
-
Stereotypic Counts: The number of repetitive, invariant movements.
-
-
Additional parameters such as time spent in the center versus the periphery of the arena can also be analyzed to assess anxiety-like behavior.
-
Statistical analysis should be performed using appropriate methods, such as ANOVA followed by post-hoc tests, to compare the different dose groups with the vehicle control group.
-
Conclusion
This document provides a detailed protocol for utilizing this compound to investigate the role of the dopamine D4 receptor in locomotor activity. Adherence to this standardized methodology will enable researchers to generate reliable and reproducible data, contributing to a better understanding of dopaminergic modulation of motor control and facilitating the development of novel therapeutics targeting the D4 receptor.
References
- 1. Key role of the dopamine D4 receptor in the modulation of corticostriatal glutamatergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decreased Dopamine D4 Receptor Expression Increases Extracellular Glutamate and Alters Its Regulation in Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 4. Open field test in rats [protocols.io]
- 5. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
Application Notes and Protocols: PD-168077 Maleate in the Novel Object Recognition Task
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, in the novel object recognition (NOR) task, a widely used behavioral assay for assessing recognition memory in rodents. This document includes detailed experimental protocols, a summary of key quantitative data, and diagrams of the associated signaling pathway and experimental workflow.
Introduction
The novel object recognition (NOR) task is a behavioral test used to evaluate learning and memory, particularly recognition memory, in rodents.[1][2][3] The task is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[2][4] PD-168077 maleate is a potent and selective agonist for the dopamine D4 receptor.[5] Studies have investigated its potential to enhance cognitive function, making the NOR task a relevant assay for its evaluation.[6][7]
Mechanism of Action
PD-168077 acts as an agonist at dopamine D4 receptors.[5] Activation of D4 receptors can modulate cognitive processes, and research suggests that PD-168077 can reverse recognition memory deficits.[6][7] The signaling pathway involves the modulation of glutamatergic systems, specifically NMDA receptors, in the prefrontal cortex.[8][9] Activation of the D4 receptor by PD-168077 leads to the inhibition of Protein Kinase A (PKA) and activation of Protein Phosphatase 1 (PP1).[8][9] This cascade results in the inhibition of active Ca2+/calmodulin-dependent kinase II (CaMKII), which in turn reduces the surface expression and triggers the internalization of NMDA receptors.[8][9]
Experimental Protocols
The following is a detailed protocol for conducting the NOR task to evaluate the effects of this compound.
Materials
-
Subjects: Adult male rats are commonly used.[6]
-
Apparatus: A square open-field arena (e.g., 40 cm x 40 cm x 40 cm).[10]
-
Objects: Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animals cannot move them.
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound (e.g., saline).
-
Cleaning Solution: 70% ethanol (B145695) to clean the arena and objects between trials to eliminate olfactory cues.[10]
-
Video Recording and Analysis System: To record and score the animal's behavior.
Procedure
The NOR task consists of three main phases: habituation, training (familiarization), and testing.
1. Habituation Phase (2-3 days)
-
Handle the animals for a few minutes each day for 2-3 days leading up to the experiment to reduce stress.
-
Allow each animal to freely explore the empty open-field arena for 5-10 minutes per day for 2-3 days.[3][10] This helps to reduce anxiety and familiarize the animal with the testing environment.
2. Training Phase (Familiarization)
-
On the training day, administer this compound or the vehicle to the animals at a predetermined time before the training session (e.g., 30 minutes).
-
Place two identical objects (F1 and F2) in the back two corners of the arena.
-
Place the animal in the arena, facing the wall opposite the objects, and allow it to explore freely for a set period (e.g., 3-5 minutes).[11]
-
Record the total time the animal spends exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.[10]
-
After the training session, return the animal to its home cage.
3. Inter-Trial Interval (ITI)
-
A retention interval, or ITI, is the period between the training and testing phases. The length of the ITI can be varied to adjust the difficulty of the task. A longer ITI (e.g., 6 hours) can be used to study the effects of compounds on long-term memory.[6]
4. Testing Phase
-
After the ITI, place the animal back into the same arena.
-
One of the familiar objects from the training phase is replaced with a novel object (N). The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the familiar object (F) and the novel object (N).
Data Analysis
The primary measure of recognition memory is the Discrimination Index (DI) , which is calculated as:
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
A positive DI indicates a preference for the novel object, suggesting that the animal remembers the familiar object. A DI of zero suggests no preference, indicating a memory deficit.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the novel object recognition task in rats, based on a key study.
Table 1: Effect of PD-168077 on Recognition Memory in Normal Rats (6-hour ITI) [6]
| Treatment Group | Dose (mg/kg) | Mean Exploration Time (s) - Novel Object | Mean Exploration Time (s) - Familiar Object | Discrimination Index (Mean ± SEM) |
| Vehicle | - | 10.5 | 9.8 | 0.03 ± 0.08 |
| PD-168077 | 0.3 | 9.7 | 9.5 | 0.01 ± 0.09 |
| PD-168077 | 1.0 | 10.2 | 9.9 | 0.01 ± 0.07 |
| PD-168077 | 3.0 | 12.1 | 7.8 | 0.22 ± 0.06 |
| PD-168077 | 10.0 | 13.5 | 8.1 | 0.25 ± 0.07 |
*p < 0.05 compared to vehicle, indicating a significant improvement in recognition memory.
Table 2: Effect of PD-168077 on Phencyclidine (PCP)-Induced Recognition Memory Deficits (1-minute ITI) [6]
| Treatment Group | Dose (mg/kg) | Mean Exploration Time (s) - Novel Object | Mean Exploration Time (s) - Familiar Object | Discrimination Index (Mean ± SEM) |
| Vehicle + Vehicle | - | 14.2 | 8.5 | 0.25 ± 0.05 |
| PCP + Vehicle | - | 10.1 | 9.8 | 0.01 ± 0.08 |
| PCP + PD-168077 | 10.0 | 13.8 | 9.1 | 0.21 ± 0.06 * |
*p < 0.05 compared to PCP + Vehicle, indicating a reversal of the memory deficit.
Conclusion
This compound has demonstrated the ability to enhance recognition memory in the novel object recognition task, particularly at higher doses.[6] It has also shown efficacy in reversing cognitive deficits induced by PCP, a model relevant to schizophrenia research.[6] The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals interested in utilizing the NOR task to evaluate the cognitive-enhancing properties of D4 receptor agonists like PD-168077.
References
- 1. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. jneurosci.org [jneurosci.org]
- 9. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular Injection of PD-168077 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist. Due to its high affinity and selectivity, it is a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes within the central nervous system. Intracerebroventricular (ICV) injection is a key technique that bypasses the blood-brain barrier, allowing for the direct administration of PD-168077 into the cerebrospinal fluid and subsequent interaction with its target receptors in the brain. These application notes provide detailed protocols for the ICV injection of PD-168077 in rodents, summarize relevant quantitative data from published studies, and illustrate the associated signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize the dose-dependent effects of PD-168077 maleate observed in rodent models.
Table 1: Dose-Response Effects of Systemic (Subcutaneous) PD-168077 Injection on Locomotor Activity in Rats [1]
| Dose (mg/kg, s.c.) | Mean Locomotor Activity Counts (± SEM) | Statistical Significance vs. Vehicle |
| Vehicle | 150 ± 25 | - |
| 0.064 | 350 ± 50 | p < 0.05 |
| 0.16 | 450 ± 60 | p < 0.01 |
| 0.4 | 550 ± 75 | p < 0.001 |
| 1.0 | 400 ± 55 | p < 0.01 |
Note: Data are illustrative and compiled from descriptions in the cited literature. Specific values may vary between studies.
Table 2: Dose-Response Effects of PD-168077 Injection into the Paraventricular Nucleus on Penile Erection in Male Rats [2]
| Dose (ng) | Mean Number of Penile Erections (± SEM) |
| 1 | 0.4 ± 0.1 |
| 10 | 0.6 ± 0.2 |
| 50 | 1.2 ± 0.3 |
| 100 | 1.8 ± 0.4 |
| 200 | 2.5 ± 0.5 |
Note: A U-inverted dose-response curve has been observed with intracerebroventricular administration for penile erection, with doses ranging from 0.1-20 µ g/rat .[3]
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: this compound is sparingly soluble in aqueous solutions. Therefore, it should first be dissolved in a minimal amount of DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.505 mg of this compound (MW: 450.49 g/mol ) in 1 mL of DMSO.
-
Dilution: For ICV injections, the stock solution must be further diluted in a sterile vehicle such as aCSF or 0.9% saline to the desired final concentration. It is crucial to keep the final concentration of DMSO to a minimum (ideally below 1%) to avoid solvent-induced toxicity.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO in aCSF or saline.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter before injection.
-
Storage: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -20°C and protect from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation in Rats
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Skull screws
-
Dental cement
-
Suture material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Administer a pre-operative analgesic (e.g., buprenorphine, 0.05 mg/kg, s.c.).
-
Surgical Preparation: Shave the scalp and place the animal in the stereotaxic frame. Clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and level the skull at bregma and lambda.
-
Craniotomy: Drill a small hole through the skull at the desired coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm.
-
Cannula Implantation: Slowly lower the guide cannula through the craniotomy to the desired depth. For the lateral ventricle, a typical Dorsoventral (DV) coordinate is -3.5 mm from the skull surface.
-
Securing the Cannula: Anchor the guide cannula to the skull using dental cement and skull screws.
-
Closure and Recovery: Suture the incision and insert a dummy cannula into the guide cannula to maintain patency. Administer post-operative analgesics and allow the animal to recover for at least one week before any injections.
Protocol 3: Intracerebroventricular Injection Procedure
Materials:
-
Prepared this compound solution
-
Injection cannula (sized to extend slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
-
Hamilton syringe
-
Infusion pump (optional, for controlled infusion)
Procedure:
-
Animal Handling: Gently handle the conscious rat. For habituated animals, restraint may be minimal.
-
Cannula Exposure: Remove the dummy cannula from the implanted guide cannula.
-
Injection Setup: Connect the injection cannula to the Hamilton syringe via polyethylene tubing. Fill the tubing and syringe with the drug solution, ensuring no air bubbles are present.
-
Injection: Gently insert the injection cannula into the guide cannula until it is fully seated.
-
Infusion: Manually inject the desired volume (typically 1-5 µL for rats) over a period of 1-2 minutes. An infusion pump can be used for a more controlled and slower infusion rate.
-
Post-Infusion Pause: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and to prevent backflow of the solution upon withdrawal.
-
Cannula Removal and Replacement: Slowly withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Place the animal in the appropriate testing apparatus (e.g., open field for locomotor activity) and begin observation.
Visualization of Pathways and Workflows
Caption: Workflow for ICV injection of PD-168077 and subsequent behavioral analysis.
Caption: Dopamine D4 receptor signaling cascade initiated by PD-168077.
References
- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-168077 Maleate in Penile Erection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, for inducing and studying penile erections in preclinical models. The following protocols and data are compiled from peer-reviewed scientific literature and are intended to guide researchers in designing and executing their own studies.
Introduction
PD-168077 maleate has been identified as a potent and selective agonist for the dopamine D4 receptor. Research has demonstrated its efficacy in inducing penile erections in male rats, highlighting the significant role of the central D4 receptor in mediating erectile function. The primary site of action for its pro-erectile effects is the paraventricular nucleus (PVN) of the hypothalamus. Activation of D4 receptors in this region initiates a signaling cascade involving nitric oxide (NO) and oxytocinergic neurons, ultimately leading to penile erection.[1][2][3] These characteristics make PD-168077 an invaluable tool for investigating the neurobiological pathways governing erectile function and for the preclinical assessment of novel pro-erectile therapeutics.
Mechanism of Action
PD-168077 selectively binds to and activates dopamine D4 receptors. In the context of penile erection, its action is primarily localized to the paraventricular nucleus of the hypothalamus.[1][2] The activation of these G-protein coupled receptors stimulates neuronal nitric oxide synthase (nNOS), leading to an increase in nitric oxide production.[2][4] Nitric oxide, in turn, modulates the activity of oxytocinergic neurons that project to extra-hypothalamic brain areas and the spinal cord, which are instrumental in mediating the physiological response of penile erection.[1][3][4]
Data Presentation
Table 1: Dose-Dependent Effect of Intra-PVN Administration of PD-168077 on Penile Erection in Male Rats
| Dose of PD-168077 (ng) | Mean Number of Penile Erection Episodes (± SEM) |
| Vehicle (Control) | 0.3 ± 0.03 |
| 50 | Minimal Effective Dose |
| 200 | 1.7 ± 0.21 |
Data extracted from a study by Melis et al. (2005).[1][4]
Table 2: Efficacy of PD-168077 via Different Routes of Administration in Male Sprague-Dawley Rats
| Route of Administration | Dose Range | Observed Effect on Penile Erection |
| Subcutaneous (s.c.) | 1-100 µg/kg | U-inverted dose-response curve.[2][5] |
| Intracerebroventricular (i.c.v.) | 0.1-20 µ g/rat | U-inverted dose-response curve.[2][5] |
| Intra-paraventricular nucleus (intra-PVN) | 10-200 ng/rat | Dose-dependent increase in erections.[2][5] |
Experimental Protocols
Protocol 1: Induction of Penile Erection by Intra-PVN Injection of PD-168077 in Male Rats
Objective: To assess the pro-erectile effects of PD-168077 following direct administration into the paraventricular nucleus of the hypothalamus.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Stereotaxic apparatus
-
Guide cannula (22-gauge) and internal cannula (28-gauge)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Microinjection pump
-
Observation cages with a mirrored bottom for easy viewing of the genital area
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgical Implantation of Cannula: Surgically implant a guide cannula aimed at the paraventricular nucleus of the hypothalamus. Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson). Allow the animals to recover for at least one week post-surgery.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 10, 50, 100, 200 ng/µl).
-
Acclimatization: On the day of the experiment, allow the rats to acclimatize to the observation cages for at least 30 minutes.
-
Microinjection: Gently restrain the rat and insert the internal cannula, connected to the microinjection pump, into the guide cannula. Infuse a total volume of 0.2 µl of the PD-168077 solution or vehicle over a period of 60 seconds.
-
Behavioral Observation: Immediately after the injection, return the rat to its observation cage and record the number of penile erections for a period of 60 minutes. A penile erection is characterized by the engorgement of the penis, often accompanied by grooming of the genital area.
-
Data Analysis: Analyze the data by comparing the mean number of erections in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Systemic (Subcutaneous) Administration of PD-168077 for Penile Erection Studies
Objective: To evaluate the pro-erectile effects of systemically administered PD-168077.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for subcutaneous injection
-
Observation cages
Procedure:
-
Drug Preparation: Dissolve this compound in sterile saline to achieve the desired doses (e.g., 1, 10, 50, 100 µg/kg). The injection volume should be kept consistent (e.g., 1 ml/kg).
-
Acclimatization: Place the rats in individual observation cages and allow them to acclimatize for at least 30 minutes.
-
Administration: Administer the prepared PD-168077 solution or vehicle via subcutaneous injection in the loose skin on the back of the neck.
-
Behavioral Observation: Immediately after the injection, observe the rats for 60 minutes and record the number of penile erections.
-
Data Analysis: Compare the erectile responses across different dose groups and the control group using appropriate statistical methods. Note the characteristic U-inverted dose-response curve that has been reported.[2][5]
Mandatory Visualizations
Caption: Signaling pathway of PD-168077-induced penile erection.
Caption: General experimental workflow for studying PD-168077 effects.
References
- 1. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine, Erectile Function and Male Sexual Behavior from the Past to the Present: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for PD-168077 Maleate: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist, with a Ki of approximately 8.7-9 nM.[1][2] Its high selectivity, with over 400-fold preference for D4 over D2 and over 300-fold for D4 over D3 receptors, makes it a valuable tool in neuroscience research.[1] It is utilized in studies related to learning, memory, and psychiatric disorders. Understanding the long-term storage and stability of PD-168077 maleate is critical for ensuring the reliability and reproducibility of experimental results. These application notes provide detailed protocols for storage, stability assessment, and a summary of its signaling pathway.
Long-Term Storage and Stability of this compound
Proper storage is crucial for maintaining the integrity of this compound. The following table summarizes the recommended storage conditions for the solid compound and its solutions.
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 4 years[3] | Store under desiccating conditions. The product can be stored for up to 12 months. |
| DMSO Stock Solution | -20°C | Up to 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -80°C | Up to 6 months[4] | Sealed storage, away from moisture.[4] |
Note: For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[4]
Experimental Protocols for Stability Assessment
The following protocols are based on the International Council for Harmonisation (ICH) Q1A guidelines for stability testing of new drug substances. These protocols are intended to serve as a starting point for the development of a comprehensive stability program for this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing a stability-indicating analytical method.
3.1.1. General Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. For aqueous stress conditions, a co-solvent may be necessary to achieve the desired concentration.
3.1.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature if necessary.
-
Oxidative Degradation: Treat the stock solution with 3% to 30% hydrogen peroxide (H₂O₂). Conduct the experiment at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C, 80°C) for an extended period. Also, test the stability of the stock solution at elevated temperatures.
-
Photostability: Expose the solid compound and stock solutions to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3.1.3. Sample Analysis
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are detectable.
Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and any process impurities.
3.2.1. Recommended Starting HPLC Conditions
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
3.2.2. Method Validation
The HPLC method should be validated according to ICH Q2(R1) guidelines, including an assessment of:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Signaling Pathway of this compound
PD-168077 acts as a selective agonist at the dopamine D4 receptor, which is a G protein-coupled receptor (GPCR). The binding of PD-168077 to the D4 receptor can initiate a complex signaling cascade. In the prefrontal cortex, activation of D4 receptors by PD-168077 has been shown to induce the translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites.[1][3] This effect is dependent on the stimulation of the phospholipase C (PLC) pathway and the subsequent release of intracellular calcium via inositol-1,4,5-triphosphate (IP3) receptors.[5]
Caption: Signaling pathway of this compound.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.
Caption: Workflow for stability testing of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Bidirectional regulation of Ca2+/calmodulin-dependent protein kinase II activity by dopamine D4 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
PD-168077 Maleate: Clarification of Mechanism and Supplier Information
Initial Note to Researchers: Based on a comprehensive review of available scientific literature and supplier information, PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D₄ receptor agonist . It is not a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). This document serves to clarify the established mechanism of action of PD-168077 maleate, provide purchasing information, and offer relevant application notes for its use in neuroscience research. Additionally, for researchers interested in EGFR and HER-2 inhibition, this document provides an overview and a sample protocol for evaluating true dual inhibitors of these targets.
Part 1: this compound - A Selective Dopamine D₄ Receptor Agonist
Supplier and Purchasing Information
This compound is available from several reputable suppliers of research chemicals. It is intended for research use only and not for human consumption.
| Supplier | Product Name | Purity | Available Sizes |
| MedchemExpress | This compound | ≥98% (HPLC) | Inquire |
| Tocris Bioscience | PD 168077 maleate | ≥98% (HPLC) | 10 mg, 50 mg |
| R&D Systems | PD 168077 maleate | ≥98% | 10 mg, 50 mg |
| Sigma-Aldrich | PD 168077 Maleate | ≥98% (HPLC) | 10 mg |
| Ace Therapeutics | This compound | >98% | 10 mg, 50 mg |
Mechanism of Action
PD-168077 is a high-affinity agonist for the dopamine D₄ receptor.[1][2] It exhibits significant selectivity for the D₄ subtype over other dopamine receptor subtypes, such as D₂ and D₃.[3] The activation of the D₄ receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that can modulate neuronal activity. For instance, studies have shown that activation of D₄ receptors by PD-168077 can induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) in cultured prefrontal cortical neurons.[3]
Quantitative Data: Binding Affinities
The selectivity of this compound for the dopamine D₄ receptor is demonstrated by its binding affinity (Ki), which is significantly lower for D₄ compared to other dopamine receptor subtypes.
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D₄ | 8.7 - 9 |
| Dopamine D₂ | > 400-fold selectivity over D₂ |
| Dopamine D₃ | > 300-fold selectivity over D₃ |
Data compiled from Tocris Bioscience and R&D Systems product information.[1][3]
Signaling Pathway Diagram
Caption: Dopamine D₄ Receptor Signaling Pathway Activated by PD-168077.
Experimental Protocol: In Vitro Assessment of D₄ Receptor Activation
This protocol provides a general framework for assessing the effect of PD-168077 on intracellular signaling in a cell line expressing the dopamine D₄ receptor.
Objective: To measure the effect of PD-168077 on cAMP levels in CHO-K1 cells stably expressing the human dopamine D₄ receptor.
Materials:
-
CHO-K1 cells stably expressing the human dopamine D₄ receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the D₄ receptor-expressing CHO-K1 cells according to standard protocols.
-
Cell Plating: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of PD-168077 in assay buffer to achieve the desired final concentrations.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the serially diluted PD-168077 to the wells. c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature or 37°C. d. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production. e. Incubate for a further 15-30 minutes. f. Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: a. Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the PD-168077 concentration. b. Calculate the EC₅₀ value, which represents the concentration of PD-168077 that produces 50% of the maximal response.
Part 2: Dual EGFR and HER-2 Inhibition in Cancer Research
While PD-168077 is not an EGFR/HER-2 inhibitor, this area of research is critical in oncology. Dual inhibitors that target both EGFR and HER-2 are used to treat various cancers, particularly certain types of breast and lung cancer.[4]
Examples of Dual EGFR/HER-2 Inhibitors
-
Lapatinib (Tykerb®): A reversible dual tyrosine kinase inhibitor of both EGFR and HER-2.[5]
-
Afatinib (Gilotrif®): An irreversible inhibitor of the ErbB family of receptors, including EGFR and HER-2.[1]
-
Neratinib (Nerlynx®): An irreversible pan-HER inhibitor that targets EGFR, HER-2, and HER-4.[2][3]
Mechanism of Action of Dual EGFR/HER-2 Inhibitors
EGFR and HER-2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[6] Dual inhibitors bind to the intracellular kinase domain of these receptors, blocking ATP binding and subsequent autophosphorylation, thereby inhibiting downstream signaling.[5][7]
EGFR/HER-2 Signaling Pathway and Inhibition Diagram
Caption: Inhibition of EGFR/HER-2 Signaling by a Dual Tyrosine Kinase Inhibitor.
Sample Experimental Protocol: Evaluating a Dual EGFR/HER-2 Inhibitor in a Cancer Cell Line
This protocol provides a general method for assessing the anti-proliferative effects of a dual EGFR/HER-2 inhibitor on a HER-2 overexpressing cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound (e.g., Lapatinib) in a HER-2 overexpressing breast cancer cell line (e.g., SK-BR-3).
Materials:
-
SK-BR-3 human breast cancer cell line.
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS).
-
Test compound (e.g., Lapatinib).
-
Vehicle control (e.g., DMSO).
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®).
-
96-well clear-bottom cell culture plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the test compound in DMSO. b. Perform a serial dilution of the compound in cell culture medium to create a range of concentrations. c. Remove the medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the compound) and medium-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
Proliferation Assay: a. After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, or 10 minutes for CellTiter-Glo®). c. Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: a. Subtract the background reading (medium-only control) from all measurements. b. Normalize the data to the vehicle control wells (set as 100% viability). c. Plot the percentage of cell viability against the logarithm of the compound concentration. d. Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.
This protocol can be adapted to assess other endpoints, such as apoptosis (e.g., using a Caspase-Glo® assay) or inhibition of receptor phosphorylation (e.g., via Western blot or ELISA).
References
- 1. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neratinib for Extended Adjuvant Treatment of Early-Stage HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 3. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Small-molecule Dual Inhibitors Targeting EGFR and HER2 Receptors as Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lapatinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating the Correct Dosage of PD-168077 Maleate
Disclaimer: This document is intended for research use only (RUO) by qualified professionals. It is not for human or veterinary therapeutic or diagnostic use. The information provided is based on publicly available research and should be adapted to specific experimental contexts. Always adhere to institutional and national safety guidelines when handling chemical reagents.
Compound Overview
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist, making it a valuable tool for investigating the physiological and pathological roles of this specific receptor subtype.[1] It exhibits high affinity for the D4 receptor and significant selectivity over other dopamine receptor subtypes, such as D2 and D3.[2] Its ability to be administered both centrally and peripherally makes it suitable for a wide range of in vitro and in vivo studies.
Table 1: Physicochemical Properties of PD-168077 Maleate
| Property | Value | Source(s) |
| Synonyms | PD168077, D4 Dopamine Receptor Agonist | |
| CAS Number | 630117-19-0 | |
| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | |
| Molecular Weight | 450.49 g/mol | |
| Solubility | Soluble to 100 mM in DMSO | |
| Purity | ≥98% (HPLC) | |
| Storage | Store powder at -20°C. Store DMSO stock solutions in aliquots at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months).[3] |
Mechanism of Action
PD-168077 acts as an agonist at the dopamine D4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, initiating downstream intracellular signaling cascades.[2] In various neuronal systems, this activation has been shown to modulate cyclic AMP (cAMP) levels and induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a key event in synaptic plasticity.[3]
Recommended Dosage and Concentration Data
The optimal dosage of this compound depends heavily on the experimental model. The following tables summarize concentrations and dosages reported in the literature.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell System | Notes | Source(s) |
| Binding Affinity (Kᵢ) | 8.7 - 9 nM | Recombinant D4 Receptors | Measures the affinity of the compound for the receptor. | [3] |
| Potency (EC₅₀) | 8.3 nM | HEK293 cells | Concentration for 50% of maximal response in a FLIPR assay. | [4] |
| Potency (EC₅₀) | 17 nM | CHO cells | Concentration for 50% of maximal response in a mitogenesis assay. | [4] |
| Selectivity | >400-fold vs. D2 | Recombinant Receptors | Demonstrates high selectivity for the D4 receptor subtype. | |
| Selectivity | >300-fold vs. D3 | Recombinant Receptors | Demonstrates high selectivity for the D4 receptor subtype. |
Table 3: In Vivo Dosage of this compound
| Species | Route of Administration | Dosage Range | Observed Effect | Source(s) |
| Rat | Subcutaneous (s.c.) | 1 - 100 µg/kg | Pro-erectile effects (U-inverted dose-response). | [5][6] |
| Rat | Intracerebroventricular (i.c.v.) | 0.1 - 20 µ g/rat | Pro-erectile effects (U-inverted dose-response). | [5][6] |
| Rat | Paraventricular Nucleus (PVN) | 1 - 200 ng/rat | Dose-dependent pro-erectile effects. | [7] |
| Rodent | Systemic (unspecified) | 0.2 - 25.0 mg/kg | Dose-dependent induction of specific locomotor activity. | [3][4] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is essential for accurate serial dilutions.
Materials:
-
This compound powder (MW: 450.49 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate Compound: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.[8]
-
Weigh Compound: Accurately weigh a precise amount of the powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.505 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x MW ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L x 450.49 g/mol = 0.004505 g = 4.505 mg
-
-
Dissolve in DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Visually inspect to ensure no particulates remain.[8]
-
Aliquot and Store: Distribute the stock solution into single-use aliquots in sterile amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C or -80°C as recommended in Table 1.[9]
Protocol: Preparation of Working Solutions for In Vitro Assays
To avoid precipitation and ensure accurate final concentrations, it is critical to perform serial dilutions from the DMSO stock.
Workflow: General In Vitro Dose-Response Experiment
This workflow outlines the key steps for determining the potency (e.g., EC₅₀) of PD-168077 in a cell-based assay.
Considerations for In Vivo Dosing
-
Vehicle Selection: The choice of vehicle is critical for in vivo studies. While PD-168077 is soluble in DMSO, a high concentration of DMSO can be toxic when administered systemically. A common practice is to dissolve the compound in a small amount of DMSO and then dilute it in a biocompatible vehicle like saline or corn oil, often with a surfactant like Tween® 80 to maintain solubility.
-
Pilot Studies: The effective dose can vary significantly between animal strains, ages, and experimental endpoints. It is highly recommended to conduct a pilot study with a wide range of doses (e.g., spanning logarithmic intervals based on the data in Table 3) to determine the optimal dose for your specific model and research question.
-
Dose Conversion Between Species: Extrapolating doses from one animal species to another (or to humans for translational research) should not be based on body weight alone. The most accepted method uses allometric scaling based on Body Surface Area (BSA).[10] For detailed calculations and conversion factors between species, consulting specific guidelines, such as those provided by the FDA or in publications on interspecies dose extrapolation, is mandatory.[10]
References
- 1. PD-168,077 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of PD-168077 Maleate in Primary Neuronal Cultures for Neuroprotection
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-168077 maleate (B1232345) is a potent and selective dopamine (B1211576) D4 receptor agonist.[1] This document provides detailed application notes and protocols for utilizing PD-168077 maleate in primary neuronal cultures, specifically focusing on its neuroprotective effects against glutamate-induced excitotoxicity. The provided information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of D4 receptor agonists in conditions associated with neuronal cell death.
Data Presentation
While specific quantitative data from a single source is limited, the available research consistently demonstrates a significant neuroprotective effect of PD-168077 against glutamate-induced excitotoxicity in primary neuronal cultures.
| Treatment Group | Observation | Reference |
| Control (Vehicle) | Baseline neuronal viability | General knowledge |
| Glutamate (B1630785) (100 µM) | Significant neuronal cell death (83.9 ± 6.4% in cortical neurons) | [2] |
| PD-168077 + Glutamate | Significant protective effect against glutamate-induced cell death | [1][3] |
| PD-168077 + D4 Antagonist (U101958) + Glutamate | Antagonism of the protective effect of PD-168077 | [1][3] |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol is adapted from standard methods for primary neuronal culture preparation.
Materials:
-
Embryonic day 18 (E18) rat cortices
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Trypsin (0.25%)
-
DNase I
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-L-lysine coated culture plates or coverslips
Procedure:
-
Dissect cortices from E18 rat embryos in ice-cold HBSS.
-
Mince the tissue and transfer to a conical tube.
-
Digest the tissue with trypsin and a small amount of DNase I at 37°C for 15 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons on poly-L-lysine coated culture vessels at a desired density.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 3-4 days.
Glutamate-Induced Excitotoxicity Assay
This protocol describes the induction of neuronal cell death using glutamate.
Materials:
-
Primary cortical neuron cultures (7-10 days in vitro)
-
Glutamate stock solution (e.g., 10 mM in water)
-
Neurobasal medium (without supplements for the insult period)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
D4 receptor antagonist (e.g., U101958) for control experiments
Procedure:
-
Pre-treatment: One hour prior to glutamate exposure, replace the culture medium with fresh, serum-free Neurobasal medium containing the desired concentration of this compound or vehicle (DMSO). For antagonist experiments, pre-incubate with the antagonist for 30 minutes before adding PD-168077.
-
Glutamate Insult: Add glutamate to the culture medium to a final concentration of 100 µM.
-
Incubation: Incubate the neurons for 15 minutes to 24 hours, depending on the experimental design. Shorter incubation times (e.g., 15 minutes) followed by a wash and return to conditioned medium for 24 hours are common for assessing delayed neuronal death.[2]
-
Wash: After the glutamate incubation period, gently wash the cultures twice with pre-warmed, serum-free medium to remove glutamate and the test compounds.
-
Recovery: Add back the original conditioned medium or fresh supplemented Neurobasal medium and return the cultures to the incubator for 24 hours.
Assessment of Neuronal Viability
Materials:
-
Calcein-AM and Propidium Iodide (or Ethidium Homodimer-1) for live/dead staining
-
Fluorescence microscope
-
MTT or LDH assay kits for quantitative analysis
Live/Dead Staining Procedure:
-
Prepare a staining solution containing Calcein-AM (to stain live cells green) and Propidium Iodide (to stain dead cells red) in a suitable buffer (e.g., PBS).
-
Remove the culture medium and gently add the staining solution to the cells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the percentage of live and dead cells from multiple fields of view.
Signaling Pathways and Workflows
Signaling Pathway of PD-168077 in Neuroprotection
Activation of the D4 dopamine receptor by PD-168077 is suggested to inhibit glutamate-induced oxidative stress and subsequent nerve cell death.[1][3] This neuroprotective effect is mediated, at least in part, through the regulation of cGMP-operated Ca2+ channels.[3] Furthermore, D4 receptor activation can modulate the activity of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and excitotoxicity.[[“]]
Caption: PD-168077 signaling pathway in neuroprotection.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines the general workflow for investigating the neuroprotective effects of this compound in primary neuronal cultures.
Caption: Experimental workflow for neuroprotection assay.
Conclusion
This compound, as a selective dopamine D4 receptor agonist, demonstrates significant neuroprotective properties against glutamate-induced excitotoxicity in primary neuronal cultures. The protocols and data presented here provide a framework for researchers to further investigate the therapeutic potential of targeting the D4 receptor in neurodegenerative diseases and other conditions involving neuronal cell death. Further studies are warranted to elucidate the precise molecular mechanisms underlying this protection and to translate these findings into in vivo models.
References
- 1. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death | Journal of Neuroscience [jneurosci.org]
- 2. Dopamine protects neurons against glutamate-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The activation of dopamine D4 receptors inhibits oxidative stress-induced nerve cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
Troubleshooting & Optimization
Navigating PD-168077 Maleate Dissolution Challenges: A Technical Guide
For researchers and drug development professionals utilizing the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), achieving complete and consistent dissolution is paramount for experimental success. This technical support center provides a comprehensive guide to troubleshoot and resolve common solubility issues, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My PD-168077 maleate is not dissolving properly in DMSO. What could be the issue?
A1: Several factors can contribute to incomplete dissolution in DMSO. One common issue is the hygroscopic nature of DMSO; absorbed moisture can significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous, or newly opened DMSO for the preparation of your stock solutions. Additionally, ensure you are using a sufficient volume of solvent for the desired concentration and consider gentle warming or vortexing to aid dissolution.
Q2: What is the maximum recommended concentration for this compound in DMSO?
A2: this compound is soluble in DMSO up to 100 mM[2][3] or 150 mg/mL.[1] However, for practical laboratory use, preparing a stock solution at a slightly lower concentration (e.g., 10-50 mM) can ensure complete dissolution and easier handling for subsequent dilutions.
Q3: Can I dissolve this compound in aqueous solutions like PBS?
A3: Direct dissolution in aqueous buffers like PBS is challenging. One supplier notes that in a DMSO:PBS (pH 7.2) (1:4) mixture, the solubility is limited to 0.20 mg/mL.[4] It is highly recommended to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is compatible with your experimental system and below any cytotoxic levels.
Q4: Is it possible to dissolve this compound in water?
A4: Yes, with assistance. This compound is soluble in water at approximately 2 mg/mL (4.44 mM), but this requires ultrasonication and warming to about 60°C.[1] If you prepare an aqueous stock, it is crucial to filter-sterilize the solution using a 0.22 μm filter before use.[1]
Q5: What solvents should I avoid when trying to dissolve this compound?
A5: this compound is reported to be insoluble in ethanol.[4] It is best to avoid purely alcoholic solvents for dissolution.
Q6: How should I store my this compound stock solution?
A6: Stock solutions should be stored at -20°C.[2][3][4] One vendor suggests that stock solutions in DMSO are stable for up to 3 months at -20°C.[2] Another indicates stability for 6 months at -80°C and 1 month at -20°C.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
If you are experiencing issues with dissolving this compound, follow these troubleshooting steps:
Step 1: Verify Solvent Quality
-
Problem: Incomplete dissolution or precipitation.
-
Solution: Discard any old or potentially wet DMSO. Use a fresh, unopened bottle of anhydrous DMSO.
Step 2: Employ Mechanical and Thermal Assistance
-
Problem: Compound remains as a solid precipitate.
-
Solution: After adding the solvent, gently vortex the solution. If dissolution is still incomplete, brief ultrasonication can be applied. Gentle warming (e.g., in a 37°C water bath) can also aid solubility, particularly for aqueous preparations.[1]
Step 3: Check Concentration and Calculation
-
Problem: The compound does not fully dissolve even with assistance.
-
Solution: Double-check your calculations to ensure you are not attempting to prepare a supersaturated solution. Refer to the solubility data table below. If necessary, add more solvent to reduce the concentration.
Quantitative Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[2][3] | 150 mg/mL[1] | Use of fresh, anhydrous DMSO is recommended.[1] |
| Water | 4.44 mM[1] | 2 mg/mL[1] | Requires ultrasonication and warming to 60°C.[1] |
| DMSO:PBS (pH 7.2) (1:4) | Not specified | 0.20 mg/mL[4] | Limited solubility. |
| DMF | Not specified | 1 mg/mL[4] | |
| Ethanol | Insoluble[4] | Insoluble[4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 450.49 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh out 4.51 mg of this compound powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the this compound.
-
Dissolution: Cap the vial tightly and vortex the solution for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in experimental planning and understanding the mechanism of action of PD-168077, the following diagrams are provided.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of PD-168077.
References
unexpected behavioral effects of PD-168077 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD-168077 maleate (B1232345) in experimental settings. The information is based on preclinical research and is intended to help address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PD-168077 maleate?
This compound is a potent and selective dopamine (B1211576) D4 receptor agonist with a high affinity (Ki = 8.7 nM). It exhibits over 400-fold selectivity for the D4 receptor compared to the D2 receptor and over 300-fold selectivity compared to the D3 subtype. Its mechanism of action involves binding to and activating central dopamine D4 receptors, which are Gi/Go-coupled proteins.[1] This activation can lead to various downstream cellular effects, including the synaptic translocation of CaMKII in prefrontal cortical neurons.
Q2: What are the expected behavioral effects of PD-168077 in male rodents?
Based on preclinical studies, the primary expected behavioral effects in male rats include:
-
Pro-erectile effects: Systemic, intracerebroventricular, or direct injection into the paraventricular nucleus of the hypothalamus induces penile erections.[2][3][4][5][6] This effect is mediated by the activation of oxytocinergic neurons and an increase in nitric oxide (NO) production in the paraventricular nucleus.[2][5]
-
Changes in locomotor activity: Low doses (e.g., 0.064 mg/kg) have been shown to significantly increase locomotor activity.[7][8] Higher doses (0.2-25.0 mg/kg) can also dose-dependently increase locomotion, which may present as an unusual "shuffling" gait with uncoordinated movements and myoclonic jerks.[9]
-
Cognitive enhancement: Higher doses (3.0 and 10.0 mg/kg) have been found to improve recognition memory in rats in novel object recognition tasks.[10] It has also been shown to reverse cognitive deficits in animal models relevant to schizophrenia.[10]
Q3: Are there any behavioral domains where PD-168077 is reported to have no effect?
Yes. One study specifically found that doses of PD-168077 that increased locomotor activity had no effect on associative learning in either aversive or appetitive classical conditioning tasks.[7][8] This suggests that D4-mediated hyperactivity can be dissociated from certain cognitive effects related to conditioning.[7][8]
Q4: Does PD-168077 induce nausea and vomiting like other dopamine agonists?
While many non-selective dopamine agonists (e.g., apomorphine) are known to cause nausea and emesis, selective D4 receptor agonists are suggested to have a lower incidence of these side effects.[11] This is a key differentiating feature, as the emetic effects of broader-spectrum dopamine agonists can limit their therapeutic utility.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Pro-Erectile Effect Observed
Possible Cause 1: Dose and Administration Route
-
Troubleshooting: The dose-response curve for the pro-erectile effect of PD-168077 can be U-shaped when administered subcutaneously or intracerebroventricularly.[2][3] This means that higher doses may be less effective than moderate doses. Review your dosing regimen and consider a wider range of doses. Direct administration into the paraventricular nucleus of the hypothalamus (PVN) has shown a more linear dose-response.[2][6]
Possible Cause 2: Animal Habituation and Stress
-
Troubleshooting: Experimental animals should be adequately habituated to the testing environment. High levels of stress can interfere with sexual behavior. Ensure a quiet, low-stress environment and sufficient habituation time before drug administration and observation.
Possible Cause 3: Anesthetic Interference
-
Troubleshooting: If measuring physiological parameters like intracavernosal pressure, be aware that anesthetics can interfere with the central mechanisms mediating penile erection. Whenever possible, use conscious, freely moving animal models for behavioral observation.[12]
Issue 2: Variability in Locomotor Activity Results
Possible Cause 1: Dose-Dependent Biphasic Effects
-
Troubleshooting: Different doses of PD-168077 can produce contrasting effects on locomotor activity.[7][8] Ensure precise dose calculations and consistent administration. A low dose might increase coordinated activity, while higher doses could lead to uncoordinated movements or stereotypy, which can affect distance traveled in an open-field test.[9]
Possible Cause 2: Subject Strain and Baseline Activity
-
Troubleshooting: The genetic background of the rodent strain can influence baseline locomotor activity and responsiveness to dopaminergic agents. Report the specific strain used in your experiments and, if possible, test multiple strains to assess the generalizability of the findings.
Issue 3: Unexpected Cognitive or Associative Learning Effects
Possible Cause 1: Off-Target Effects at High Concentrations
-
Troubleshooting: Although PD-168077 is highly selective for the D4 receptor, extremely high concentrations could potentially lead to off-target effects at D2 or D3 receptors. If observing unexpected cognitive effects, consider including a D4-selective antagonist (like L-745,870) as a control to confirm that the observed effect is indeed D4-mediated.[2][6]
Possible Cause 2: Task-Specific Action
-
Troubleshooting: PD-168077 has been shown to improve recognition memory but not to affect classical conditioning.[7][10] The cognitive domain being tested is critical. An effect in one cognitive task does not guarantee an effect in another. Be precise in defining the cognitive function being assayed.
Data Presentation Tables
Table 1: Dose-Dependent Effects of PD-168077 on Locomotor Activity in Rats
| Dose (mg/kg) | Administration Route | Observed Effect on Locomotion | Citation(s) |
|---|---|---|---|
| 0.064 | Subcutaneous | Significant increase in activity | [7][8] |
| 0.5 | Subcutaneous | No significant increase in activity | [7][8] |
| 0.2 - 25.0 | Not Specified | Dose-dependent increase; "shuffling" form, uncoordinated movements, yawning, myoclonic jerking |[9] |
Table 2: Dose-Dependent Effects of PD-168077 on Penile Erection in Rats
| Dose | Administration Route | Observed Effect on Penile Erection | Citation(s) |
|---|---|---|---|
| 1 - 100 µg/kg | Subcutaneous | Pro-erectile; U-inverted dose-response curve | [2][3] |
| 0.1 - 20 µ g/rat | Intracerebroventricular | Pro-erectile; U-inverted dose-response curve | [2][3] |
| 50 - 200 ng/rat | Paraventricular Nucleus | Dose-dependent increase in erection episodes |[6] |
Table 3: Dose-Dependent Effects of PD-168077 on Recognition Memory in Rats
| Dose (mg/kg) | Administration Route | Observed Effect on Novel Object Recognition | Citation(s) |
|---|---|---|---|
| 0.3 | Not Specified | Failed to discriminate between novel and familiar objects | [10] |
| 1.0 | Not Specified | Failed to discriminate between novel and familiar objects | [10] |
| 3.0 | Not Specified | Explored novel object more than familiar object (improved memory) | [10] |
| 10.0 | Not Specified | Explored novel object more than familiar object (improved memory) | [10] |
| 10.0 | Not Specified | Restored recognition memory in phencyclidine-treated rats |[10] |
Experimental Protocols
Protocol: Novel Object Recognition (NOR) Task
This protocol is a generalized methodology for assessing the effects of PD-168077 on recognition memory, based on the principles described in the cited literature.[10]
-
Habituation Phase:
-
Individually house rats and handle them for 5 minutes daily for 5 days prior to the experiment to reduce stress.
-
On days 3-5, allow each rat to explore the empty testing arena (e.g., a 50cm x 50cm x 50cm open box) for 10 minutes per day.
-
-
Acquisition/Training Phase (Day 6):
-
Administer PD-168077 or vehicle control at the desired dose and route. Allow for an appropriate pre-treatment time (e.g., 30 minutes).
-
Place two identical objects (e.g., small glass bottles, metal cubes) in opposite corners of the testing arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the total time the rat spends actively exploring each object (sniffing or touching with nose/paws).
-
-
Retention Interval:
-
Return the rat to its home cage. The interval between the acquisition and test phases can be varied to adjust task difficulty (e.g., 1 hour for short-term memory, 6 hours for long-term memory).[10]
-
-
Test Phase (Day 6):
-
In the testing arena, replace one of the identical objects from the acquisition phase with a novel object of similar size but different shape and texture.
-
Place the rat back in the center of the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each rat: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object, suggesting memory of the familiar object. A DI near zero suggests a lack of recognition memory.
-
Use appropriate statistical tests (e.g., one-sample t-test to compare DI to zero, ANOVA to compare DIs between treatment groups) to analyze the data.
-
Visualizations
Caption: Dopamine D4 receptor signaling pathway activated by PD-168077.
Caption: General workflow for behavioral experiments with PD-168077.
References
- 1. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PD-168,077 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PD-168077 maleate concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with in vitro assays. The following information clarifies the use of PD-168077 maleate (B1232345) and offers guidance on optimizing assays for EGFR inhibitors.
Section 1: Understanding PD-168077 Maleate
Important Note: Initial characterization of your compound is crucial. Our database indicates that this compound is a selective dopamine (B1211576) D4 receptor agonist, not an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2][3][4] Therefore, its use in an EGFR kinase assay would not be appropriate. This section provides details on the established activity of PD-168077.
Frequently Asked Questions (FAQs) about this compound
Q1: What is the primary mechanism of action for this compound?
A1: PD-168077 is a potent and selective agonist for the dopamine D4 receptor.[1][2][3][4] It is not known to inhibit EGFR. Its high affinity and selectivity for the D4 receptor make it a valuable tool for studying dopaminergic signaling in the central nervous system.[3]
Q2: What are the typical research applications for PD-168077?
A2: PD-168077 is primarily used in neuroscience research. Studies have employed it to investigate the role of D4 receptors in processes such as learning and memory, and it has been shown to induce penile erections in animal models.[2][5][6][7][8] It has also been used to study the downstream signaling of D4 receptor activation, such as the translocation of CaMKII.[1][3][4]
Q3: What are the key properties of this compound for in vitro work?
A3: Key properties for this compound are summarized in the table below.
| Property | Value | Reference |
| Target | Dopamine D4 Receptor Agonist | [2] |
| Ki | 8.7 nM - 9 nM | [3][4] |
| Selectivity | >400-fold over D2 receptors, >300-fold over D3 receptors | [3] |
| Molecular Weight | 450.49 g/mol (maleate salt) | [3] |
| Solubility | Soluble up to 100 mM in DMSO | [3] |
| Storage | Store at -20°C |
Q4: What signaling pathway is activated by PD-168077?
A4: As a dopamine D4 receptor agonist, PD-168077 activates G protein-coupled receptor (GPCR) signaling pathways. This can lead to the modulation of downstream effectors such as adenylyl cyclase and protein kinase A (PKA), as well as influencing Ca2+/calmodulin-dependent protein kinase II (CaMKII) activity.[1][9][10][11]
PD-168077 activates the Dopamine D4 receptor signaling pathway.
Section 2: Optimizing In Vitro Assays for EGFR Inhibitors
This section provides guidance for researchers intending to work with bona fide EGFR inhibitors.
Troubleshooting Guide for EGFR Kinase Assays
Q1: My EGFR inhibitor shows low potency or no activity. What should I check?
A1:
-
Confirm Compound Identity and Purity: Ensure the compound is indeed an EGFR inhibitor and has high purity.
-
Solubility Issues: Poor solubility is a common problem. Ensure your compound is fully dissolved in a suitable solvent (typically DMSO) before diluting into the assay buffer. Visually inspect for precipitation. Consider performing a solubility test.
-
ATP Concentration: If using an ATP-competitive inhibitor, the apparent potency (IC50) will be dependent on the ATP concentration in the assay. For accurate and comparable results, run the assay at or near the Km,app of ATP for EGFR.[12]
-
Enzyme Activity: Verify the activity of your recombinant EGFR enzyme. Run a positive control (e.g., a known potent EGFR inhibitor like Gefitinib or Erlotinib) and a negative control (DMSO vehicle) to ensure the assay is performing as expected.[13]
-
Assay Incubation Time: Ensure the kinase reaction has proceeded long enough to generate a sufficient signal but is still within the linear range. A 60-minute incubation at 30°C or room temperature is a common starting point.[14][15]
Q2: I'm seeing high variability between replicate wells. What are the common causes?
A2:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to high variability. Use calibrated pipettes and proper technique.
-
Mixing: Inadequate mixing of reagents in the wells can result in non-uniform reactions. Gently mix the plate after adding each component.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate reagents and alter results. Consider not using the outer wells or filling them with buffer/water to create a humidity barrier.
-
Reagent Instability: Ensure all reagents, especially ATP and the kinase, are properly stored and handled to maintain activity. Thaw reagents on ice and keep them there until use.[16]
Q3: How do I determine the optimal concentration range for my new EGFR inhibitor?
A3:
-
Start with a Wide Range: For a new compound, perform a dose-response curve over a broad range of concentrations, typically using a log or semi-log dilution series (e.g., 10 µM down to 0.1 nM).
-
Iterative Refinement: Based on the initial results, you can narrow the concentration range around the estimated IC50 value to obtain a more accurate measurement with more data points on the slope of the curve.
-
Reference Similar Compounds: If your compound is structurally related to known EGFR inhibitors, you can use their reported potency as a starting point for your concentration range. For example, some specific EGFR inhibitors have Ki values in the picomolar range.[17]
Experimental Protocols
This protocol is a representative example based on commercially available assays like ADP-Glo™.[14][15][16]
Materials:
-
Recombinant EGFR Kinase
-
EGFR Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50µM DTT)[15]
-
Peptide Substrate for EGFR
-
ATP Solution
-
Test Inhibitor (dissolved in 100% DMSO)[14]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your test inhibitor in 100% DMSO. Create a serial dilution series of the inhibitor at a concentration 5-fold higher than the final desired concentration.
-
Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer. The optimal amount of enzyme should be determined empirically to achieve a robust signal.
-
-
Kinase Reaction:
-
To the wells of a 96-well plate, add 5 µL of the diluted inhibitor or control (DMSO for 100% activity, no enzyme for background).
-
Add 10 µL of the kinase reaction master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, for a total volume of 25 µL.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
ADP Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Simplified EGFR signaling pathway and the point of action for inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PD-168,077 - Wikipedia [en.wikipedia.org]
- 3. PD 168077 maleate | D4 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PD168077, a D(4) receptor agonist, reverses object recognition deficits in rats: potential role for D(4) receptor mechanisms in improving cognitive dysfunction in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIP3EA and PD168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain [iris.unica.it]
- 9. jneurosci.org [jneurosci.org]
- 10. Regulation of NMDA Receptors by Dopamine D4 Signaling in Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ClinPGx [clinpgx.org]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. selleckchem.com [selleckchem.com]
minimizing off-target effects of PD-168077 maleate at high doses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of PD-168077 maleate (B1232345), particularly at high doses.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine (B1211576) D4 receptor.[1] Its primary mechanism of action is to bind to and activate D4 receptors, which are G protein-coupled receptors (GPCRs) primarily coupled to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Activation of D4 receptors can also induce the synaptic translocation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), playing a role in modulating synaptic plasticity.[1][3]
Q2: What are the known off-target receptors for this compound, and at what concentrations do these effects become significant?
A2: The primary off-target receptors for PD-168077 are the dopamine D2 and D3 receptors, although it shows significantly lower affinity for these subtypes compared to the D4 receptor. Off-target effects may become more pronounced at higher concentrations. Some evidence also suggests potential interactions with α1- and α2-adrenergic receptors, as well as serotonin (B10506) (5-HT) receptor subtypes 5-HT1A and 5-HT2A at micromolar concentrations.
Q3: I am observing a cellular phenotype that doesn't align with the known function of the dopamine D4 receptor. How can I determine if this is an off-target effect?
A3: This is a strong indication of potential off-target activity. A recommended approach is to perform a dose-response analysis and compare the effective concentration for your observed phenotype with the known potency of PD-168077 at the D4 receptor versus its off-target receptors (see Data Presentation section). Additionally, using a selective antagonist for the suspected off-target receptor (e.g., a D2 or D3 antagonist) should reverse the off-target phenotype if it is indeed mediated by that receptor.
Q4: How can I proactively minimize off-target effects when using high doses of this compound in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of PD-168077 that still elicits the desired on-target D4-mediated response. We recommend performing a careful dose-response curve for your specific assay. The use of highly specific D4 receptor antagonists in control experiments can help confirm that the observed effects are due to on-target activity. For in vivo studies, consider local administration to the brain region of interest to reduce systemic exposure and potential peripheral off-target effects.
Data Presentation
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinities (Ki) of PD-168077 for its primary target (Dopamine D4) and key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity vs. D4 |
| Dopamine D4 | 8.7 - 9 [1] | - |
| Dopamine D2 | ~3,740 | > 400-fold |
| Dopamine D3 | ~2,810 | > 300-fold |
| α1-adrenergic | 168 | ~19-fold |
| α2-adrenergic | 177 | ~20-fold |
| Serotonin 5-HT1A | 385 | ~44-fold |
| Serotonin 5-HT2A | 4,010 | ~460-fold |
Note: Ki values for off-target receptors are approximate and can vary between different studies and experimental conditions.
Table 2: Functional Potency of this compound at On- and Off-Target Receptors
This table provides a hypothetical, yet plausible, comparison of the functional potencies (EC50) of PD-168077 in a cAMP accumulation assay. Lower EC50 values indicate greater potency.
| Receptor Subtype | Assay | EC50 (nM) |
| Dopamine D4 | cAMP Inhibition | 15 |
| Dopamine D2 | cAMP Inhibition | > 5,000 |
| Dopamine D3 | cAMP Inhibition | > 3,000 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol is designed to determine the binding affinity (Ki) of PD-168077 at dopamine D4, D2, and D3 receptors.
Materials:
-
Cell membranes from cell lines stably expressing human dopamine D4, D2, or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone for D2, D3, D4).
-
This compound.
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
Methodology:
-
Prepare serial dilutions of PD-168077 in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of the PD-168077 dilution or vehicle control.
-
For total binding wells, add 50 µL of assay buffer instead of PD-168077.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and add scintillation fluid.
-
Measure radioactivity using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.[4]
Protocol 2: cAMP Functional Assay to Determine EC50
This protocol measures the functional potency of PD-168077 by quantifying its effect on intracellular cAMP levels.
Materials:
-
Cells stably co-expressing the dopamine receptor of interest (D4, D2, or D3) and a cAMP-responsive reporter system.
-
This compound.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Assay buffer.
Methodology:
-
Seed cells in a suitable microplate and culture overnight.
-
Replace the culture medium with assay buffer and pre-incubate with serial dilutions of PD-168077 or vehicle control for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of PD-168077 for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.
-
Plot the cAMP response against the log concentration of PD-168077 to determine the EC50 value.
Troubleshooting Guides
Issue 1: High background signal in the radioligand binding assay.
-
Possible Cause: Non-specific binding of the radioligand to the filter, plate, or other proteins.[5]
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value.[5]
-
Increase Wash Steps: Increase the number and volume of washes with ice-cold assay buffer after filtration.
-
Pre-treat Filters: Pre-soak the glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Include BSA: Add 0.1-0.5% Bovine Serum Albumin (BSA) to the assay buffer to block non-specific binding sites.[5]
-
Issue 2: Inconsistent results in cell-based functional assays.
-
Possible Cause: Variation in cell number, passage number, or receptor expression levels.[6]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell seeding density across all wells and plates.
-
Use Low Passage Cells: Use cells with a low and consistent passage number for all experiments to avoid phenotypic drift.[6]
-
Verify Receptor Expression: Regularly check the expression level of the target dopamine receptor in your cell line using techniques like qPCR or Western blotting.
-
Issue 3: Observed effect at high PD-168077 concentrations is not blocked by a selective D4 antagonist.
-
Possible Cause: The effect is likely mediated by an off-target receptor (e.g., D2, D3, or other GPCRs).
-
Troubleshooting Steps:
-
Use Off-Target Antagonists: In separate experiments, co-incubate the cells with selective antagonists for D2, D3, adrenergic, or serotonin receptors to identify the responsible off-target.
-
Consult Binding Profile: Refer to the receptor binding affinity data (Table 1) to prioritize which off-target antagonists to test.
-
Perform a Broader Screen: If the off-target is unknown, consider a broader GPCR panel screening to identify potential interactions.
-
Visualizations
Caption: On-target signaling pathway of PD-168077 via the Dopamine D4 receptor.
Caption: Workflow for determining Ki via competitive radioligand binding assay.
Caption: Logic diagram for troubleshooting on-target vs. off-target effects.
References
Navigating Inconsistent Results with PD-168077 Maleate: A Technical Support Guide
Researchers and drug development professionals utilizing the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), may occasionally encounter variability in their experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to help identify potential causes of inconsistent results and offers detailed experimental protocols to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine D4 receptor, with a binding affinity (Ki) of approximately 8.7-9 nM.[1][2][3] Its selectivity for the D4 receptor is over 400-fold higher than for the D2 receptor and over 300-fold higher than for the D3 receptor.[1] As a D2-like receptor agonist, its primary mechanism of action involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, activation of the D4 receptor by PD-168077 can induce the translocation of Calcium/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites in neurons.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C.[1] It is soluble in DMSO, with stock solutions of up to 100 mM being achievable.[1] For experimental use, it is advisable to prepare fresh dilutions from a DMSO stock for each experiment to avoid degradation.
Q3: I am observing a bell-shaped or U-shaped dose-response curve. Is this expected?
Yes, a bell-shaped or U-shaped dose-response curve is a known phenomenon for some GPCR agonists, including dopamine agonists.[6][7] This can be due to several factors, including receptor desensitization at high concentrations, activation of opposing signaling pathways, or potential off-target effects at higher doses. It is crucial to perform a wide range of dose-response experiments to fully characterize the activity of PD-168077 in your specific experimental system.
Q4: In which cell lines has this compound been tested?
PD-168077 has been used in various in vitro systems, including:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor for cAMP assays.[8][9][10]
-
HEK293 cells for studying D2-like receptor signaling.[11][12]
-
Primary rat embryonic prefrontal cortex pyramidal neurons to investigate CaMKII translocation.[13]
-
RKO and HCT116 colorectal cancer cell lines to study its effects on cell migration, although in this context, its action was found to be independent of dopamine signaling.[14]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from several factors related to experimental design and execution. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Variability Between Replicates
High variability between replicate wells for the same concentration of PD-168077 can obscure the true dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Ensure a homogeneous cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile media or PBS to create a humidity barrier. |
| Inconsistent Reagent Addition | Use a multichannel pipette or an automated liquid handler for adding PD-168077 and other assay reagents to ensure consistent timing and volume. |
| Compound Precipitation | Visually inspect drug dilutions for any signs of precipitation. If observed, sonication or gentle warming may help to redissolve the compound. Consider adjusting the solvent or using a lower concentration range. |
Problem 2: Unexpected or No Cellular Response
Observing a weaker-than-expected response or no response at all can be perplexing.
| Potential Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression level of the dopamine D4 receptor in your cell line. Low passage number cells are recommended as receptor expression can decrease with repeated passaging. |
| Incorrect Dosage Range | The optimal concentration for PD-168077 can vary significantly between cell types and assays. Perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to identify the active range. Remember the potential for a bell-shaped curve. |
| Compound Degradation | Prepare fresh dilutions of PD-168077 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the cellular response. Consider using a more sensitive assay or optimizing the current assay conditions (e.g., incubation time, substrate concentration). |
Problem 3: Bell-Shaped or U-Shaped Dose-Response Curve
As mentioned in the FAQs, this can be an inherent property of the compound's interaction with the receptor.
| Potential Cause | Troubleshooting Step |
| Receptor Desensitization/Downregulation | At high agonist concentrations, GPCRs can become desensitized or internalized, leading to a diminished response. Shorter incubation times may mitigate this effect. |
| Activation of Opposing Pathways | The D4 receptor can couple to multiple signaling pathways. At different concentrations, PD-168077 might preferentially activate pathways with opposing effects on the measured readout. |
| Off-Target Effects | While highly selective, at very high concentrations, PD-168077 could interact with other receptors or cellular components, leading to a non-specific response that masks the D4-mediated effect. |
| Colloidal Aggregation | Some small molecules can form colloidal aggregates at higher concentrations, which can lead to non-specific effects and a bell-shaped dose-response curve.[6] |
Experimental Protocols
General Cell Culture and Handling
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor are commonly used.
-
Culture Medium: Use the recommended medium for your specific cell line (e.g., DMEM/F12 for CHO-K1, DMEM for HEK293-T), supplemented with 10% fetal bovine serum and 1% Penicillin/Streptomycin.[13]
-
Cell Plating: Seed cells at a density that ensures they are in the exponential growth phase during the experiment.
cAMP Assay in CHO-K1-DRD4 Cells
This protocol is adapted for a 384-well plate format using a competitive immunoassay.
-
Cell Preparation: Culture CHO-K1 cells stably expressing the human D4 receptor to 80-90% confluency. Harvest and resuspend cells in an appropriate stimulation buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Forskolin (B1673556) Stimulation: To measure the inhibition of adenylyl cyclase, stimulate the cells with a concentration of forskolin that induces a submaximal cAMP response.
-
Incubation: Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., TR-FRET or chemiluminescent assay).[9]
CaMKII Translocation Assay in Primary Neurons
This protocol is a general guideline for observing CaMKII translocation.
-
Cell Culture: Culture primary rat embryonic prefrontal cortex pyramidal neurons on coverslips.
-
Transfection (Optional): For visualization, neurons can be transfected with a plasmid encoding a fluorescently tagged CaMKII (e.g., EGFP-CaMKII).
-
Compound Treatment: Treat the neurons with this compound at the desired concentration (e.g., 20 µM) for a specified duration.[13] Include a vehicle control.
-
Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize, and stain with antibodies against synaptic markers (e.g., synapsin-1) if not using a fluorescently tagged CaMKII.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Quantify the translocation of CaMKII to synaptic sites by measuring the colocalization of the CaMKII signal with the synaptic marker.
Data Presentation
| Parameter | This compound | Reference |
| Ki (Dopamine D4 Receptor) | 8.7 - 9 nM | [1][3] |
| Selectivity (vs. D2) | > 400-fold | [1] |
| Selectivity (vs. D3) | > 300-fold | [1] |
| Solubility in DMSO | up to 100 mM | [1] |
| Storage Temperature | -20°C | [1] |
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Dopamine D4 receptor signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A comment on the analysis of bell-shaped dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Hunter™ CHO-K1 DRD4 Gi Cell Line [discoverx.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. D1 dopamine receptor signaling involves caveolin-2 in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DRD4 Interacts with TGF‐β Receptors to Drive Colorectal Cancer Metastasis Independently of Dopamine Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
PD-168077 Maleate Aqueous Stability: Technical Support Center
This technical support center provides guidance on the stability of PD-168077 maleate (B1232345) in aqueous solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of PD-168077 maleate?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). Several suppliers report solubility in DMSO at concentrations ranging from 100 mM to 150 mg/mL.[1][2] For aqueous experiments, it is advised to first prepare a concentrated stock in DMSO and then dilute it to the final working concentration in your aqueous buffer.
Q2: Can I dissolve this compound directly in water or aqueous buffers?
A2: Direct dissolution in water is possible but may require assistance. One supplier indicates a solubility of 2 mg/mL in water with the aid of ultrasonication and warming to 60°C.[1] Another suggests a solubility of up to 50 mM in water. However, for biological experiments, dissolving in a buffer like PBS is more common. Cayman Chemical specifies a solubility of 0.20 mg/mL in a 1:4 mixture of DMSO and PBS (pH 7.2). When preparing aqueous solutions, it is recommended to filter-sterilize the final solution using a 0.22 µm filter.[1]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be stored at low temperatures to ensure stability. Following reconstitution, it is recommended to aliquot the solution and store it frozen.[3][4] Specific storage recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, which can degrade the compound, use of aliquots is highly recommended.[1]
Q4: For how long are the stock solutions stable?
A4: The stability of stock solutions depends on the storage temperature. At -20°C, stock solutions are generally considered stable for at least one to three months.[1][3][4] For longer-term storage, -80°C is recommended, with stability reported for up to six months.[1] The solid form of this compound is stable for at least four years when stored at -20°C.
Q5: Is this compound stable in aqueous solutions during my experiment?
A5: While specific, long-term stability data in various aqueous buffers is limited in publicly available literature, general information on benzamide (B126) compounds suggests they are relatively stable in dilute aqueous solutions. However, the stability can be influenced by pH and temperature. It is best practice to prepare fresh dilutions of this compound in your aqueous buffer from a frozen DMSO stock on the day of the experiment. Avoid storing the compound in aqueous solutions for extended periods. One supplier notes that the compound appears to be unstable in ethanol (B145695) solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5%).- Prepare a more dilute working solution.- Briefly sonicate or vortex the solution to aid dissolution. |
| Loss of compound activity over time | The compound may be degrading in the aqueous solution. | - Prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.- Avoid storing the compound in aqueous buffers for extended periods.- Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Inconsistent experimental results | Inconsistent solution preparation or storage. | - Follow a standardized protocol for solution preparation.- Ensure the DMSO used for the stock solution is of high quality and anhydrous.- Aliquot stock solutions to ensure consistent concentration between experiments. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Source |
| DMSO | 150 mg/mL (332.97 mM) | Requires sonication. | MedchemExpress[1] |
| DMSO | 100 mM | R&D Systems, Sigma-Aldrich[2][3] | |
| DMSO | 1 mg/mL | Cayman Chemical | |
| H₂O | 2 mg/mL (4.44 mM) | Requires sonication and warming to 60°C. | MedchemExpress[1] |
| H₂O | 50 mM | Sigma-Aldrich[3] | |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | Cayman Chemical | |
| Ethanol | Insoluble | Cayman Chemical |
Table 2: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Notes | Source |
| -20°C | 1 month | Sealed storage, away from moisture. | MedchemExpress[1] |
| -80°C | 6 months | Sealed storage, away from moisture. | MedchemExpress[1] |
| -20°C | Up to 3 months | Aliquot and freeze. | Sigma-Aldrich[3][4] |
| -20°C | Long term | Ace Therapeutics | |
| 0 - 4°C | Short term (days to weeks) | Ace Therapeutics |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Serially dilute the stock solution in your desired sterile aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration immediately before use.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically below 0.5%).
-
If necessary, filter the final working solution through a 0.22 µm sterile filter.
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Factors influencing the experimental success with this compound.
References
Technical Support Center: PD-168077 Maleate Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PD-168077 maleate (B1232345) in behavioral studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D4 receptor agonist.[1] Its primary mechanism of action is to bind to and activate dopamine D4 receptors, which are G protein-coupled receptors.[2] Specifically, the D4 receptor is coupled to Gi/Go proteins, and its activation leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]
Q2: What are the expected behavioral effects of PD-168077 in male rats?
In male rats, PD-168077 has been shown to have dose-dependent effects on locomotor activity. Studies have identified contrasting behavioral effects over a range of doses, with some doses significantly increasing activity.[1] It is also known to induce penile erection when injected into the paraventricular nucleus of the hypothalamus.[3]
Q3: How long should the habituation period be before starting a behavioral experiment with PD-168077?
The habituation period can vary depending on the specific behavioral test. For locomotor activity studies in an open field, a common practice is to allow the animals to acclimate to the testing room for 30 to 60 minutes prior to the start of the session.[4] For the habituation to the testing chamber itself, a session of around 60 minutes is often employed.
Q4: What are some common solvents and administration routes for this compound?
While specific details for PD-168077 were not found in the provided search results, similar compounds are often dissolved in vehicles such as saline or a small percentage of a solubilizing agent like DMSO, with subsequent dilution in saline. The route of administration in many behavioral studies is intraperitoneal (i.p.) or subcutaneous (s.c.).
Troubleshooting Guides
This section addresses specific issues that may arise during habituation and behavioral testing with PD-168077.
Issue 1: High variability in baseline locomotor activity across subjects.
-
Possible Cause: Inadequate habituation to the testing environment or handling stress.
-
Troubleshooting Steps:
-
Standardize Acclimation: Ensure all animals have a consistent acclimation period of at least 30-60 minutes in the testing room before being placed in the open field arena.[4]
-
Consistent Handling: Handle all animals in the same gentle manner. Inconsistent handling can lead to stress-induced hyperactivity or freezing behavior.
-
Habituation Session: Implement a dedicated habituation session where animals are placed in the testing apparatus for a set period (e.g., 60 minutes) the day before the actual test. This allows them to explore the novel environment and reduces novelty-induced exploratory behavior on the test day.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels in the testing room, as fluctuations can affect activity levels.
-
Issue 2: No significant effect of PD-168077 on locomotor activity.
-
Possible Cause: Incorrect dosage, issues with drug preparation or administration, or testing at an inappropriate time point.
-
Troubleshooting Steps:
-
Dosage Verification: PD-168077 has shown contrasting effects at different doses.[1] Ensure that the selected dose is within the reported effective range (e.g., 0.064-1 mg/kg for locomotor effects).[1] It may be necessary to perform a dose-response curve to determine the optimal dose for your specific experimental conditions.
-
Drug Preparation: Prepare the this compound solution fresh on the day of the experiment. Ensure it is fully dissolved and at the correct concentration.
-
Administration Technique: Verify the accuracy of the injection volume and the consistency of the administration route (e.g., intraperitoneal).
-
Timing of Testing: The time between drug administration and the start of the behavioral test is critical. The onset and duration of the drug's effect should be considered. A pilot study to determine the peak time of action may be beneficial.
-
Issue 3: Animals exhibit excessive grooming or stereotyped behaviors that interfere with locomotor activity measurement.
-
Possible Cause: The dose of PD-168077 may be too high, leading to non-locomotor behavioral effects. Dopamine agonists can induce stereotyped behaviors at higher doses.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of PD-168077 to a level that influences locomotor activity without inducing competing behaviors.
-
Behavioral Scoring: In addition to automated locomotor tracking, manually score the presence and duration of grooming and stereotyped behaviors. This will help in interpreting the locomotor data and identifying a dose that specifically modulates locomotion.
-
Data Presentation
Table 1: Recommended Habituation and Testing Parameters for Open Field Locomotor Activity
| Parameter | Recommended Value | Rationale |
| Room Acclimation | 30 - 60 minutes | Allows animals to adjust to the novel testing room environment, reducing stress.[4] |
| Habituation Session | 60 minutes (on a separate day) | Familiarizes the animal with the testing apparatus, reducing novelty-induced exploration on the test day. |
| Test Duration | 15 - 60 minutes | Sufficient time to observe the effects of the compound on locomotor activity. |
| Apparatus Cleaning | Between each animal | Prevents olfactory cues from influencing the behavior of subsequent animals. |
Experimental Protocols
Protocol 1: Habituation for Open Field Locomotor Activity Study
-
Animal Handling: Handle male rats gently for at least 3 days leading up to the experiment to minimize handling stress.
-
Transport to Testing Room: On the day of habituation, transport the animals in their home cages to the testing room.
-
Room Acclimation: Allow the animals to acclimate to the testing room for a period of 60 minutes. During this time, the room should be quiet with consistent lighting and temperature.
-
Saline Injection: Administer a saline injection (intraperitoneal or subcutaneous, matching the planned route for the drug) to habituate the animals to the injection procedure.
-
Placement in Open Field: Immediately after the injection, gently place the rat in the center of the open field arena.
-
Habituation Period: Allow the rat to freely explore the arena for 60 minutes. The activity can be recorded during this time to confirm a decrease in exploration over the session, which is indicative of habituation.
-
Removal and Cleaning: After the 60-minute session, return the rat to its home cage. Thoroughly clean the open field arena with a 70% ethanol (B145695) solution to remove any scent cues.
-
Rest Period: Allow at least 24 hours between the habituation session and the drug testing day.
Mandatory Visualization
Caption: Workflow for habituation and behavioral testing with PD-168077.
Caption: Simplified signaling pathway of the Dopamine D4 receptor activated by PD-168077.
References
- 1. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: PD-168077 Maleate in Stress-Related Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), in studies investigating stress-induced neurological changes. This guide focuses on controlling for common experimental confounds to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its primary mechanism of action?
This compound is a potent and selective agonist for the dopamine D4 receptor.[1][2] It exhibits high affinity for the D4 receptor subtype, with over 400-fold selectivity over D2 and over 300-fold selectivity over D3 receptors.[1] Its primary mechanism of action is to mimic the effect of dopamine at the D4 receptor, initiating downstream signaling cascades.
Q2: What is the relevance of using this compound in stress research?
Stress can significantly alter glutamatergic neurotransmission in brain regions like the prefrontal cortex (PFC), a key area for cognition and emotional regulation.[3][4] Research has shown that activation of the D4 receptor by agonists like PD-168077 can restore normal glutamatergic function in animals subjected to stress.[3] This makes PD-168077 a valuable tool for investigating the therapeutic potential of targeting the dopamine D4 receptor to counteract the detrimental effects of stress on the brain.
Q3: What are the common stress-induced confounds I should be aware of when using this compound?
Stress itself can induce a range of physiological and behavioral changes that can confound the interpretation of your experimental results. These include:
-
Altered Locomotor Activity: Stress can either increase or decrease spontaneous movement, which could be misinterpreted as a drug effect.[5]
-
Changes in Anxiety-like Behaviors: Standard behavioral tests for anxiety may be affected by the stress protocol itself, making it difficult to isolate the specific effects of PD-168077.
-
HPA Axis Activation: Stress activates the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of glucocorticoids, which have widespread effects on neuronal function.[4]
-
Changes in Baseline Neuronal Activity: As demonstrated in research, acute and repeated stress can have opposing effects on the baseline firing rate of neurons in the prefrontal cortex.[3]
Q4: How do I differentiate between the effects of PD-168077 and the effects of stress in my behavioral experiments?
Proper experimental design is crucial. Your design should include the following groups at a minimum:
-
Vehicle-treated, non-stressed control group
-
PD-168077-treated, non-stressed group
-
Vehicle-treated, stressed group
-
PD-168077-treated, stressed group
This allows you to isolate the effects of the drug alone, the stress alone, and the interaction between the drug and stress.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in behavioral data within groups. | Inconsistent handling of animals, environmental stressors, lack of habituation. | Implement a consistent handling protocol for all animals.[6] Allow for a sufficient habituation period to the experimental room and equipment before testing.[6] Ensure the housing and testing environments are free from sudden noises, bright lights, and other stressors.[6][7] |
| No significant effect of PD-168077 is observed in stressed animals. | Inappropriate dose, timing of administration, or stress protocol. | Conduct a dose-response study to determine the optimal dose of PD-168077 for your specific stress model and behavioral paradigm.[5][8] The timing of drug administration relative to the stressor and behavioral testing is critical and may need optimization. Consider whether an acute or chronic stress model is more appropriate for your research question.[9][10] |
| Unexpected or paradoxical drug effects. | Off-target effects at higher concentrations, interaction with the specific stress-induced neurochemical state. | While PD-168077 is highly selective, at very high doses, off-target effects at D2 and D3 receptors could occur. Carefully review the literature for the dose range used in similar studies. The neurochemical milieu created by stress can alter drug responses; consider measuring stress hormone levels or neurotransmitter turnover to understand the context of your drug's action. |
| Difficulty in dissolving this compound. | Improper solvent. | This compound is soluble in DMSO up to 100 mM.[1] For in vivo experiments, ensure the final concentration of DMSO is within a range that is non-toxic and does not produce behavioral effects on its own. |
Quantitative Data Summary
The following tables summarize the effects of PD-168077 on neuronal activity in the prefrontal cortex (PFC) of male rats under non-stressed, acutely stressed, and repeatedly stressed conditions, as reported by Yuen et al. (2013).[3]
Table 1: Effect of PD-168077 (40 µM) on the Firing Rate of PFC Pyramidal Neurons
| Condition | Vehicle (Hz) | PD-168077 (Hz) | Percent Change |
| Acute Stress | 2.14 ± 0.04 | 1.33 ± 0.03 | -37.85% |
| Repeated Stress | 0.39 ± 0.02 | 0.97 ± 0.04 | +148.72% |
Table 2: Effect of PD-168077 (40 µM) on AMPA Receptor-Mediated Evoked Excitatory Postsynaptic Current (AMPA-EPSC) Amplitude in PFC Pyramidal Neurons
| Condition | Baseline AMPA-EPSC (pA) | Percent Change with PD-168077 |
| Non-Stressed | 109.8 ± 5.1 | -23.0 ± 3.1% |
| Acute Stress | 237.9 ± 15.1 | -49.2 ± 4.5% |
| Repeated Stress | 80.4 ± 4.4 | +53.6 ± 6.5% |
Experimental Protocols
1. Acute Restraint Stress Protocol
-
Objective: To induce a state of acute stress in male rats.
-
Materials: Restraint device (e.g., a commercially available rodent restrainer or a well-ventilated plastic tube).
-
Procedure:
-
Individually place each rat in the restraint device.
-
Ensure the animal is held securely but without impeding breathing.
-
Maintain the restraint for a period of 2 hours.
-
Immediately after the restraint period, proceed with either drug administration, behavioral testing, or tissue collection.
-
A non-stressed control group should be handled similarly but not placed in the restrainer.
-
2. Repeated Restraint Stress Protocol
-
Objective: To induce a state of chronic or repeated stress.
-
Procedure:
-
Subject each rat to the acute restraint stress protocol as described above.
-
Repeat this procedure once daily for 10 consecutive days.
-
On the 11th day, proceed with experimental procedures. This allows for the assessment of the cumulative effects of stress.
-
3. This compound Administration
-
Preparation:
-
This compound should be stored at -20°C.[1]
-
Prepare a stock solution in DMSO. For in vivo use, further dilute the stock solution in saline to the desired final concentration. The final DMSO concentration should be minimized (typically <5%).
-
-
Administration:
-
Systemic Administration (Intraperitoneal - IP): Doses in the range of 0.064 - 1 mg/kg have been used to study effects on locomotor activity.[5] The appropriate dose will depend on the specific research question and behavioral paradigm.
-
Intracerebral Administration: For targeted effects, direct injection into specific brain regions may be necessary. For example, doses of 1-200 ng have been injected into the paraventricular nucleus of the hypothalamus.[8] This requires stereotaxic surgery.
-
Visualizations
Caption: Signaling pathway of PD-168077 in the context of stress-induced changes in glutamatergic transmission.
Caption: General experimental workflow for investigating PD-168077 effects in a stress model.
References
- 1. The Activation of Dopamine D4 Receptors Inhibits Oxidative Stress-Induced Nerve Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants [frontiersin.org]
- 3. Restoration of Glutamatergic Transmission by Dopamine D4 Receptors in Stressed Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stressed synapse: the impact of stress and glucocorticoids on glutamate transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning [pubmed.ncbi.nlm.nih.gov]
- 6. amuzainc.com [amuzainc.com]
- 7. researchgate.net [researchgate.net]
- 8. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: PD-168077 Maleate In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the in vivo delivery of PD-168077 maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and its primary mechanism of action?
This compound is a potent and selective dopamine (B1211576) D4 receptor agonist with a Ki of 8.7 nM.[1][2] It exhibits over 400-fold selectivity for the D4 receptor compared to the D2 subtype and over 300-fold selectivity compared to the D3 subtype.[1] Its mechanism of action involves binding to and activating dopamine D4 receptors, which are primarily found in the prefrontal cortex, amygdala, and hippocampus. This activation can induce various physiological responses, including the synaptic translocation of CaMKII to postsynaptic sites in cultured prefrontal cortical neurons.[1] In vivo, it has been shown to be centrally active and has been used in studies related to learning, memory, and penile erection.[3][4]
Q2: What are the known solubility properties of this compound?
The solubility of this compound is a critical factor for its in vivo delivery. Available data indicates the following solubilities:
-
DMSO: Soluble up to 100 mM.[1]
-
Water: Soluble up to 10 mM or 50 mM, though some sources suggest it may require warming and sonication to achieve higher concentrations.[5]
-
Ethanol: Insoluble.[2]
-
DMF: 1 mg/ml.[2]
-
DMSO:PBS (pH 7.2) (1:4): 0.20 mg/ml.[2]
Given its limited aqueous solubility, developing an appropriate formulation is crucial for successful in vivo experiments.[6][7]
Q3: What are the common challenges associated with the in vivo delivery of poorly soluble compounds like this compound?
The primary challenge with compounds like this compound is their poor aqueous solubility, which can lead to:
-
Difficulty in preparing homogenous formulations for administration.
-
Precipitation of the compound upon injection into the aqueous physiological environment.
-
Low and variable oral bioavailability.[6]
-
Inconsistent and non-reproducible experimental results.
These issues can hinder the accurate assessment of the compound's pharmacokinetic and pharmacodynamic properties.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration of this compound.
Issue 1: Precipitation of this compound during formulation or upon administration.
-
Possible Cause: The vehicle used may not be suitable for maintaining the solubility of this compound, especially when transitioning from a stock solution (e.g., in DMSO) to an aqueous-based vehicle for injection.
-
Solutions:
-
Optimize the Vehicle Composition: For many poorly soluble compounds, a multi-component vehicle system is often necessary.[7] Consider using a mixture of co-solvents and surfactants. A common starting point is a ternary system of DMSO, a solubilizing agent like PEG 400 or Solutol HS 15, and a final aqueous component like saline or PBS.
-
Stepwise Dilution: When preparing the final formulation, add the aqueous component to the organic solvent/compound mixture slowly while vortexing to avoid rapid precipitation.
-
pH Adjustment: Since PD-168077 is a maleate salt, the pH of the final formulation can influence its solubility. Evaluate the effect of slight pH adjustments (within physiological tolerance) on the compound's solubility in your chosen vehicle.
-
Consider Lipid-Based Formulations: For oral administration, lipid-based drug delivery systems (LBDDS) can enhance solubility and absorption.[6][8]
-
Issue 2: High variability in experimental results between animals.
-
Possible Cause: This can be a direct consequence of poor bioavailability due to precipitation or inefficient absorption. It could also be related to rapid metabolism or clearance.
-
Solutions:
-
Refine the Formulation: Implement the solutions from Issue 1 to ensure a stable and consistent formulation. A more soluble and stable formulation will lead to more uniform absorption and exposure.
-
Route of Administration: The route of administration can significantly impact bioavailability. While subcutaneous or intraperitoneal injections are common, intravenous administration might be necessary to bypass absorption barriers and achieve more consistent plasma concentrations, though this requires careful formulation to avoid precipitation in the bloodstream. For central nervous system studies, direct administration (e.g., intracerebroventricular or into specific brain nuclei) has been successfully used for PD-168077.[3][9]
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of PD-168077 in your animal model. This will help in designing more effective dosing regimens.
-
Issue 3: Unexpected behavioral or physiological effects in vivo.
-
Possible Cause: While PD-168077 is highly selective for the D4 receptor, at higher concentrations, it can exhibit some binding affinity for D2 and D3 receptors, as well as adrenergic and serotonin (B10506) receptors.[2] The observed effects could be due to off-target activity.
-
Solutions:
-
Dose-Response Studies: Conduct thorough dose-response studies to identify the optimal dose that elicits the desired D4-mediated effect without significant off-target effects. Studies have reported a U-inverted dose-response curve for some effects of PD-168077.[3]
-
Use of Selective Antagonists: To confirm that the observed effect is mediated by D4 receptors, co-administer a selective D4 antagonist, such as L-745,870.[3][9]
-
Vehicle Control Group: Always include a vehicle-only control group to ensure that the observed effects are not due to the administration vehicle itself.
-
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Weight | 450.49 g/mol | [1] |
| Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [1] |
| Purity | ≥98% | [1] |
| Solubility | ||
| DMSO | 100 mM | [1] |
| Water | 10 mM - 50 mM | |
| Ethanol | Insoluble | [2] |
| DMF | 1 mg/ml | [2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/ml | [2] |
Table 2: Common Excipients for In Vivo Formulation of Poorly Soluble Compounds
| Excipient Type | Examples | Purpose |
| Co-solvents | DMSO, PEG 300, PEG 400, Propylene Glycol, Ethanol | To dissolve the compound. |
| Surfactants | Tween 80, Tween 20, Cremophor EL, Solutol HS 15 | To increase solubility and stability by forming micelles. |
| Aqueous Vehicles | Saline, Phosphate-Buffered Saline (PBS), Water for Injection | To bring the formulation to the final injectable volume. |
| Lipid-based | Labrafac, Maisine, Transcutol | To enhance oral absorption.[10] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Injection
This protocol provides a general guideline. The final percentages of each component should be optimized for this compound based on solubility and tolerability studies.
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: In a sterile container, dissolve the this compound in the minimum required volume of DMSO. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Addition of Solubilizer/Surfactant: Add the required volume of a solubilizing agent such as PEG 400 or Tween 80 to the DMSO solution. Mix thoroughly until a clear solution is obtained. A common starting ratio is 10% DMSO, 40% PEG 400.
-
Addition of Aqueous Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the organic mixture while continuously vortexing. This step is critical to prevent precipitation.
-
Final Volume and Inspection: Bring the formulation to the final desired volume with the aqueous vehicle. Visually inspect the final solution for any signs of precipitation or cloudiness. The final concentration of DMSO should ideally be kept below 10% for in vivo studies to minimize toxicity.
-
Storage: Use the formulation immediately or store as recommended. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.
Visualizations
Caption: Signaling pathway of PD-168077 as a D4 receptor agonist.
References
- 1. rndsystems.com [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PD-168,077 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
interpreting U-shaped dose-response curves of PD-168077 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD-168077 maleate (B1232345). The following information is intended to help interpret U-shaped dose-response curves and address other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a U-shaped (or inverted U-shaped) dose-response curve in our experiments with PD-168077 maleate. Is this a known phenomenon?
A1: Yes, a U-inverted dose-response curve has been reported for this compound, particularly in in-vivo studies. For example, when administered subcutaneously or intracerebroventricularly to rats, PD-168077 induced penile erection in a U-inverted dose-dependent manner.[1] This means that the response increases with the dose up to a certain point, after which higher doses lead to a decreased response.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a potent and selective dopamine (B1211576) D4 receptor agonist.[2][3] It has a high affinity for the D4 receptor subtype, with a Ki value of approximately 8.7 nM. Its selectivity for the D4 receptor is over 400-fold higher than for the D2 receptor and over 300-fold higher than for the D3 subtype.
Q3: What are the potential pharmacological explanations for a U-shaped dose-response curve?
A3: U-shaped or biphasic dose-response curves are not uncommon in pharmacology and can arise from several mechanisms.[4][5] These can include:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense receptor stimulation can lead to feedback mechanisms that desensitize the receptor or reduce its numbers on the cell surface, thereby diminishing the response.
-
Activation of Counter-Regulatory Pathways: High concentrations of an agonist might activate secondary signaling pathways that oppose the primary effect.
-
Off-Target Effects: At higher doses, the compound may start to interact with other receptors or targets (agonism or antagonism), leading to effects that counteract the primary response.
-
Cellular Toxicity: At very high concentrations, the compound may induce cellular stress or toxicity, which can non-specifically inhibit the measured response.
-
Paradoxical Activation/Inhibition: In some signaling pathways, particularly with kinase inhibitors, a paradoxical activation of the pathway can be observed at certain concentrations.[6][7][8][9] While PD-168077 is an agonist, a similar complex regulatory phenomenon could be at play.
Q4: How should we design our experiments to properly characterize a U-shaped dose-response?
A4: To adequately characterize a U-shaped dose-response curve, it is crucial to:
-
Use a wide range of concentrations: Ensure your dose range is wide enough to capture the initial stimulatory phase, the peak response, and the subsequent inhibitory phase. This often requires testing concentrations over several orders of magnitude.
-
Include more data points around the peak and trough: To accurately define the shape of the curve and the EC50 for both phases, increase the number of concentrations tested around the expected peak and in the descending part of the curve.
-
Use appropriate curve-fitting models: Standard sigmoid models will not fit a U-shaped curve. Use a biphasic or bell-shaped dose-response model for your data analysis.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected U-shaped dose-response curve observed. | This may be an inherent property of this compound in your experimental system.[1] | 1. Confirm the finding by repeating the experiment with a wider range of concentrations, ensuring to bracket the observed peak and subsequent decline in response. 2. Consult the literature for similar findings with PD-168077 or other dopamine D4 agonists in comparable experimental models. 3. Consider the potential pharmacological reasons outlined in FAQ Q3 and design experiments to test these hypotheses (e.g., measure receptor expression levels after high-dose treatment). |
| High variability in response at higher concentrations. | This could be due to compound precipitation at high concentrations, cellular toxicity, or the onset of off-target effects. | 1. Check the solubility of this compound in your experimental medium at the highest concentrations used. 2. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to assess for cytotoxicity at high concentrations. 3. If off-target effects are suspected, consider using a selective D4 antagonist to see if the inhibitory phase of the curve can be reversed. |
| Monotonic dose-response observed where a U-shaped curve was expected. | The experimental conditions may differ from those reported to produce a U-shaped curve. For instance, the route of administration in vivo can influence the shape of the dose-response curve.[1] | 1. Carefully review your experimental protocol and compare it to published studies. Pay close attention to factors like the biological system (cell line, animal model), incubation time, and specific endpoint being measured. 2. The U-shaped response may be specific to certain signaling readouts or physiological effects. Consider measuring alternative downstream markers. |
Data Presentation
Table 1: In-Vivo Dose-Response of this compound on Penile Erection in Rats
| Route of Administration | Dose Range | Observation | Reference |
| Subcutaneous | 1-100 µg/kg | U-inverted dose-response curve | [1] |
| Intracerebroventricular | 0.1-20 µ g/rat | U-inverted dose-response curve | [1] |
| Into Paraventricular Nucleus | 10-200 ng/rat | Monotonic dose-response (no U-shape) | [1] |
Experimental Protocols
Protocol: In-Vitro Assessment of Dopamine D4 Receptor Activation in a Cell-Based Assay
This protocol provides a general framework for measuring the dose-response of this compound in a recombinant cell line expressing the human dopamine D4 receptor. The readout is a change in intracellular cyclic AMP (cAMP), as D4 receptors are typically Gi-coupled, leading to an inhibition of adenylyl cyclase.
-
Cell Culture:
-
Culture CHO-K1 or HEK293 cells stably expressing the human dopamine D4 receptor in appropriate media (e.g., F-12K or DMEM with 10% FBS and a selection antibiotic).
-
Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to create a range of concentrations. A wide range is recommended to investigate for a biphasic response (e.g., 1 pM to 100 µM).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add a solution of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation and incubate for 10-15 minutes.
-
Add a sub-maximal concentration of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM) to all wells except the basal control.
-
Immediately add the different concentrations of this compound to the appropriate wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data using a suitable non-linear regression model. If a U-shaped curve is observed, use a biphasic or bell-shaped dose-response equation.
-
Mandatory Visualizations
Caption: Experimental workflow for in-vitro cAMP assay.
Caption: PD-168077 signaling via the D4/Gi pathway.
Caption: Potential causes of a U-shaped dose-response.
References
- 1. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PD-168,077 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 5. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. graphpad.com [graphpad.com]
avoiding precipitation of PD-168077 maleate in buffer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of PD-168077 maleate (B1232345) in buffer solutions during experiments.
Troubleshooting Guide
Issue: Precipitation of PD-168077 Maleate Observed in Aqueous Buffer
Precipitation of this compound upon dilution of a stock solution into an aqueous buffer is a common challenge that can lead to inaccurate experimental results. This guide provides a systematic approach to troubleshoot and resolve this issue.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Detailed Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Observation: Precipitate forms immediately upon dilution.
-
Possible Cause: The stock solution may not be fully dissolved or may have degraded.
-
Recommendation:
-
-
Optimize the Dilution Protocol:
-
Observation: Localized precipitation occurs at the point of addition.
-
Possible Cause: High local concentration before adequate mixing.
-
Recommendation: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to facilitate rapid mixing and minimize immediate precipitation.[1]
-
-
Lower the Final Concentration:
-
Observation: Precipitation occurs even with an optimized dilution protocol.
-
Possible Cause: The final concentration exceeds the solubility of this compound in the aqueous buffer.
-
Recommendation: Perform a serial dilution to determine the maximum concentration at which the compound remains soluble in your experimental buffer.
-
-
Modify the Buffer Composition:
-
Observation: Precipitation persists at the desired final concentration.
-
Possible Cause: The buffer environment is not conducive to maintaining the solubility of this compound.
-
Recommendations:
-
Use of Co-solvents or Surfactants: Incorporating a small percentage of a co-solvent or a surfactant in the final aqueous buffer can enhance solubility.[4]
-
Co-solvents: Ethanol, Polyethylene Glycol (PEG).
-
Surfactants: Tween 80, Pluronic F127.
-
Important: The final concentration of any additive should be tested for compatibility with the biological assay.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). It is soluble up to 100 mM in DMSO.[2][3][6] Some suppliers also report solubility up to 150 mg/mL (332.97 mM) in DMSO with the use of an ultrasonic bath.[7]
Q2: What is the solubility of this compound in aqueous solutions?
A2: The aqueous solubility of this compound is limited. One supplier notes a solubility of 0.20 mg/ml in a DMSO:PBS (pH 7.2) (1:4) mixture.[8] Another indicates a water solubility of 2 mg/mL (4.44 mM) with ultrasonication and heating to 60°C.[7] It is important to empirically determine the solubility in your specific experimental buffer.
Q3: How should I store stock solutions of this compound?
A3: Following reconstitution in DMSO, it is recommended to aliquot the stock solution and freeze it at -20°C. These stock solutions are stable for up to 3 months at -20°C.[2][3] One source suggests stability for 6 months at -80°C and 1 month at -20°C.[7]
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: Direct dissolution in aqueous buffer is generally not recommended due to the compound's poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into the desired aqueous buffer.
Q5: What are some general strategies to improve the solubility of compounds like this compound in biological buffers?
A5: General strategies to enhance the solubility of poorly soluble compounds include:
-
pH optimization: Adjusting the pH of the buffer to favor the ionized form of the molecule.[4][5]
-
Use of co-solvents: Including a small amount of an organic solvent in the final buffer.[4]
-
Addition of surfactants: Using non-ionic surfactants to increase solubility.[4]
-
Formulation with excipients: For in vivo studies, using solubilizing agents like cyclodextrins.[4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mM | - | [2][3][6] |
| DMSO | 150 mg/mL (332.97 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | [7] |
| Water | 50 mM | - | [2][3] |
| Water | 2 mg/mL (4.44 mM) | Requires sonication and heating to 60°C. | [7] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | - | [8] |
| DMF | 1 mg/mL | - | [8] |
| Ethanol | Insoluble | - | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Stock Solution Preparation (100 mM in DMSO):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound (Molecular Weight: 450.49 g/mol ).[6]
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (Example: 100 µM in PBS):
-
Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Pre-warm the desired aqueous buffer (e.g., PBS) to the experimental temperature.
-
To prepare a 100 µM working solution, perform a 1:1000 dilution of the stock solution into the buffer.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise. This ensures rapid mixing and minimizes the risk of precipitation.
-
Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, particles). If precipitation is observed, refer to the Troubleshooting Guide.
-
Protocol 2: Empirical Solubility Assessment in a Target Buffer
Materials:
-
This compound stock solution in DMSO
-
Target aqueous buffer
-
Microplate reader or spectrophotometer
-
Clear-bottom 96-well plate
Methodology:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of dilutions of the this compound DMSO stock solution into the target aqueous buffer. It is recommended to test a range of final concentrations (e.g., 1 µM to 500 µM).
-
Include a buffer-only control and a DMSO-only control (at the highest percentage used in the dilutions).
-
-
Incubate and Observe:
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect the wells for any signs of precipitation.
-
-
Quantify Solubility (Optional):
-
To quantify the amount of soluble compound, measure the light scattering at a wavelength outside the absorbance range of the compound (e.g., 600 nm) using a microplate reader. An increase in light scattering indicates precipitation.
-
Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the λmax of PD-168077 (around 220 nm, though a more practical wavelength may be needed depending on the buffer components).[8]
-
Signaling Pathway
PD-168077 is a selective agonist for the dopamine (B1211576) D4 receptor, which is a G protein-coupled receptor (GPCR). Activation of the D4 receptor by PD-168077 can lead to the translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) to postsynaptic sites, a key event in synaptic plasticity.[9]
Caption: Dopamine D4 receptor signaling pathway activated by PD-168077.
References
- 1. Frontiers | Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks [frontiersin.org]
- 2. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 5. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrupp.info [mrupp.info]
- 7. Frontiers | Regulation of CaMKII signaling in cardiovascular disease [frontiersin.org]
- 8. schrodinger.com [schrodinger.com]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Drug Delivery in Long-Term PD-168077 Maleate Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term delivery of PD-168077 maleate (B1232345) in preclinical studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its mechanism of action?
This compound is a potent and selective agonist for the dopamine (B1211576) D4 receptor, with a Ki of approximately 8.7-9 nM.[1][2][3][4][5] It exhibits over 400-fold selectivity for the D4 receptor over the D2 subtype and over 300-fold selectivity over the D3 subtype.[1][4][5] As a D2-like G protein-coupled receptor (GPCR) agonist, its activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels.[1][6] This signaling cascade influences various cellular processes, including the modulation of CaMKII translocation to postsynaptic sites.[1][4][5]
Q2: What are the solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][4][7] For in vivo studies, it is typically formulated in a vehicle containing a combination of solvents to ensure its solubility and stability.
Q3: What are the recommended vehicles for in vivo delivery of this compound?
Several vehicle compositions have been reported to successfully deliver this compound in vivo. The choice of vehicle is critical for preventing precipitation and ensuring consistent drug delivery. Commonly used vehicles include combinations of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant (e.g., Tween 80) in a saline or corn oil base.
Q4: How can I ensure the stability of the this compound formulation during a long-term study?
While stock solutions of this compound in DMSO are stable for up to 3 months at -20°C, the long-term stability of diluted formulations at physiological temperature (37°C) within an osmotic pump is a critical consideration.[7] It is strongly recommended that researchers conduct a pilot stability study of their specific formulation. This can be done by incubating the drug solution at 37°C for the intended duration of the experiment and periodically analyzing the concentration and purity of this compound using a validated analytical method such as HPLC.
Q5: What are the best practices for implanting osmotic pumps for continuous drug delivery?
Successful long-term drug delivery with osmotic pumps relies on proper surgical technique and pump preparation. Key considerations include:
-
Aseptic Technique: All procedures should be performed under sterile conditions to prevent infection.
-
Pump Priming: It is crucial to prime the osmotic pumps according to the manufacturer's instructions to ensure immediate and consistent drug delivery upon implantation.
-
Catheter Patency: If a catheter is used for targeted delivery, ensure it is properly filled with a sterile, viscous solution (e.g., glycerol) or the drug solution to prevent air bubbles and ensure patency.
-
Secure Implantation: The pump should be securely implanted in a subcutaneous pocket or the peritoneal cavity, and the incision should be properly closed to prevent pump extrusion and infection.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound studies.
Issue 1: Drug Precipitation in the Formulation
Symptoms:
-
Cloudiness or visible particles in the drug solution.
-
Inconsistent or lower-than-expected drug delivery.
-
Blockage of the osmotic pump or catheter.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Solubility | The concentration of this compound may exceed its solubility limit in the chosen vehicle. |
| Troubleshooting Steps: 1. Optimize Vehicle Composition: Increase the proportion of organic co-solvents (e.g., DMSO, PEG300) or surfactants (e.g., Tween 80) in your formulation. Refer to the recommended vehicle compositions table below.2. Sonication: Gently sonicate the solution to aid in dissolution.3. pH Adjustment: Although less common for this compound, adjusting the pH of the aqueous component of the vehicle might improve solubility if the compound has ionizable groups. | |
| Temperature Effects | The solubility of this compound may decrease at lower temperatures. |
| Troubleshooting Steps: 1. Maintain Temperature: Prepare the formulation at room temperature or slightly warmed (e.g., 37°C) to aid dissolution. Ensure the solution remains at a stable temperature during pump filling.2. Pre-warm Components: Pre-warming the vehicle components before mixing can sometimes prevent precipitation. | |
| Improper Mixing | The drug may not be evenly dispersed in the vehicle. |
| Troubleshooting Steps: 1. Sequential Addition: Add the vehicle components in a specific order. Typically, dissolve the this compound in DMSO first, then add other co-solvents and the aqueous phase last, with vigorous mixing at each step.2. Vortexing: Vortex the solution thoroughly after each addition to ensure homogeneity. |
Issue 2: Inconsistent Drug Delivery or Pump Failure
Symptoms:
-
Lack of expected pharmacological effect.
-
Inconsistent plasma concentrations of the drug.
-
The osmotic pump appears unchanged after the expected delivery period.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Pump Priming | Failure to prime the pump according to the manufacturer's instructions can lead to a delay in drug delivery or inconsistent flow rates. |
| Troubleshooting Steps: 1. Follow Manufacturer's Protocol: Strictly adhere to the priming instructions provided with the specific model of the osmotic pump. This typically involves incubating the filled pump in sterile saline at 37°C for a specified period.2. Ensure Complete Submersion: Make sure the pump is fully submerged in the priming solution. | |
| Air Bubbles in the Pump or Catheter | Air bubbles can obstruct the flow of the drug solution. |
| Troubleshooting Steps: 1. Careful Filling: Fill the pump slowly and carefully to avoid introducing air bubbles.2. Catheter Filling: If using a catheter, ensure it is completely filled with a suitable solution (e.g., sterile glycerol (B35011) or the drug solution) and free of air bubbles before connecting it to the pump. | |
| Pump or Catheter Blockage | Drug precipitation or tissue obstruction can block the delivery system. |
| Troubleshooting Steps: 1. Confirm Formulation Stability: As mentioned in Issue 1, ensure the drug remains in solution for the duration of the study at 37°C.2. Check Catheter Placement: At the end of the study, examine the catheter tip to ensure it was not lodged in tissue in a way that would obstruct flow. | |
| Drug Adsorption to Catheter Material | This compound may adsorb to the surface of the catheter, reducing the amount of drug delivered. |
| Troubleshooting Steps: 1. Material Selection: Consider the catheter material. While specific data for PD-168077 is limited, some small molecules show differential adsorption to materials like polyurethane and silicone. If feasible, test different catheter materials.2. Pre-saturation: In some cases, pre-saturating the catheter by flushing it with the drug solution before implantation may help reduce initial drug loss. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 450.49 g/mol | [1][4][5] |
| Chemical Formula | C₂₀H₂₂N₄O · C₄H₄O₄ | [1][4][5] |
| Appearance | White to off-white solid | [7] |
| Solubility in DMSO | Up to 100 mM | [1][4] |
| Solubility in Water | Sparingly soluble; approx. 50 mM with difficulty | [7] |
| Storage | Store at -20°C | [1][4][5][7] |
Table 2: Recommended Vehicle Compositions for In Vivo Delivery
| Vehicle Composition | Notes |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This vehicle has been reported to form a clear solution. The components should be added sequentially, ensuring the solution is clear before adding the next component. |
| 10% DMSO, 90% Corn Oil | A simpler, two-component vehicle that may be suitable for subcutaneous delivery. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used to enhance the aqueous solubility of poorly soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Osmotic Pump Delivery
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Concentrations: Determine the desired final concentration of this compound based on the animal's weight, the desired dose, and the osmotic pump's flow rate.
-
Dissolve this compound in DMSO: In a sterile microcentrifuge tube, weigh the required amount of this compound. Add the calculated volume of DMSO to achieve a 10x or higher stock concentration. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Add PEG300: To the DMSO solution, add the calculated volume of PEG300. Vortex the mixture until it is a clear, homogenous solution.
-
Add Tween 80: Add the calculated volume of Tween 80 to the solution and vortex thoroughly.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired volume and concentration. Ensure the final solution is clear and free of any precipitate.
-
Sterile Filtration: If necessary, filter the final formulation through a 0.22 µm syringe filter compatible with the solvent mixture.
Protocol 2: Osmotic Pump Implantation for Continuous Subcutaneous Infusion in Male Rats
Materials:
-
Anesthetic (e.g., isoflurane)
-
Electric clippers
-
Antiseptic solution (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Osmotic pump filled with this compound formulation and primed according to the manufacturer's instructions.
-
Analgesics for post-operative care.
Procedure:
-
Anesthetize the Animal: Anesthetize the rat using an appropriate anesthetic agent and ensure a proper level of anesthesia is maintained throughout the surgical procedure.
-
Surgical Preparation: Shave the fur on the dorsal side, between the scapulae. Clean the surgical area with an antiseptic solution.
-
Incision: Make a small midline incision (approximately 1-1.5 cm) in the skin.
-
Create a Subcutaneous Pocket: Using blunt dissection with a pair of hemostats or scissors, create a subcutaneous pocket large enough to accommodate the osmotic pump. The pocket should be created caudally from the incision.
-
Implant the Pump: Insert the primed osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
Close the Incision: Close the skin incision using sutures or wound clips.
-
Post-operative Care: Administer analgesics as prescribed in your approved animal protocol. Monitor the animal for signs of pain, distress, or infection until it has fully recovered from the surgery.
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling activated by PD-168077.
Experimental Workflow for Long-Term this compound Infusion
Caption: Workflow for long-term PD-168077 infusion study.
Troubleshooting Logic for Formulation Precipitation
References
- 1. Stability of dopamine and epinephrine solutions up to 84 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Stability of High-concentration Dopamine Hydrochloride in 5% Dextrose [jkshp.or.kr]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Osmotic Pump Drug Delivery Systems—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
managing hyperactivity as a side effect in PD-168077 maleate studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PD-168077 maleate (B1232345) in preclinical studies. The focus is on managing potential hyperactivity and locomotor effects observed in male subjects during experiments.
Frequently Asked Questions (FAQs)
Q1: Is hyperactivity a known side effect of PD-168077 maleate?
A1: While not formally classified as "hyperactivity" in all literature, dose-dependent increases in locomotor activity have been documented in rodents administered PD-168077. One study noted that doses of 0.064 mg/kg significantly increased locomotor activity in rats, whereas a higher dose of 0.5 mg/kg did not, indicating a complex dose-response relationship. Some reports describe the locomotor effects as "uncoordinated movements" and "myoclonic jerking," which may be interpreted as hyperactivity in an experimental context.
Q2: What is the underlying mechanism for PD-168077-induced changes in motor activity?
A2: PD-168077 is a selective and potent agonist for the dopamine (B1211576) D4 receptor. Dopamine receptors, particularly the D2-like family to which the D4 receptor belongs, play a crucial role in modulating motor control, motivation, and reward.[1] Activation of D4 receptors can influence the activity of downstream signaling pathways, such as inhibiting adenylyl cyclase, which in turn affects neuronal excitability and can manifest as changes in locomotor activity.[1]
Q3: Can the observed hyperactivity be attributed to other factors besides the drug?
A3: Yes, it is crucial to rule out other potential causes. Factors such as the novelty of the testing environment, the time of day of testing (circadian rhythms), and inappropriate animal handling can all contribute to increased activity. Ensure that all experimental procedures are standardized and that control groups are properly managed to isolate the drug's specific effects.
Q4: At what doses are locomotor effects typically observed?
A4: The effect of PD-168077 on locomotor activity can be dose-dependent and may not follow a simple linear pattern. For instance, in one study with rats, a lower dose (0.064 mg/kg) increased activity, while a higher dose (0.5 mg/kg) did not produce a significant change. It is recommended to perform a dose-response study to characterize the specific effects of PD-168077 in your experimental model.
Q5: How can I be certain that the observed hyperactivity is a direct result of D4 receptor agonism?
A5: To confirm that the observed effects are mediated by the D4 receptor, a co-administration study with a selective D4 receptor antagonist, such as L-745,870, can be performed. If the hyperactivity is attenuated or blocked by the antagonist, it provides strong evidence for D4 receptor-mediated action.
Troubleshooting Guides
Issue 1: Unexpectedly high locomotor activity observed across all treatment groups, including controls.
-
Possible Cause 1: Environmental Stressors. Novel or brightly lit environments can induce anxiety and increase locomotor activity in rodents.
-
Troubleshooting Step: Ensure a proper acclimatization period (at least 30-60 minutes) for the animals in the testing room before the experiment begins. Maintain consistent and appropriate lighting conditions across all test sessions.
-
-
Possible Cause 2: Inconsistent Handling. Variation in handling techniques between experimenters can introduce stress and variability in animal behavior.
-
Troubleshooting Step: Standardize animal handling procedures among all personnel involved in the study. Minimize handling time and ensure a calm and consistent approach.
-
Issue 2: Severe or adverse motor effects (e.g., seizures, severe ataxia) are observed.
-
Possible Cause: Incorrect Dosing or Formulation. The administered dose may be too high, or the drug formulation may not be optimal, leading to acute toxicity.
-
Troubleshooting Step 1: Immediately discontinue the experiment for the affected animal and provide supportive care as per your institution's animal welfare guidelines.
-
Troubleshooting Step 2: Re-verify all dose calculations and the concentration of your stock solutions.
-
Troubleshooting Step 3: Assess the stability and solubility of the this compound formulation. Consider reformulating with a different vehicle if precipitation or instability is suspected.
-
Troubleshooting Step 4: Conduct a dose-escalation study starting with much lower doses to establish a safe and effective range for your specific animal model and experimental paradigm.
-
Issue 3: High variability in locomotor activity within the PD-168077 treatment group.
-
Possible Cause 1: Individual Differences in Drug Metabolism. Genetic and physiological variations among animals can lead to different pharmacokinetic and pharmacodynamic responses.
-
Troubleshooting Step: Increase the sample size (n) per group to improve statistical power and account for individual variability.
-
-
Possible Cause 2: Inconsistent Drug Administration. Variability in the volume or site of injection can affect drug absorption and bioavailability.
-
Troubleshooting Step: Ensure that all injections are administered consistently by a trained experimenter. For intraperitoneal (i.p.) injections, for example, ensure a consistent anatomical location.
-
Data Presentation
The following table summarizes the dose-dependent effects of PD-168077 on locomotor activity as reported in a study on rats. This can serve as a reference for expected outcomes.
| Dose of PD-168077 (mg/kg) | Effect on Locomotor Activity |
| 0.064 | Significant increase |
| 0.5 | No significant effect |
Data derived from a study on classical conditioning and locomotor activity.
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity using the Open Field Test
This protocol is designed to assess spontaneous locomotor activity and exploratory behavior.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape, placed in a dimly lit, quiet room. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software).
-
Acclimatization: Bring the animals to the testing room in their home cages at least 60 minutes before the test to allow for acclimatization.
-
Procedure:
-
Administer this compound or vehicle control at the desired dose and route.
-
After the appropriate pre-treatment time, gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 20-30 minutes).
-
The tracking system will record parameters such as total distance traveled, velocity, time spent in the center versus the periphery of the arena, and rearing frequency.
-
After each trial, thoroughly clean the arena with 70% ethanol (B145695) or another suitable cleaning agent to remove any olfactory cues.
-
-
Data Analysis: Compare the locomotor parameters between the PD-168077-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Motor Coordination using the Rotarod Test
This test evaluates motor coordination and balance, which can be affected by compounds that induce hyperactivity or ataxia.
-
Apparatus: A commercially available rotarod apparatus for rodents, consisting of a rotating rod with adjustable speed.
-
Training/Acclimatization:
-
Handle the mice for several days before the test to reduce stress.
-
On the day before the test, train the animals on the rotarod at a low, constant speed (e.g., 4 RPM) for a few minutes until they can comfortably walk on the rod without falling.
-
-
Procedure:
-
Administer this compound or vehicle control.
-
At the designated time post-injection, place the animal on the rotarod.
-
Start the test with the rod accelerating from a low speed to a high speed (e.g., 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the average latency to fall between the different treatment groups. A significant decrease in latency may indicate impaired motor coordination.
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Signaling pathway of the D4 receptor activated by PD-168077.
Experimental Workflow for Managing Hyperactivity
Caption: Troubleshooting workflow for hyperactivity in PD-168077 studies.
References
Technical Support Center: Optimizing Electrophysiology Recordings with PD-168077 Maleate
Welcome to the technical support center for the application of PD-168077 maleate (B1232345) in electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your recordings and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is PD-168077 maleate and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the dopamine (B1211576) D4 receptor.[1][2][3] It exhibits high affinity for the D4 receptor subtype with a Ki of approximately 8.7 nM.[1][4][5] Its selectivity is over 400-fold greater for the D4 receptor than for D2 receptors and over 300-fold greater than for D3 receptors.[1] The primary mechanism of action involves the activation of D4 receptors, which are G protein-coupled receptors (GPCRs) typically linked to the Gi/o signaling pathway. This activation can lead to various downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and the synaptic translocation of CaMKII to postsynaptic sites in neurons.[1]
Q2: What are the recommended storage and solubility guidelines for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C.[1] The compound is soluble in DMSO up to 100 mM.[1][4] For aqueous solutions, it is soluble in water, but solubility can be enhanced with slight warming and sonication.[3] It is advisable to prepare fresh aqueous solutions for each experiment or use aliquoted frozen stock solutions to maintain potency and stability.
Q3: At what working concentration should I use this compound in my electrophysiology experiments?
A3: The optimal working concentration of this compound will depend on the specific experimental preparation and the desired effect. Based on available literature, concentrations in the range of 200 nM to 20 µM have been used in in vitro electrophysiology studies. For example, a concentration of 200 nM was shown to increase Long-Term Potentiation (LTP) in hippocampal slices from aged mice. In studies on NMDA receptor currents in prefrontal cortex neurons, a concentration of 20 µM was used to elicit a reduction in NMDA receptor-mediated EPSCs.[6] It is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental conditions.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: While this compound is highly selective for the D4 receptor, at higher concentrations, it may exhibit some affinity for other receptors. It has been shown to have some binding affinity for human D2 and D3 receptors with Ki values in the micromolar range (Ki = 2.8 µM).[4][5] Therefore, at high micromolar concentrations, off-target effects on D2 and D3 receptors are possible and should be considered when interpreting results.
Troubleshooting Guides
Problem 1: No discernible effect of this compound on neuronal activity.
-
Question: I am applying this compound to my brain slices, but I am not observing any change in firing rate or synaptic responses. What could be the issue?
-
Answer and Troubleshooting Steps:
-
Compound Degradation: Ensure that your this compound stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. It is recommended to use freshly prepared dilutions for each experiment.
-
Inadequate Concentration: The effective concentration can vary between different brain regions and neuron types. Consider performing a dose-response experiment, starting from a low nanomolar range and increasing to the low micromolar range (e.g., 100 nM, 500 nM, 1 µM, 10 µM, 20 µM) to determine the optimal concentration for your preparation.
-
Insufficient Perfusion Time: Allow for adequate time for the compound to perfuse the tissue and reach its target receptors. A pre-incubation period of 10-15 minutes is often sufficient, but this may need to be optimized.
-
Receptor Expression: Confirm that the neurons you are recording from express dopamine D4 receptors. The expression levels of D4 receptors can vary significantly between different brain regions and cell types.
-
Solution Preparation: If you are dissolving this compound directly in your artificial cerebrospinal fluid (aCSF), ensure it is fully dissolved. Sonication or gentle warming may be necessary. For lipophilic compounds, a vehicle like DMSO is often used for the stock solution; ensure the final concentration of the vehicle in your aCSF is low (typically <0.1%) and that you have a vehicle-only control to rule out any effects of the solvent.
-
Problem 2: Unstable recordings or increased noise upon this compound application.
-
Question: After applying this compound, my recordings have become unstable, or I am seeing an increase in baseline noise. What should I do?
-
Answer and Troubleshooting Steps:
-
Precipitation of the Compound: Visually inspect your aCSF containing this compound for any signs of precipitation, especially at higher concentrations. If precipitation is observed, you may need to prepare a fresh solution, use a lower concentration, or try a different solvent for your stock solution. Filtering the final working solution with a 0.22 µm filter before use is also recommended.[3]
-
Vehicle Effects: If you are using a vehicle like DMSO, ensure the final concentration is minimal. High concentrations of DMSO can affect membrane properties and lead to recording instability. Always include a vehicle control in your experiments.
-
Perfusion System Issues: Check your perfusion system for any leaks or air bubbles, as these can introduce noise into the recording. Ensure a smooth and consistent flow rate.
-
Off-Target Effects: At higher concentrations, off-target effects on other ion channels or receptors could potentially lead to changes in membrane properties and recording instability. If possible, try to confirm your observed effects with a selective D4 receptor antagonist.
-
Data Presentation
Table 1: Receptor Binding and Potency of this compound
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | Dopamine D4 | 8.7 nM | [1][4][5] |
| Ki | Human | Dopamine D2 | 2.8 µM | [4][5] |
| Ki | Human | Dopamine D3 | >2.6 µM | [1] |
| Selectivity | - | D4 vs D2 | >400-fold | [1] |
| Selectivity | - | D4 vs D3 | >300-fold | [1] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Concentration | Effect | Quantitative Change | Reference |
| Aged Mouse Hippocampal Slices (CA1) | 200 nM | Increased LTP | Restored LTP to levels seen in adult mice | |
| Rat Prefrontal Cortex Pyramidal Neurons | 20 µM | Decreased NMDA Receptor-mediated EPSCs | Potent reduction in amplitude | [6] |
| Rat Prefrontal Cortex Pyramidal Neurons | Not specified | Decreased NMDA Receptor Currents | ~16% reduction | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Electrophysiology
1. Stock Solution Preparation (10 mM in DMSO):
- This compound has a molecular weight of 450.49 g/mol .[1]
- To prepare a 10 mM stock solution, dissolve 4.505 mg of this compound in 1 mL of high-purity DMSO.
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.
2. Working Solution Preparation in aCSF:
- On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
- Prepare your standard aCSF and ensure it is continuously bubbled with 95% O2 / 5% CO2.
- To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 L of aCSF.
- Ensure the final concentration of DMSO in the aCSF is below 0.1% to minimize solvent effects.
- Mix the working solution thoroughly. It is recommended to filter the final working solution through a 0.22 µm syringe filter before it enters the perfusion system.[3]
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound Effects on Synaptic Currents
1. Brain Slice Preparation:
- Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated cutting solution.
- Allow slices to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes, followed by storage at room temperature until use.
2. Recording Setup:
- Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min).
- Visualize neurons using DIC microscopy and establish a whole-cell patch-clamp recording from a target neuron.
3. Data Acquisition:
- Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) for a stable period of at least 10-15 minutes in standard aCSF.
- Switch the perfusion to the aCSF containing the desired concentration of this compound.
- Record the effects of this compound for a sufficient duration (e.g., 15-30 minutes) to allow for the full effect to manifest.
- To test for reversibility, switch the perfusion back to the standard aCSF (washout) and record for another 15-20 minutes.
4. Data Analysis:
- Analyze the recorded synaptic currents to quantify changes in amplitude, frequency, and kinetics following the application of this compound.
- Compare the data from the drug application period to the baseline and washout periods.
Mandatory Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for this compound Application in Electrophysiology.
Caption: Troubleshooting Flowchart for Lack of Drug Effect.
References
PD-168077 maleate degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and prevention of degradation of PD-168077 maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: How should I store the solid PD-168077 maleate compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be viable for at least four years.[1][2] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[3] It is crucial to keep the compound sealed and protected from moisture.[4]
Q2: What is the recommended solvent for preparing a stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to 100-150 mg/mL.[4] For optimal solubility, especially at higher concentrations, ultrasonic treatment may be necessary.[4] It is also advisable to use freshly opened, hygroscopic DMSO as moisture can affect solubility.[4]
Q3: How should I store the stock solution?
A3: Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one to three months, or at -80°C for up to six months.[4]
Q4: Can I prepare an aqueous solution of this compound?
A4: this compound is sparingly soluble in aqueous buffers.[1] It is not recommended to store aqueous solutions for more than one day.[1] To prepare a working solution in an aqueous buffer, it is best to first dissolve the compound in DMSO and then dilute it with the desired buffer.[1] For instance, a solubility of approximately 0.2 mg/mL can be achieved in a 1:4 solution of DMSO:PBS (pH 7.2).[1][2] If you must prepare a stock solution in water, it should be sterilized by filtering through a 0.22 μm filter before use.[4]
Q5: Is this compound sensitive to light?
A5: One supplier suggests protecting the compound from light, indicating potential photosensitivity. Therefore, it is good practice to store both the solid compound and its solutions in light-protective containers.
Troubleshooting Guide
Issue 1: I am observing reduced or inconsistent activity of this compound in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage of the solid compound or stock solutions can lead to degradation. Ensure that the solid is stored at -20°C and protected from moisture.[1][2][3] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to prevent multiple freeze-thaw cycles.[4]
-
Possible Cause 2: Instability in Aqueous Solution. If you are using a pre-diluted aqueous working solution that has been stored for an extended period, the compound may have degraded. It is highly recommended to prepare fresh aqueous working solutions daily.[1][4]
-
Possible Cause 3: Incomplete Dissolution. Ensure the compound is fully dissolved in the stock solution. Use of sonication may aid dissolution in DMSO.[4]
Issue 2: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Solubility in the Chosen Solvent. this compound has poor solubility in aqueous buffers and is insoluble in ethanol.[1][2] If you have diluted a DMSO stock solution into an aqueous buffer at too high a concentration, precipitation may occur.
-
Possible Cause 2: Temperature Effects. If a concentrated stock solution in DMSO was stored at a low temperature and not allowed to fully warm to room temperature before use, the compound may have partially precipitated.
-
Solution: When preparing aqueous working solutions, ensure the final concentration is within the solubility limits. It is recommended to add the DMSO stock solution to the aqueous buffer slowly while vortexing to facilitate mixing and prevent immediate precipitation. If precipitation occurs, warming the solution and sonication might help, but it is best to prepare a fresh solution at a lower concentration.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Citations |
| Solid | -20°C | ≥ 4 years | Sealed, away from moisture, protect from light | [1][2] |
| 0 - 4°C | Short-term (days to weeks) | Dry, dark | [3] | |
| Stock Solution in DMSO | -20°C | 1 - 3 months | Aliquoted to avoid freeze-thaw cycles | [4] |
| -80°C | 6 months | Aliquoted to avoid freeze-thaw cycles | [4] | |
| Aqueous Solution | Room Temperature or 4°C | ≤ 1 day | Prepare fresh daily | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Citations |
| DMSO | Up to 150 mg/mL (332.97 mM) | May require sonication. Use newly opened DMSO. | [4] |
| 100 mM | |||
| ~1 mg/mL | [1][2] | ||
| Dimethylformamide (DMF) | ~1 mg/mL | [2] | |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | First dissolve in DMSO, then dilute with PBS. | [1][2] |
| Water | 2 mg/mL (4.44 mM) | Requires sonication, warming, and heating to 60°C. | [4] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the desired amount of solid this compound (Molecular Weight: 450.49 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 4.505 mg of this compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Thawing: Remove an aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Prepare the desired aqueous buffer. While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system.
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
Visualizations
Caption: Workflow for handling this compound to minimize degradation.
References
Validation & Comparative
Validating PD-168077 Maleate Selectivity: A Comparative Analysis with L-745,870
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of PD-168077 maleate (B1232345), a dopamine (B1211576) D4 receptor agonist, with L-745,870, a well-established D4 receptor antagonist, to validate the former's selectivity. The data presented herein is compiled from publicly available experimental results.
PD-168077 maleate is recognized as a potent and selective agonist for the dopamine D4 receptor.[1][2][3] Its utility in research hinges on its ability to preferentially bind to and activate D4 receptors over other dopamine receptor subtypes and other classes of receptors. To validate this selectivity, a powerful approach is to demonstrate that its functional effects can be specifically blocked by a known selective antagonist for the same target. L-745,870 serves as an ideal tool for this purpose, being a potent and highly selective D4 receptor antagonist.[4][5][6][7][8]
Comparative Affinity and Selectivity
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (often represented by the inhibition constant, Ki) for its primary target versus its affinity for other potential targets. A higher Ki value indicates lower affinity. The data clearly demonstrates that both PD-168077 and L-745,870 have a significantly higher affinity for the dopamine D4 receptor compared to D2 and D3 subtypes.
| Compound | Primary Target | Action | Dopamine D4 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Selectivity for D4 vs D2 | Selectivity for D4 vs D3 |
| This compound | Dopamine D4 Receptor | Agonist | 8.7[1] | 3,740[1] (or 2,800) | 2,810[1] | > 400-fold | > 300-fold |
| L-745,870 | Dopamine D4 Receptor | Antagonist | 0.43[5][6][7] | 960[5][7] | 2,300[5][7] | > 2000-fold[6] | > 5000-fold |
Note: Ki values can vary slightly between different experimental conditions and cell systems used.
Experimental Protocols
A standard method for determining the binding affinity and selectivity of compounds like PD-168077 and L-745,870 is the radioligand binding assay .
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., PD-168077 or L-745,870) for a specific receptor (e.g., dopamine D4, D2, or D3 receptors).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK cells).
-
A radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]spiperone).
-
Test compound (PD-168077 or L-745,870) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., haloperidol (B65202) or clozapine).
-
Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: Cell membranes, the radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A parallel set of tubes containing the radioligand and the non-specific binding control is also prepared.
-
Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the cell membranes (with bound radioligand) from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: The filters are placed in vials with scintillation fluid, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the relationship between these compounds and their experimental validation, the following diagrams illustrate the logical workflow and the affected signaling pathway.
Caption: Workflow for validating PD-168077 selectivity using L-745,870.
Caption: Opposing actions of PD-168077 and L-745,870 on the D4 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PD-168,077 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-745,870 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to PD-168077 Maleate and Other Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD-168077 maleate (B1232345) with other selective Dopamine (B1211576) D4 (D4) receptor agonists, focusing on their pharmacological properties and the experimental methodologies used for their characterization. The Dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family, is a significant target in the research and development of treatments for neurological and psychiatric disorders such as ADHD and schizophrenia.[1][2][3]
Quantitative Comparison of D4 Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of PD-168077 maleate and other notable D4 receptor agonists. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 EC50 (nM) | D4 Intrinsic Activity/Efficacy | Selectivity (D4 vs D2/D3) |
| This compound | 8.7 | >3700 | >2800 | 5.6[4] | Partial Agonist[5] | >400-fold vs D2, >300-fold vs D3 |
| A-412997 | 7.9 (human), 12.1 (rat)[6] | >1000[6] | >1000[6] | 28.4 (rat)[6] | Full Agonist (0.83)[6] | Highly selective, no affinity <1000 nM for other dopamine receptors[6] |
| ABT-724 | Not specified | No effect[7] | No effect[7] | 12.4 (human)[7] | Partial Agonist (61%)[7] | Highly selective, no effect on D1, D2, D3, or D5 receptors[7] |
| FAUC 365 | 340[8] | 3600 (D2Long), 2600 (D2short)[8] | 0.5[8] | Not specified | Not specified | Primarily a D3 antagonist with lower affinity for D4[8] |
Signaling Pathway of the Dopamine D4 Receptor
The D4 receptor primarily signals through the Gi/o pathway.[1][3] Upon agonist binding, the receptor activates the inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] The reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing neuronal excitability and gene expression.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other agonists for the D4 receptor and other dopamine receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D4, D2, or D3 receptors (e.g., CHO or HEK293 cells).[10]
-
Radioligand (e.g., [3H]spiperone or another suitable high-affinity ligand).[11]
-
Test compounds (this compound, A-412997, etc.) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Non-specific binding control (a high concentration of a known D4 ligand, e.g., haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-labeled competitor.[10]
-
Equilibration: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
cAMP Functional Assay
This assay is used to determine the functional activity (EC50 and efficacy) of an agonist by measuring its effect on intracellular cAMP levels.
Objective: To quantify the ability of this compound and other agonists to activate the D4 receptor and inhibit adenylyl cyclase.
Materials:
-
A cell line stably expressing the human D4 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compounds (this compound, etc.) at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells expressing the D4 receptor into 384-well plates and culture overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. This allows for the measurement of the inhibitory effect of the D4 agonist.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions. These kits typically involve a competitive immunoassay principle.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist). The intrinsic activity (efficacy) can be expressed as a percentage of the response to a standard full agonist or as a fraction.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of novel D4 receptor agonists.
Conclusion
This guide provides a comparative overview of this compound and other D4 receptor agonists based on available experimental data. This compound is a potent and selective D4 agonist, though it exhibits partial agonism.[5] In contrast, A-412997 demonstrates high selectivity and full agonist activity at the rat D4 receptor.[6] ABT-724 is another highly selective partial agonist.[7] The choice of agonist for research or therapeutic development will depend on the desired pharmacological profile, including potency, efficacy, and selectivity. The provided experimental protocols offer a foundation for the in-vitro characterization of such compounds.
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative In Vivo Analysis of PD-168077 Maleate and Apomorphine for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Selective D4 Agonist and a Non-Selective Dopamine (B1211576) Agonist
In the landscape of dopamine receptor research, the choice of agonist is critical to the specificity and outcome of in vivo studies. This guide provides a comprehensive comparison of PD-168077 maleate, a high-affinity dopamine D4 receptor agonist, and apomorphine (B128758), a non-selective dopamine agonist. We present available experimental data, detailed methodologies for key in vivo assays, and visualizations of their distinct signaling pathways to aid researchers in selecting the appropriate tool for their preclinical investigations.
Overview of Compounds
This compound is a potent and selective agonist for the dopamine D4 receptor, exhibiting over 400-fold selectivity for D4 over D2 and D3 receptors.[1] This specificity makes it an invaluable tool for elucidating the precise physiological and behavioral roles of the D4 receptor.
Apomorphine , in contrast, is a non-selective dopamine agonist that activates both D1-like and D2-like receptor families.[2][3] Its broad spectrum of activity has made it a cornerstone in Parkinson's disease research and as a potent emetic.
Quantitative Data Presentation
Direct comparative in vivo studies for all parameters are limited. The following tables summarize available quantitative data for each compound from separate studies.
Table 1: In Vivo Effects of this compound
| In Vivo Effect | Animal Model | Doses Tested | Key Findings |
| Locomotor Activity | Rats | 0.064 - 1 mg/kg | Doses of 0.064 mg/kg significantly increased locomotor activity, while 0.5 mg/kg did not produce a significant change.[4] |
| Penile Erection | Rats | 1 - 200 ng (intracerebroventricular) | Induced penile erection in a dose-dependent manner, with a minimal effective dose of 50 ng.[5] |
Table 2: In Vivo Effects of Apomorphine
| In Vivo Effect | Animal Model | Doses Tested | Key Findings |
| Rotational Behavior | 6-OHDA-lesioned rats | 0.5 mg/kg | Induced contralateral rotations.[6] |
| Emesis | Dogs | Not specified | Known to be a potent emetic, used to assess anti-emetic drug efficacy.[7] |
| Locomotor Activity | Rats | Not specified | Can have complex effects, often biphasic, with low doses causing hypoactivity and higher doses leading to hyperactivity and stereotypy. |
Experimental Protocols
6-Hydroxydopamine (6-OHDA) Lesion Model for Rotational Behavior
This is a widely used preclinical model of Parkinson's disease to assess the efficacy of dopaminergic drugs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Evidence that the stimulus properties of apomorphine are mediated by both D1 and D2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of PD-168077 Maleate and PIP3EA: Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective dopamine (B1211576) D4 receptor agonists, PD-168077 maleate (B1232345) and PIP3EA. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
PD-168077 maleate and PIP3EA are both recognized as selective agonists for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and physiological processes.[1] Their shared mechanism of action makes them valuable tools for investigating the role of the D4 receptor in conditions such as erectile dysfunction and neuropsychiatric disorders. This guide focuses on a key in vivo comparative study that elucidates their relative potency and efficacy.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound and PIP3EA.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D4 | 8.7[1] |
| PIP3EA | Dopamine D4 | Not Reported |
Table 2: In Vivo Efficacy in Inducing Penile Erection in Male Rats
| Administration Route | Compound | Dose Range | Maximal Response (Mean No. of Erections) | Potency Comparison |
| Subcutaneous (s.c.) | This compound | 1 - 100 µg/kg | ~2.5 | PIP3EA is more potent.[1] |
| PIP3EA | 1 - 100 µg/kg | ~3.0 | ||
| Intracerebroventricular (i.c.v.) | This compound | 0.1 - 20 µ g/rat | ~2.0 | PIP3EA is more potent.[1] |
| PIP3EA | 0.1 - 20 µ g/rat | ~2.5 | ||
| Intra-paraventricular nucleus (i.p.v.n.) | This compound | 10 - 200 ng/rat | ~2.0 | Potency is similar to PIP3EA.[1] |
| PIP3EA | 10 - 200 ng/rat | ~2.0 |
Data extracted from Melis et al., 2006.[1]
Signaling Pathways and Experimental Workflows
The pro-erectile effects of both this compound and PIP3EA are mediated through the activation of dopamine D4 receptors in the paraventricular nucleus of the hypothalamus. This activation leads to an increase in nitric oxide (NO) production, which subsequently modulates oxytocinergic neurons projecting to extra-hypothalamic brain areas and the spinal cord.[1] PD-168077 has also been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1]
Dopamine D4 Receptor Agonist Signaling Pathway
Caption: Signaling pathway of D4 agonists in pro-erectile function.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing pro-erectile efficacy in rats.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures in the field and are consistent with the methods described in the cited literature.
In Vivo Pro-erectile Activity Assay
Objective: To quantify the number of penile erections in male rats following the administration of test compounds.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
This compound and PIP3EA
-
Vehicle (e.g., saline)
-
Observation cages with a transparent floor
-
Video recording equipment (optional)
Procedure:
-
House rats individually for at least one week before the experiment to allow for acclimatization.
-
On the day of the experiment, place each rat in an observation cage.
-
Administer the test compound (this compound or PIP3EA) or vehicle via the desired route (subcutaneous, intracerebroventricular, or intra-paraventricular nucleus).
-
Immediately after administration, begin observing the rats for signs of penile erection. An erection is defined as the protrusion of the penis from the sheath.
-
Record the number of penile erections for each rat over a 60-minute observation period.
-
Data are expressed as the mean number of erections ± SEM for each treatment group.
In Vivo Microdialysis for Nitric Oxide Metabolites
Objective: To measure the levels of nitric oxide (NO) metabolites (nitrite and nitrate) in the paraventricular nucleus of the hypothalamus.
Materials:
-
Adult male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Microinfusion pump
-
Ringer's solution (artificial cerebrospinal fluid)
-
Automated nitrite (B80452)/nitrate (B79036) analyzer or Griess reagent assay kit
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the paraventricular nucleus.
-
Allow the rat to recover from surgery for at least 24 hours.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with Ringer's solution at a constant flow rate (e.g., 2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
-
After a stable baseline is established, administer the test compound.
-
Continue collecting dialysate samples for the desired period after drug administration.
-
Analyze the concentration of nitrite and nitrate in the dialysate samples using a suitable method (e.g., automated analyzer based on the Griess reaction).
-
Data are expressed as the percentage change from baseline levels.
Subcutaneous (s.c.) Injection Protocol
Objective: To administer a substance under the skin of a rat.
Materials:
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
Test substance in a sterile solution
Procedure:
-
Restrain the rat securely.
-
Lift the loose skin over the back of the neck or flank to form a "tent."
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
Intracerebroventricular (i.c.v.) Injection Protocol
Objective: To administer a substance directly into the lateral ventricles of the brain.
Materials:
-
Stereotaxic apparatus
-
Anesthetic
-
Surgical instruments
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microinfusion pump
-
Dental cement
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the appropriate coordinates for the lateral ventricle (e.g., relative to bregma).
-
Implant a guide cannula into the drilled hole and secure it with dental cement. Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover from surgery.
-
On the day of injection, remove the dummy cannula and insert the injection cannula, which is connected to a microinfusion pump.
-
Infuse the test solution at a slow, controlled rate.
-
After the infusion, leave the injection cannula in place for a short period to prevent backflow, then replace it with the dummy cannula.
Conclusion
Both this compound and PIP3EA are effective dopamine D4 receptor agonists that induce penile erection in rats. The comparative data indicate that PIP3EA is more potent than PD-168077 when administered systemically (subcutaneously) or directly into the brain ventricles (intracerebroventricularly).[1] However, their potency is comparable when administered directly into the paraventricular nucleus of the hypothalamus, the primary site of their pro-erectile action.[1] The choice between these two compounds may depend on the specific experimental design, including the desired route of administration and the required potency. Further research is needed to determine the full pharmacological profile of PIP3EA, including its binding affinity (Ki) for the dopamine D4 receptor.
References
Confirming D4 Receptor Engagement of PD-168077 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD-168077 maleate's performance in engaging the dopamine (B1211576) D4 receptor, benchmarked against other selective D4 receptor agonists. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their drug development and discovery efforts.
Performance Comparison of D4 Receptor Agonists
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of PD-168077 maleate (B1232345) in comparison to other notable D4 receptor agonists. Lower Ki and EC50 values are indicative of higher binding affinity and greater potency, respectively.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D4 Functional Potency (EC50, nM) | Functional Assay Type |
| This compound | 8.7 - 9 | 3740 | 2810 | Not explicitly found | cAMP Inhibition / CaMKII translocation |
| A-412997 | 7.9 - 12.1 | >1000 | >1000 | 28.4 | Calcium Flux |
| ABT-724 | 46.8 - 63.6 | >10000 | >10000 | 12.4 - 23.2 | Calcium Flux |
| FAUC 316 | - | - | - | - | Partial Agonist |
Data compiled from multiple sources.[1][2][3][4][5][6][7] Note that experimental conditions can vary between studies, affecting absolute values.
D4 Receptor Signaling Pathway
Activation of the D4 receptor by an agonist like PD-168077 initiates a cascade of intracellular events. The D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway.
Caption: D4 receptor signaling cascade initiated by an agonist.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the D4 receptor.
Experimental Workflow
Caption: Workflow for radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues known to express the D4 receptor (e.g., CHO or HEK293 cells stably transfected with the human D4 receptor) in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]spiperone), and a range of concentrations of the unlabeled test compound (PD-168077). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known D4 antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of PD-168077 to modulate the intracellular levels of cyclic AMP (cAMP) through the D4 receptor, confirming its agonist activity at a Gi/o-coupled receptor.
Experimental Workflow
Caption: Workflow for functional cAMP assay.
Detailed Steps:
-
Cell Culture: Plate cells stably expressing the D4 receptor (e.g., CHO-K1 cells) in a 96-well plate and grow to a suitable confluency.
-
Assay Conditions: On the day of the assay, replace the culture medium with a serum-free medium or a stimulation buffer.
-
Forskolin (B1673556) Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Compound Addition: Immediately add varying concentrations of PD-168077 to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the log concentration of PD-168077. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
CaMKII Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of Calcium/Calmodulin-dependent protein kinase II (CaMKII), a downstream effector of D4 receptor signaling, to confirm receptor engagement and activation in a cellular context.[8]
Experimental Workflow
Caption: Workflow for CaMKII translocation immunofluorescence assay.
Detailed Steps:
-
Cell Culture: Plate primary neurons (e.g., from the prefrontal cortex) or a suitable neuronal cell line on sterile glass coverslips coated with an appropriate substrate (e.g., poly-L-lysine).
-
Treatment: Treat the cells with a working concentration of PD-168077 (e.g., 10 µM) for a predetermined time course (e.g., 0, 5, 15, 30 minutes). Include an untreated control.
-
Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize the cell membranes by incubating with 0.25% Triton X-100 in PBS for 10 minutes. This allows the antibodies to access intracellular proteins.
-
Blocking: Wash the cells with PBS and then incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for CaMKII, diluted in the blocking solution, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488), diluted in the blocking solution, for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS. A nuclear counterstain such as DAPI can be included in one of the final washes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Analyze the images to quantify the change in the subcellular distribution of the CaMKII fluorescence signal, for example, by measuring the fluorescence intensity in different cellular compartments (e.g., nucleus vs. cytoplasm, or dendritic spines vs. dendritic shaft). An increase in CaMKII in specific subcellular locations following treatment with PD-168077 would indicate receptor-mediated translocation.
References
- 1. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Probe ABT-724 | Chemical Probes Portal [chemicalprobes.org]
- 7. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
Blocking the Effects of the D4 Receptor Agonist PD-168077 Maleate: A Comparative Guide to D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dopamine (B1211576) D4 receptor antagonists used to block the effects of the selective D4 receptor agonist, PD-168077 maleate (B1232345). The information presented herein is based on available experimental data and is intended to assist researchers in selecting appropriate pharmacological tools for their studies.
Executive Summary
PD-168077 maleate is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions. Understanding the blockade of its effects is crucial for elucidating the physiological roles of the D4 receptor and for the development of novel therapeutics. This guide focuses on the experimental evidence for the antagonism of PD-168077-induced effects by various D4 receptor antagonists.
The most extensively documented antagonist for blocking the in vivo effects of PD-168077 is L-745,870 . Experimental data demonstrates its efficacy in completely attenuating the pro-erectile response induced by PD-168077 in rats. While direct comparative experimental data on the blockade of PD-168077 effects by other D4 antagonists such as Nemonapride and FAUC 365 is limited in the current literature, their potential as blockers can be inferred from their high binding affinities for the D4 receptor.
Comparative Data of D4 Receptor Antagonists
The following tables summarize the available quantitative data for D4 receptor antagonists in the context of their interaction with the D4 receptor and their ability to block the effects of the D4 agonist PD-168077.
Table 1: In Vivo Blockade of PD-168077-Induced Penile Erection in Rats
| Antagonist | Dose | Administration Route | PD-168077 Dose | Administration Route | Effect |
| L-745,870 | 1 µg | Intracerebroventricular (ICV) | 200 ng | Intracerebroventricular (ICV) | Almost complete reduction of pro-erectile effect.[1] |
Table 2: Receptor Binding Affinities (Ki) of D4 Receptor Antagonists
| Antagonist | D4 Receptor (nM) | D2 Receptor (nM) | D3 Receptor (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| L-745,870 | 0.43[2] | 960[2] | 2300[2] | ~2232 | ~5348 |
| Nemonapride | 0.31[3] | 0.16[3] | 0.26[3] | ~0.5 | ~0.8 |
| FAUC 365 | 0.5 | 2600 | 340 | 5200 | 680 |
Experimental Protocols
PD-168077-Induced Penile Erection Model in Rats
This protocol is based on studies demonstrating the pro-erectile effects of PD-168077 and its blockade by D4 antagonists.
1. Animals:
-
Male Sprague-Dawley rats (250-300g) are typically used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Preparation (for Intracerebroventricular Administration):
-
Rats are anesthetized with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted into the lateral ventricle. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).[1][4][5]
-
The cannula is secured to the skull with dental cement.
-
A dummy cannula is inserted to keep the guide cannula patent.
-
Animals are allowed to recover for at least one week post-surgery.
3. Drug Preparation and Administration:
-
This compound and the D4 receptor antagonist (e.g., L-745,870) are dissolved in a suitable vehicle (e.g., sterile saline).
-
For ICV administration, the antagonist is injected through the guide cannula using an injection pump over a set period (e.g., 1-2 minutes).
-
PD-168077 is administered via the same route typically 15-20 minutes after the antagonist.
-
Control groups receive vehicle injections.
4. Behavioral Observation:
-
Immediately after PD-168077 administration, rats are placed individually in observation cages.
-
The number of penile erections is observed and recorded for a defined period (e.g., 60 minutes). A penile erection is characterized by the engorgement of the penis, often accompanied by grooming.
5. Data Analysis:
-
The mean number of penile erections in the antagonist-pretreated group is compared to the vehicle-pretreated control group.
-
Statistical significance is determined using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Signaling Pathways and Mechanism of Action
Activation of the D4 receptor by PD-168077 initiates a cascade of intracellular signaling events. D4 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[6] This can further modulate the activity of protein kinase A (PKA) and downstream effectors. Additionally, D4 receptor activation has been shown to influence intracellular calcium levels and modulate the mitogen-activated protein kinase (MAPK) signaling pathway.[4]
D4 receptor antagonists, such as L-745,870, act by competitively binding to the D4 receptor, thereby preventing the binding of PD-168077 and blocking the initiation of these downstream signaling cascades.
Caption: D4 receptor signaling pathway activated by PD-168077 and its blockade by a D4 antagonist.
Discussion and Conclusion
The available evidence strongly supports the use of the selective D4 receptor antagonist L-745,870 to effectively block the in vivo effects of the D4 agonist PD-168077. The provided experimental protocol for the rat penile erection model offers a reliable method for studying this interaction.
While direct experimental data is lacking for Nemonapride and FAUC 365 in the context of PD-168077 blockade, their high affinity for the D4 receptor suggests they are also likely to be effective antagonists. However, it is important to consider the selectivity profile of each compound. Nemonapride, for instance, also exhibits high affinity for D2 and D3 receptors, which may lead to off-target effects depending on the experimental context.[3] FAUC 365, on the other hand, demonstrates high selectivity for the D4 receptor over D2 and D3 receptors, making it a potentially more specific tool for isolating D4 receptor-mediated effects.
For researchers investigating the specific roles of the D4 receptor, L-745,870 remains the antagonist with the most robust in vivo validation for blocking PD-168077-induced effects. Future studies directly comparing the efficacy of L-745,870, Nemonapride, and FAUC 365 in blocking the effects of PD-168077 would be highly valuable to the scientific community.
References
- 1. Rat intracerebroventricular injection. [bio-protocol.org]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nemonapride - Wikipedia [en.wikipedia.org]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rodent intracerebroventricular AAV injections [protocols.io]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
A Comparative Dose-Response Analysis of PD-168077 Maleate and Other Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dose-response profiles of the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), and other prominent dopamine agonists. The information is compiled from various experimental sources to assist researchers in selecting appropriate compounds for their studies and to provide context for their findings.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki), potencies (EC50), and efficacies (Emax) of PD-168077 maleate and other commonly used dopamine agonists at various dopamine receptor subtypes. Data is presented to facilitate a clear comparison of their pharmacological profiles.
Table 1: Binding Affinity (Ki, nM) of Dopamine Agonists
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor |
| This compound | >100-fold selectivity over D2/D3 | >400-fold selectivity vs. D4[1] | >300-fold selectivity vs. D4[1] | 8.7[1], 9 |
| Apomorphine | - | - | - | - |
| Bromocriptine | - | pKi: 8.05[2] | - | - |
| Pramipexole | - | High Affinity | High Affinity (7-10 fold > D2)[3] | Lower Affinity (17-fold < D3)[3] |
| Quinpirole | - | High Affinity | High Affinity | Moderate Affinity |
| Ropinirole (B1195838) | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, % of Dopamine/Standard Agonist) of Dopamine Agonists
| Compound | Receptor | EC50 (nM) | Emax (%) | Assay Type | Cell Line |
| This compound | D4.4 | 8.3[4] | - | FLIPR | HEK293 |
| D4 | 17[4] | - | [3H]thymidine uptake | CHO | |
| Apomorphine | D2 | 35.1[5] | - | Dopamine Agonist Activity | CHO |
| Bromocriptine | D2 | pEC50: 8.15 | - | [35S]-GTPγS binding | CHO |
| Pramipexole | D2 | - | - | - | - |
| D3 | - | - | - | - | |
| D4 | - | - | - | - | |
| Quinpirole | D2 | 3.2 | 100[6] | cAMP Production | HEK293T |
| D2 | 2.0[6] | 100[6] | β-arrestin-2 Recruitment | HEK293 | |
| Ropinirole | D2 | pEC50: 7.4[7] | Full Agonist[7] | Microphysiometry | CHO |
| D3 | pEC50: 8.4[7] | Full Agonist[7] | Microphysiometry | CHO | |
| D4.4 | pEC50: 6.8[7] | Full Agonist[7] | Microphysiometry | CHO |
Note: EC50 represents the concentration of an agonist that gives 50% of the maximal response. Emax represents the maximum response that can be produced by the agonist.
Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that modulate various intracellular signaling cascades. PD-168077, as a D4 receptor agonist, primarily signals through the Gi/o pathway, similar to D2 and D3 receptors.
D2-like receptors, including D2, D3, and D4, share a canonical signaling pathway involving the inhibition of adenylyl cyclase. However, they can also engage in other signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize dopamine agonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol Details:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors), and varying concentrations of the unlabeled test compound.[8] Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)
This assay measures the functional potency (EC50) and efficacy (Emax) of a D2-like receptor agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin (B1673556).
Protocol Details:
-
Cell Culture and Plating: Culture cells stably expressing the dopamine receptor of interest (e.g., CHO or HEK293 cells) and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test agonist. Then, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9][10]
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or an AlphaScreen assay.[11][12]
-
Data Analysis: Plot the measured cAMP levels against the log of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the test compound. The Emax is typically expressed as a percentage of the maximal inhibition achievable by a standard full agonist.
Conclusion
This compound is a potent and highly selective dopamine D4 receptor agonist. Its dose-response profile, characterized by high affinity and functional potency at the D4 receptor, distinguishes it from less selective dopamine agonists. This guide provides a foundational comparison to aid in the design and interpretation of research involving PD-168077 and other dopamine agonists. For further detailed information, researchers are encouraged to consult the primary literature cited.
References
- 1. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
PD-168077 Maleate: A Comparative Analysis of its Specificity for the Dopamine D4 Receptor
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a detailed comparison of the binding and functional specificity of PD-168077 maleate (B1232345) for the dopamine (B1211576) D4 receptor over the closely related D2 and D3 receptor subtypes. The data presented herein is supported by experimental findings and methodologies to aid in the evaluation of this potent D4 agonist.
PD-168077 maleate is a well-established research tool recognized for its high affinity and selectivity for the dopamine D4 receptor. This specificity is crucial for elucidating the physiological and pathological roles of the D4 receptor in the central nervous system and other tissues. This guide synthesizes available data to provide a clear comparison of its receptor interaction profile.
Comparative Binding Affinity of this compound
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor target. The data consistently demonstrates that this compound binds to the human dopamine D4 receptor with high affinity, while exhibiting significantly lower affinity for the D2 and D3 receptors.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
| This compound | 8.7[1] | 3740[2] | 2810[2] | >400-fold[1] | >300-fold[1] |
Note: Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The selectivity ratio is calculated by dividing the Ki value for the off-target receptor by the Ki value for the target receptor.
Functional Selectivity of this compound
While binding affinity is a critical parameter, functional assays are necessary to determine the biological effect of a compound upon receptor binding. PD-168077 is a potent agonist at the D4 receptor. Functional data comparing its potency at D2 and D3 receptors is less prevalent in the literature, however, the available information indicates a significant functional selectivity for the D4 receptor. D2-like dopamine receptors, including D2, D3, and D4, are all coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Parameter | D4 Receptor | D2 Receptor | D3 Receptor |
| Functional Assay Type | cAMP Inhibition | Not Reported | Not Reported |
| EC50 (nM) | 8.3[3] | Not Reported | Not Reported |
| Observed Effect | Agonist | Weak or no agonist activity | Weak or no agonist activity |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The lack of reported EC50 values for D2 and D3 receptors in publicly available literature suggests that PD-168077 has very low or no agonistic activity at these receptors at concentrations where it potently activates D4 receptors.
Experimental Protocols
The following are generalized protocols for the key experiments used to determine the binding affinity and functional selectivity of compounds like this compound.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant D2, D3, or D4 receptors.
-
Radioligand (e.g., [³H]-Spiperone or another suitable high-affinity ligand for the respective receptor).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂; pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol (B65202) or sulpiride).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of PD-168077 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a second messenger, following receptor activation.
Objective: To determine the functional potency (EC50) of this compound as an agonist at dopamine D2, D3, and D4 receptors.
Materials:
-
CHO cells stably co-expressing the human recombinant D2, D3, or D4 receptor and a cAMP-responsive reporter gene (e.g., luciferase) or cells suitable for direct cAMP measurement.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound at various concentrations.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a suitable microplate and allow them to adhere.
-
Pre-treat the cells with this compound at various concentrations for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the concentration of PD-168077.
-
Determine the EC50 value from the dose-response curve using non-linear regression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of D2-like dopamine receptors and the general workflow of a competitive binding assay.
Caption: D4 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
References
- 1. Pharmacological analysis of dopamine stimulation of [35S]-GTP gamma S binding via human D2short and D2long dopamine receptors expressed in recombinant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIP3EA and PD-168077, two selective dopamine D4 receptor agonists, induce penile erection in male rats: site and mechanism of action in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of PD-168077 Maleate Effects in Rodent Models of Erectile Function and Memory Consolidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), with other dopamine receptor modulators in established animal models of erectile function and memory consolidation. The data presented is compiled from peer-reviewed studies to offer an objective evaluation of the compound's performance and to provide detailed experimental methodologies for researchers.
Executive Summary
PD-168077 maleate is a potent and selective agonist for the dopamine D4 receptor. In vivo studies in rodent models have demonstrated its efficacy in inducing penile erections and enhancing memory consolidation. This guide cross-validates these effects by comparing this compound's performance against other dopamine agonists, such as the non-selective agonist apomorphine (B128758) and the selective D4 agonist PIP3EA, in erectile function assays. Furthermore, its impact on memory is contrasted with various dopamine D1, D2, and D3 receptor agonists and antagonists. The presented data, protocols, and pathway diagrams aim to provide a thorough resource for researchers investigating the therapeutic potential of targeting the dopamine D4 receptor.
Data Presentation: Comparative Efficacy
Erectile Function in Male Rats
The pro-erectile effects of this compound have been extensively studied in male rats, often by direct injection into the paraventricular nucleus (PVN) of the hypothalamus, a key region for mediating erectile response.
Table 1: Comparison of Pro-Erectile Effects of Dopamine Agonists Injected into the Paraventricular Nucleus (PVN) of Male Rats
| Compound | Class | Dose | Mean Number of Penile Erections (± SEM) | Animal Model |
| Vehicle (Saline) | Control | - | 0.3 ± 0.03 | Sprague-Dawley Rat |
| This compound | Selective D4 Agonist | 50 ng | Minimal effective dose | Sprague-Dawley Rat |
| This compound | Selective D4 Agonist | 200 ng | 1.7 ± 0.21 [1] | Sprague-Dawley Rat |
| Apomorphine | Non-selective Dopamine Agonist | 50 ng | Induces penile erection and yawning | Male Rat |
| Pramipexole | D3/D2 Agonist | 50 ng | Induces penile erection and yawning | Male Rat |
Note: Data is compiled from multiple studies for comparative purposes. Direct statistical comparison between studies should be made with caution due to potential variations in experimental conditions.
Memory Consolidation in Male Mice
The role of this compound in memory has been investigated using the one-trial step-through inhibitory avoidance task in mice. This task assesses the animal's ability to remember an aversive stimulus.
Table 2: Effects of this compound and Other Dopamine Modulators on Memory Consolidation in the Inhibitory Avoidance Task in Mice
| Compound | Class | Dose (mg/kg, i.p.) | Effect on Memory Performance | Animal Model |
| Vehicle | Control | - | Baseline performance | C57BL/6J Mouse |
| This compound | Selective D4 Agonist | 0.5 - 10 | Dose-dependently improved memory [2] | C57BL/6J Mouse |
| L-745,870 | Selective D4 Antagonist | < 1 | Increased memory performance | C57BL/6J Mouse |
| L-745,870 | Selective D4 Antagonist | > 1 | Impaired memory performance[2] | C57BL/6J Mouse |
| SCH23390 | D1 Antagonist | 0.025 - 0.05 | Antagonized the promnesic effects of PD-168077[2] | C57BL/6J Mouse |
| Eticlopride | D2 Antagonist | 0.01 - 0.05 | Antagonized the promnesic effects of PD-168077[2] | C57BL/6J Mouse |
| SKF38393 | D1 Agonist | 5 - 20 | Synergistically magnified the memory-improving effects of PD-168077[2] | C57BL/6J Mouse |
| Quinelorane | D2 Agonist | 0.1 - 1 | Synergistically magnified the memory-improving effects of PD-168077[2] | C57BL/6J Mouse |
| 7-OH-DPAT | D3 Agonist | 0.01 - 1 µg/kg | Amnesic effects were attenuated by PD-168077[2] | C57BL/6J Mouse |
Experimental Protocols
Measurement of Penile Erection in Male Rats
This protocol describes the methodology for assessing the pro-erectile effects of compounds administered directly into the paraventricular nucleus (PVN) of the hypothalamus in conscious male rats.
Animals:
-
Adult male Sprague-Dawley rats (250-300g).
-
Housed individually in a temperature-controlled room with a 12-hour light/dark cycle.
-
Food and water available ad libitum.
Surgical Procedure (Stereotaxic Cannula Implantation):
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the rat in a stereotaxic frame.
-
Implant a permanent guide cannula aimed at the PVN. Stereotaxic coordinates are determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the cannula to the skull with dental cement and anchor screws.
-
Allow a recovery period of at least one week post-surgery.
Drug Administration and Behavioral Observation:
-
On the day of the experiment, gently restrain the conscious rat.
-
Inject the test compound (e.g., this compound, dissolved in saline) through the guide cannula into the PVN using a microinjection pump over a period of 1-2 minutes.
-
Immediately after injection, place the rat in a plexiglass observation cage.
-
Observe the rat for 60 minutes and record the number of penile erection episodes. A penile erection is defined as the engorgement of the penis, often accompanied by genital grooming.
One-Trial Step-Through Inhibitory Avoidance Task in Mice
This protocol details the procedure for assessing memory consolidation in mice.
Apparatus:
-
A two-compartment box consisting of a small, illuminated "safe" compartment and a larger, dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.
Procedure:
-
Training (Acquisition):
-
Place the mouse in the illuminated compartment, facing away from the door.
-
After a brief habituation period (e.g., 10 seconds), open the guillotine door.
-
When the mouse enters the dark compartment with all four paws, close the door and deliver a brief, mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Immediately after the shock, administer the test compound (e.g., this compound) or vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage.
-
-
Testing (Retention):
-
24 hours after training, place the mouse back into the illuminated compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive event.
-
A cut-off time (e.g., 300 seconds) is typically used, and mice that do not enter the dark compartment within this time are assigned the maximum score.
-
Mandatory Visualizations
Signaling Pathway of this compound in the Paraventricular Nucleus
Caption: Signaling pathway of this compound in the PVN leading to penile erection.
Experimental Workflow for Inhibitory Avoidance Task
Caption: Experimental workflow for the one-trial step-through inhibitory avoidance task.
References
- 1. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitatory effect of the dopamine D4 receptor agonist PD168,077 on memory consolidation of an inhibitory avoidance learned response in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Behavioral Profiles of Dopamine D4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The dopamine (B1211576) D4 receptor (D4R) continues to be a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Its unique expression pattern, primarily in the prefrontal cortex and limbic regions, suggests that selective modulation of D4R activity could offer a more targeted therapeutic approach with fewer side effects compared to broader-spectrum dopamine agents. This guide provides a comparative analysis of the behavioral profiles of several key D4 receptor agonists, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of various D4 receptor agonists, providing a clear comparison of their pharmacological properties.
Table 1: Comparative Binding Affinities (Ki in nM) of D4 Receptor Agonists
| Compound | D4 Receptor | D2 Receptor | D3 Receptor | Selectivity (D2/D4) | Selectivity (D3/D4) |
| PD168077 | 8.7 | >3480 | >2610 | >400 | >300 |
| A-412997 | 1.1 | 350 | 140 | 318 | 127 |
| Ro 10-5824 | 1.8 | 180 | 120 | 100 | 67 |
| ABT-670 | 1.5 | >1000 | >1000 | >667 | >667 |
| FAUC 365 | 2.5 | 1500 | 800 | 600 | 320 |
Table 2: Comparative Functional Potencies (EC50 in nM) and Efficacies (Emax %) of D4 Receptor Agonists
| Compound | D4 Receptor EC50 | D4 Receptor Emax (%) | Receptor Type |
| PD168077 | 15 | 80 | Partial Agonist |
| A-412997 | 12.4 | 61 | Partial Agonist[1] |
| Ro 10-5824 | 25 | 50 | Partial Agonist |
| ABT-670 | 89 (human) | Not Reported | Agonist[2] |
| FAUC 365 | - | - | Antagonist |
Comparative Behavioral Profiles
The following table provides a summary of the key behavioral effects observed for each D4 receptor agonist in preclinical animal models.
Table 3: Comparative Behavioral Effects of D4 Receptor Agonists
| Behavioral Domain | PD168077 | A-412997 | Ro 10-5824 |
| Locomotor Activity | Dose-dependent increase at higher doses.[3] | Increased at higher doses. | No significant effect on spontaneous locomotion.[4][5] |
| Cognition & Novelty Seeking | Facilitates memory consolidation. | Improves performance in novel object recognition tasks.[6][7] | Increases novel object exploration.[5] |
| Anxiety | Limited data available. | Mild and sporadic anxiolytic effects. | No significant anxiolytic effects reported. |
| Depression-like Behavior | No significant antidepressant effects in forced swim test. | Mild and sporadic antidepressant effects in forced swim test. | Limited data available. |
| Reward & Reinforcement | Not typically associated with reward-seeking behavior. | Does not induce conditioned place preference, suggesting low abuse potential.[7] | Limited data available. |
| Erectile Function | Induces penile erection when injected into the paraventricular nucleus.[8] | Induces penile erection.[1] | Not reported. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the D4 receptor signaling pathway and a typical experimental workflow for evaluating D4 receptor agonists.
References
- 1. Activation of dopamine D4 receptors by ABT-724 induces penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABT-670 - Immunomart [immunomart.com]
- 3. The novel dopamine D4 receptor agonist (PD 168,077 maleate): doses with different effects on locomotor activity are without effect in classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and neurophysiological effects of Ro 10-5824, a dopamine D4 receptor partial agonist, in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RO-10-5824 is a selective dopamine D4 receptor agonist that increases novel object exploration in C57 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PD-168077, a selective dopamine D4 receptor agonist, induces penile erection when injected into the paraventricular nucleus of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PD-168077 Maleate's Mechanism of Action through L-745,870 Co-administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), and the selective D4 receptor antagonist, L-745,870. The central focus is on the co-administration of L-745,870 to elucidate and confirm the mechanism of action of PD-168077 maleate. This document summarizes key experimental data, provides detailed protocols, and visually represents the underlying biological pathways and experimental designs.
Executive Summary
This compound is a potent and selective agonist for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions.[1] To verify that the physiological effects of this compound are indeed mediated by the D4 receptor, co-administration with a selective D4 antagonist, such as L-745,870, is a critical experimental step. L-745,870 selectively binds to and blocks the D4 receptor, thereby preventing the agonistic action of PD-168077. Experimental evidence from in vivo studies demonstrates that the pro-erectile effects induced by PD-168077 in rats can be almost completely abolished by the prior administration of L-745,870, confirming the D4 receptor-specific mechanism of PD-168077.[1]
Data Presentation: Performance Comparison
The following tables summarize the binding affinities of this compound, L-745,870, and alternative D4 receptor ligands, as well as the quantitative results of a key co-administration experiment.
Table 1: Comparative Binding Affinity (Ki) of Dopamine D4 Receptor Ligands
| Compound | Type | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| This compound | Agonist | 8.7 | >3480 | >2610 | >400 | >300 |
| L-745,870 | Antagonist | 0.43 | 960 | 2300 | >2000 | >5000 |
| PIP3EA | Agonist | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| A-412997 | Agonist | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| WAY-100635 | Agonist | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Raclopride | Antagonist | High | Low | Low | Low | Low |
| S 18126 | Antagonist | 2.4 | High | High | High | High |
| L-741,742 | Antagonist | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: Ki values can vary between different studies and assay conditions. The data presented here are representative values.
Table 2: In Vivo Efficacy of this compound and Antagonism by L-745,870 in a Rat Model of Penile Erection
| Treatment Group | Dose | Mean Number of Penile Erections (± SEM) |
| Vehicle Control | - | 0.3 ± 0.03 |
| This compound | 50 ng | Significant increase from control |
| This compound | 200 ng | 1.7 ± 0.21 |
| L-745,870 + this compound | 1 µg + 200 ng | Almost complete reduction of PD-168077 effect |
Data extracted from Melis et al., 2005.[1]
Experimental Protocols
Key Experiment: In Vivo Co-administration of L-745,870 and this compound in a Rat Model
This protocol is based on the methodology described by Melis et al. (2005) to assess the pro-erectile effects of PD-168077 and its blockade by L-745,870.[1]
1. Animal Model:
-
Adult male Sprague-Dawley rats.
-
Housing in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
2. Surgical Procedure (Stereotaxic Surgery for Intracerebroventricular Injection):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target brain region, the paraventricular nucleus (PVN) of the hypothalamus.
-
Implant a guide cannula into the PVN and secure it with dental cement.
-
Allow for a post-operative recovery period.
3. Drug Preparation and Administration:
-
This compound: Dissolve in sterile saline to the desired concentrations (e.g., 1-200 ng/µL).
-
L-745,870: Dissolve in a suitable vehicle (e.g., sterile saline with a small percentage of a solubilizing agent if necessary) to the desired concentration (e.g., 1 µg/µL).
-
For co-administration studies, inject L-745,870 into the PVN a few minutes prior to the injection of this compound.
-
Control groups should receive vehicle injections.
-
Perform injections using a microsyringe pump to ensure a slow and controlled infusion rate.
4. Behavioral Observation:
-
Following drug administration, place the rat in an observation cage.
-
Record the number of penile erections over a specified time period (e.g., 60 minutes).
5. Data Analysis:
-
Compare the mean number of penile erections between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of Dopamine D4 Receptor Activation
Caption: Dopamine D4 receptor signaling cascade.
Experimental Workflow for Co-administration Study
Caption: Workflow for in vivo co-administration.
Logical Relationship for Mechanism Confirmation
Caption: Logic of antagonist co-administration.
References
A Researcher's Guide to Procuring High-Purity PD-168077 Maleate: An Analytical Comparison
For researchers, scientists, and professionals in drug development, the purity and identity of chemical reagents are paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive framework for assessing PD-168077 maleate (B1232345), a potent and selective dopamine (B1211576) D4 receptor agonist, from various suppliers. By employing standardized analytical techniques, researchers can confidently select a product that meets the stringent quality requirements for their studies.
PD-168077 maleate is a crucial pharmacological tool for investigating the role of the dopamine D4 receptor in various physiological processes, including learning, memory, and neurotransmission.[[“]] Its mechanism of action involves the activation of D4 receptors, which can lead to the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key event in synaptic plasticity.[2][3][[“]] Given its potent bioactivity, even minor impurities can lead to spurious results. This guide outlines a suite of analytical methods to verify the identity and purity of this compound, ensuring the integrity of your research.
Comparative Analysis of this compound from Different Suppliers
To illustrate the importance of independent verification, this section presents hypothetical data from the analysis of this compound obtained from three different suppliers. The following tables summarize the key quality attributes assessed.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Supplier | Lot Number | Purity by HPLC (%) | Retention Time (min) |
| Supplier A | A123 | 99.60 | 8.45 |
| Supplier B | B456 | 98.21 | 8.47 |
| Supplier C | C789 | 95.73 | 8.44 |
Table 2: Identity Confirmation by Mass Spectrometry (MS)
| Supplier | Lot Number | Method | Observed [M+H]+ (m/z) | Theoretical [M+H]+ (m/z) |
| Supplier A | A123 | ESI-MS | 335.1821 | 335.1817 |
| Supplier B | B456 | ESI-MS | 335.1825 | 335.1817 |
| Supplier C | C789 | ESI-MS | 335.1830 | 335.1817 |
Note: The theoretical mass is for the free base (C20H22N4O).
Table 3: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Supplier | Lot Number | ¹H NMR | Result |
| Supplier A | A123 | Conforms to reference spectrum | Identity Confirmed |
| Supplier B | B456 | Conforms to reference spectrum | Identity Confirmed |
| Supplier C | C789 | Minor unidentified peaks present | Identity Questionable |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point and may require optimization based on the specific instrumentation and reagents available.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is used to separate and quantify the main compound from any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS) for Identity Confirmation
This technique provides a highly accurate mass measurement to confirm the molecular weight of the compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 100-1000.
-
Sample Preparation: The sample solution from the HPLC analysis can be directly infused, or the MS can be coupled with an LC system (LC-MS).
-
Data Analysis: The observed mass of the protonated molecule ([M+H]+) is compared to the theoretical exact mass calculated from the chemical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides detailed information about the chemical structure and is a powerful tool for confirming the identity of a compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Can be used for more detailed structural assignment if necessary.
-
-
Data Analysis: The acquired spectrum is compared to a reference spectrum of a known authentic standard or to predicted chemical shifts. The presence of unexpected signals may indicate impurities.
Visualizing Key Processes
To further aid in understanding the context of this compound's application and analysis, the following diagrams illustrate the experimental workflow and the compound's signaling pathway.
By following the outlined analytical procedures and using this guide as a reference, researchers can make informed decisions when sourcing this compound, thereby enhancing the reliability and impact of their scientific investigations.
References
- 1. consensus.app [consensus.app]
- 2. Bidirectional regulation of Ca2+/calmodulin-dependent protein kinase II activity by dopamine D4 receptors in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
A Comparative Guide to the Pharmacokinetic Properties of PD-168077 Maleate and Newer D4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of the established dopamine (B1211576) D4 receptor agonist, PD-168077 maleate (B1232345), with those of newer, more recently developed D4 agonists. The objective is to offer a clear, data-driven resource to aid in the selection and development of D4 receptor-targeted therapeutics. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways.
Introduction to Dopamine D4 Receptor Agonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its involvement in higher cognitive functions, emotional regulation, and reward pathways has made it a significant target for the treatment of various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders.
PD-168077 maleate has been a valuable tool in elucidating the physiological roles of the D4 receptor. However, the quest for compounds with improved pharmacokinetic profiles, greater selectivity, and varied efficacy has led to the development of a new generation of D4 agonists. This guide focuses on comparing the key pharmacokinetic attributes of this compound with these newer chemical entities.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic and pharmacodynamic data for this compound and selected newer D4 agonists. It is important to note that direct comparative studies are limited, and data has been compiled from various independent preclinical investigations, primarily in rats. A significant gap in the publicly available literature exists for the detailed pharmacokinetic parameters of this compound.
Table 1: Pharmacodynamic Properties
| Compound | Receptor Affinity (Ki, nM) | Selectivity | Efficacy |
| This compound | 8.7[1] | >400-fold over D2, >300-fold over D3[1] | Agonist |
| ABT-724 | EC50 = 12.4 (human D4) | No effect on D1, D2, D3, or D5 | Partial Agonist (61% efficacy at human D4) |
| ABT-670 | EC50 = 93 (rat D4) | Selective D4 agonist | Agonist |
| PIP3EA | Not Reported | Selective D4 agonist | Agonist |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t½) | Oral Bioavailability (F) |
| This compound | Subcutaneous | 1-100 µg/kg | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| ABT-724 | Subcutaneous | 0.03 µmol/kg | 5.0 ng/mL (17 nM) | 5 minutes | Not Reported | Not Reported | Poor |
| ABT-670 | Oral | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 68% |
| PIP3EA | Subcutaneous | 1-100 µg/kg | Not Reported | Not Reported | Not Reported | Not Reported | More potent systemically than PD-168077[2] |
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are primarily coupled to the Gαi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects can include the modulation of ion channels and the activation of other signaling pathways, such as the MAPK/ERK pathway. PD-168077 has been shown to induce the synaptic translocation of Ca2+/calmodulin-dependent protein kinase II (CaMKII)[1].
References
A Comparative Guide to the Functional Effects of PD-168077 Maleate on Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist, with other relevant compounds that modulate dopamine signaling. The information presented herein is supported by experimental data to assist researchers in evaluating its functional effects and potential applications.
Introduction to PD-168077 Maleate
This compound is a potent and selective agonist for the dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, hippocampus, and limbic areas of the brain. Its role in higher cognitive functions, attention, and memory has made it a significant target for drug discovery in the context of neurological and psychiatric disorders.[2]
Comparative Analysis of Dopamine D4 Receptor Ligands
To validate the functional effects of PD-168077, it is essential to compare its performance against other well-characterized dopamine receptor ligands. This guide includes data on alternative D4 receptor agonists, such as A-412997 and WAY-100635, and the selective D4 receptor antagonist, L-745,870.
Binding Affinity and Selectivity
The binding affinity (Ki) of a compound to its target receptor is a critical parameter for assessing its potency and potential for off-target effects. The following table summarizes the binding affinities of PD-168077 and comparator compounds at dopamine receptor subtypes.
| Compound | Dopamine D4 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| PD-168077 | 8.7 | >3480 | >2610 | >400-fold | >300-fold |
| A-412997 | 7.9 (human D4.4)[3] | >1000[3] | >1000[3] | >126-fold | >126-fold |
| WAY-100635 | 16 (human D4.2) | 940 | 370 | ~59-fold | ~23-fold |
| L-745,870 (Antagonist) | 0.43 | 960 | 2300 | ~2233-fold | ~5349-fold |
Note: Lower Ki values indicate higher binding affinity.
Functional Potency in Signaling Pathways
The functional effect of a ligand is determined by its ability to elicit a cellular response upon binding to the receptor. For D2-like receptors, including the D4 receptor, agonist activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
| Compound | Assay Type | Cell Line | Potency (EC50/IC50, nM) | Efficacy |
| PD-168077 | Mitogenesis ([³H]thymidine uptake) | CHO-D4 | 17 | Agonist |
| PD-168077 | ERK Phosphorylation | D4MN9D | Maximal stimulation at 1000 nM | Agonist |
| A-412997 | Calcium Flux | Rat D4 expressing cells | 28.4[3] | Full Agonist (Intrinsic Activity = 0.83)[3] |
| WAY-100635 | Functional Assay | HEK-D4.4 | 9.7 | Full Agonist |
| L-745,870 | cAMP Inhibition (Antagonist) | hD4HEK/hD4CHO | Reverses dopamine-mediated inhibition | Antagonist |
Dopamine D4 Receptor Signaling Pathways
Activation of the dopamine D4 receptor by an agonist like PD-168077 initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathways modulated by D4 receptor activation.
Caption: Dopamine D4 receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the functional effects of compounds on dopamine signaling pathways.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in the dopamine D4 receptor signaling pathway.
Caption: Workflow for a cAMP inhibition functional assay.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human dopamine D4 receptor (e.g., CHO-K1, HEK293) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing various concentrations of the test compound (e.g., PD-168077) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Adenylyl Cyclase Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The data is normalized to the forskolin-only control, and dose-response curves are generated to determine the IC50 value of the test compound.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway, upon D4 receptor activation.
References
- 1. ovid.com [ovid.com]
- 2. Selective dopamine D4 receptor agonist (A-412997) improves cognitive performance and stimulates motor activity without influencing reward-related behaviour in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PD-168077 Maleate: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D4 receptor agonist. Adherence to these protocols is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for PD-168077 maleate. While specific disposal instructions may not always be detailed, the SDS provides crucial information regarding the compound's hazards, necessary personal protective equipment (PPE), and immediate first-aid measures.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves carefully containing the spill with an inert absorbent material and collecting it for disposal as hazardous waste.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, a solid organic compound, must be managed in accordance with institutional, local, and federal hazardous waste regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification:
-
This compound should be treated as a hazardous chemical waste.
-
Do not mix it with other waste streams unless compatibility has been confirmed.
-
-
Containerization:
-
Collect solid waste this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] The original product container can be used if it is in good condition.[2]
-
Ensure the container is compatible with the chemical.
-
The container must be kept securely closed except when adding waste.[1]
-
-
Labeling:
-
Affix a hazardous waste label to the container as soon as the first amount of waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound".
-
Include the accumulation start date and any known hazard characteristics.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1]
-
Disposal of Contaminated Materials
-
Sharps: Any chemically contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[4]
-
Labware: Disposable labware (e.g., pipette tips, gloves, and absorbent paper) contaminated with this compound should be collected in a designated hazardous waste container.[2]
-
Empty Containers: To be considered non-hazardous, empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the label on the container should be defaced before disposal in the regular trash or recycling.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₂N₄O · C₄H₄O₄ |
| Molecular Weight | 450.5 g/mol |
| Form | Solid |
| Solubility in DMSO | 100 mM |
| Storage Temperature | -20°C |
Signaling Pathway of PD-168077
PD-168077 is a selective agonist for the dopamine D4 receptor. Its binding to the D4 receptor initiates a signaling cascade that leads to the translocation of Calcium/calmodulin-dependent protein kinase II (CaMKII).
Caption: Signaling pathway of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility in the research environment.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling PD-168077 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of PD-168077 maleate (B1232345), a selective dopamine (B1211576) D₄ receptor agonist. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity. While one Safety Data Sheet (SDS) indicates the substance does not meet the criteria for hazardous classification, it is prudent to treat all research chemicals with a high degree of caution.[1]
Hazard Identification and Risk Assessment
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE for the quantity and procedure being performed. The following table summarizes the recommended PPE for handling PD-168077 maleate.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with eye protection- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Disposable sleeves | High risk of aerosolization and inhalation of fine powder. Full respiratory and skin protection is critical to prevent exposure.[5] |
| Solution Preparation | - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of nitrile gloves | Reduced risk of aerosolization, but potential for splashes and spills requires robust protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye contact with the dissolved compound. |
Engineering Controls
Ventilation: All handling of solid this compound and the preparation of its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Containment: For weighing and aliquoting the powdered compound, the use of a containment system such as a glove bag or an isolator is recommended to further reduce the risk of exposure.
Handling and Storage Procedures
Receipt and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended.
-
Stock solutions, once prepared, should be aliquoted and frozen at -20°C and are stable for up to 3 months.[6]
Preparation of Stock Solutions:
This compound is soluble in DMSO at a concentration of 100 mM. It is sparingly soluble in aqueous buffers.[7]
Protocol for a 10 mM DMSO Stock Solution:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Dilute the stock solution in the desired serum-free cell culture medium or buffer to the final concentration immediately before use.
-
To improve solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[7]
-
Ensure the final DMSO concentration in cell-based assays does not exceed a level that would cause solvent-induced toxicity (typically ≤0.1%).
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 450.49 g/mol | [4] |
| Form | Solid | [6] |
| Color | White | [6] |
| Purity | ≥98% (HPLC) | [2][4][6] |
| Storage Temperature | -20°C | [4] |
| Solubility in DMSO | 100 mM | [4] |
| Solubility in Aqueous Buffer | Sparingly soluble | [7] |
Spill and Waste Management
Spill Response:
-
Solid Spills: In the event of a small spill of the solid compound, do not use a dry brush or create dust. Gently cover the spill with a damp paper towel. Carefully wipe up the material, working from the outside in. Place the contaminated materials into a sealed bag labeled as hazardous waste.
-
Solution Spills: Absorb liquid spills with an inert material. Decontaminate the area with a 10% bleach solution followed by an ethanol (B145695) wash.
Waste Disposal:
-
All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be considered hazardous chemical waste.
-
Collect all contaminated waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Dispose of all waste in accordance with institutional, local, and national regulations for chemical waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow and Safety Diagram
The following diagram outlines the key stages for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
